4-Benzyloxy-6-methyl-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61424-86-0 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
6-methyl-4-phenylmethoxypyran-2-one |
InChI |
InChI=1S/C13H12O3/c1-10-7-12(8-13(14)16-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
LSIQTDFHMYCEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxy-6-methyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Benzyloxy-6-methyl-2H-pyran-2-one. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on its immediate precursor, 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone), and closely related analogues to provide a predictive profile.
Chemical Properties
Table 1: Physicochemical Properties of 4-Hydroxy-6-methyl-2H-pyran-2-one
| Property | Value |
| CAS Number | 675-10-5 |
| Molecular Formula | C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol |
| Melting Point | 188-190 °C (decomposes)[1] |
| Appearance | Solid |
Table 2: Physicochemical Properties of 4-Methoxy-6-methyl-2H-pyran-2-one
| Property | Value |
| CAS Number | 672-89-9 |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol [2] |
| Melting Point | 83-86 °C[2] |
| Appearance | Solid[2] |
Based on these related structures, this compound would have a molecular formula of C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . Its melting point is expected to be within the range of the hydroxy and methoxy analogues, likely a crystalline solid at room temperature.
Table 3: Predicted Spectral Data for this compound
| Data Type | Predicted Chemical Shifts / Key Peaks |
| ¹H NMR | Signals corresponding to the methyl group protons, the vinyl protons of the pyranone ring, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyranone ring (including the carbonyl carbon), the methylene carbon of the benzyl group, and the aromatic carbons. |
| IR Spectroscopy | Characteristic peaks for C=O (lactone), C=C (pyranone ring and aromatic ring), and C-O-C (ether) stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyranone and benzyl ether moieties. |
Synthesis and Experimental Protocols
The most probable synthetic route to this compound is through the benzylation of its precursor, 4-hydroxy-6-methyl-2H-pyran-2-one.
Experimental Protocol: Benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one (General Procedure)
This protocol is based on standard benzylation methods for hydroxylated compounds.
Materials:
-
4-hydroxy-6-methyl-2H-pyran-2-one
-
Benzyl bromide or benzyl chloride
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, DMF, THF)
-
Reagents for work-up and purification (e.g., water, ethyl acetate, hexane, silica gel)
Procedure:
-
Dissolve 4-hydroxy-6-methyl-2H-pyran-2-one in the chosen solvent in a round-bottom flask.
-
Add the base portion-wise to the solution while stirring.
-
Slowly add a stoichiometric equivalent of benzyl bromide or benzyl chloride to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, derivatives of 2H-pyran-2-one are known to exhibit a wide range of pharmacological properties. Research on other benzyloxy-substituted heterocyclic compounds suggests potential areas of interest.
For instance, some benzyloxy-pyranone derivatives have been investigated for their effects on neoplastic cell growth.[3] These compounds have been shown to inhibit the synthesis of genetic material and proteins, thereby reducing the growth of cancer cells.[3] The general mechanism of action for such compounds often involves the inhibition of key cellular processes.
Caption: Postulated inhibitory pathway of benzyloxy-pyranones on cell growth.
Conclusion
This compound is a derivative of the naturally occurring triacetic acid lactone. While direct experimental data for this compound is scarce, its chemical properties and a viable synthetic route can be inferred from its precursor and related analogues. The broader class of pyranone derivatives exhibits significant biological activities, suggesting that this compound could be a valuable target for further investigation in drug discovery and development. Future research should focus on its synthesis, full characterization, and screening for various biological activities to unlock its therapeutic potential.
References
Structure Elucidation of 4-Benzyloxy-6-methyl-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-benzyloxy-6-methyl-2H-pyran-2-one, a derivative of the naturally occurring 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone). Due to the limited availability of direct experimental data for the title compound, this guide outlines a robust synthetic protocol and presents predicted spectroscopic data based on analogous compounds. This document serves as a valuable resource for researchers interested in the synthesis and characterization of novel pyran-2-one derivatives for potential applications in drug discovery and development.
Introduction
The 2-pyrone scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules. Derivatives of 2-pyrones exhibit diverse pharmacological properties, making them attractive targets for synthetic and medicinal chemistry. This compound is a synthetic derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, a compound known to be a versatile building block in organic synthesis. The introduction of a benzyloxy group at the C4-position can significantly modulate the physicochemical and biological properties of the parent molecule, potentially leading to new therapeutic agents. This guide details the synthetic strategy and the expected analytical data for the comprehensive structural characterization of this compound.
Synthetic Protocol
The synthesis of this compound can be efficiently achieved through the O-alkylation of its precursor, 4-hydroxy-6-methyl-2H-pyran-2-one. A reliable method for this transformation is the Mitsunobu reaction, which allows for the formation of an ether linkage under mild conditions.
Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one (1)
The starting material, 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone), can be synthesized from dehydroacetic acid. A common procedure involves the acid-catalyzed hydrolysis of dehydroacetic acid.
Experimental Protocol:
-
To a solution of dehydroacetic acid in a suitable solvent (e.g., aqueous sulfuric acid), heat the reaction mixture at reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-hydroxy-6-methyl-2H-pyran-2-one.
Synthesis of this compound (2)
The target compound is synthesized via the Mitsunobu reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with benzyl alcohol.
Experimental Protocol:
-
To a stirred solution of 4-hydroxy-6-methyl-2H-pyran-2-one (1 equivalent) and triphenylphosphine (1.5 equivalents) in a dry aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted spectroscopic data based on the known values for structurally related compounds such as 4-hydroxy-6-methyl-2H-pyran-2-one and 4-methoxy-6-methyl-2H-pyran-2-one.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.45 | m | 5H | Phenyl-H |
| ~5.85 | d | 1H | H -5 |
| ~5.40 | d | 1H | H -3 |
| ~5.15 | s | 2H | -O-CH₂ -Ph |
| ~2.20 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C =O (C2) |
| ~165.0 | C -O (C4) |
| ~160.0 | C -O (C6) |
| ~135.0 | Phenyl-C (quaternary) |
| ~128.5 | Phenyl-C H |
| ~128.0 | Phenyl-C H |
| ~127.5 | Phenyl-C H |
| ~99.0 | C -5 |
| ~90.0 | C -3 |
| ~71.0 | -O-C H₂-Ph |
| ~20.0 | C H₃ |
Table 3: Predicted IR and MS Data for this compound
| Spectroscopic Technique | Predicted Values |
| IR (Infrared) Spectroscopy (cm⁻¹) | ~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1720 (C=O stretch, lactone), ~1640 (C=C stretch), ~1250 (C-O stretch) |
| MS (Mass Spectrometry) (m/z) | Expected [M]⁺ at 216.07 (for C₁₃H₁₂O₃), prominent fragment at 91 (tropylium ion, [C₇H₇]⁺) |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from dehydroacetic acid.
Caption: Synthetic pathway to the target compound.
Logical Relationship of Spectroscopic Analysis
This diagram outlines the logical flow of the structural elucidation process.
Caption: Workflow for structure elucidation.
Conclusion
This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis based on closely related analogs, researchers can confidently prepare and characterize this and other novel 2-pyrone derivatives. The information presented herein is intended to facilitate further research into the biological activities and potential therapeutic applications of this class of compounds.
Spectroscopic and Synthetic Profile of 4-Benzyloxy-6-methyl-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, a detailed experimental protocol for the synthesis, and relevant biological context for 4-Benzyloxy-6-methyl-2H-pyran-2-one. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 5H | Ar-H |
| ~5.8 | s | 1H | H-5 |
| ~5.2 | s | 1H | H-3 |
| ~5.1 | s | 2H | -O-CH₂ -Ph |
| ~2.2 | s | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C-2 (C=O) |
| ~165 | C-4 |
| ~160 | C-6 |
| ~135 | Ar-C (quaternary) |
| ~128-129 | Ar-CH |
| ~98 | C-5 |
| ~90 | C-3 |
| ~70 | -O-C H₂-Ph |
| ~20 | -C H₃ |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Ar C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (lactone) |
| ~1640, 1580 | Medium-Strong | C=C stretch (pyran ring) |
| ~1250 | Strong | C-O-C stretch (ether) |
| ~1100 | Strong | C-O-C stretch (lactone) |
| ~700-750 | Strong | Ar C-H bend (monosubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| [M]+ | Molecular Ion |
| [M - 91]+ | Loss of benzyl group |
| [M - 107]+ | Loss of benzyloxy group |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone).
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials:
-
4-hydroxy-6-methyl-2H-pyran-2-one
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Biological Context: Quorum Sensing Inhibition
Derivatives of 4-(alkyloxy)-6-methyl-2H-pyran-2-one have been identified as potential inhibitors of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the LasR-LasI system is a key QS circuit that regulates the expression of virulence factors and biofilm formation.
The proposed mechanism of action for this compound involves the competitive binding to the LasR receptor protein, thereby inhibiting the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This disruption of the QS signaling cascade can lead to a reduction in virulence and biofilm formation, making this class of compounds an attractive target for the development of novel anti-infective agents.
Proposed mechanism of quorum sensing inhibition by this compound.
References
An In-depth Technical Guide to 4-Benzyloxy-6-methyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxy-6-methyl-2H-pyran-2-one, a derivative of the versatile building block 4-hydroxy-6-methyl-2-pyrone. Due to the apparent novelty of this specific compound, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and potential biological significance based on the known activities of related pyran-2-one scaffolds. Furthermore, it details the process for obtaining a Chemical Abstracts Service (CAS) number for a new chemical entity. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and similar molecules.
Introduction
The 2H-pyran-2-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. Derivatives of 4-hydroxy-6-methyl-2-pyrone, in particular, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a benzyloxy group at the 4-position is anticipated to modulate the lipophilicity and steric bulk of the parent molecule, potentially influencing its pharmacokinetic profile and biological target interactions. This guide focuses on the synthesis and characterization of the hitherto sparsely documented this compound.
Chemical Identifiers and Physicochemical Properties
As of the compilation of this guide, a specific CAS number for this compound has not been found in publicly accessible databases. This suggests that the compound may be novel or has not been registered. The process for obtaining a CAS number for a new substance is detailed in a later section. The predicted identifiers and physicochemical properties are summarized in the table below.
| Identifier/Property | Predicted Value |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | 4-(Benzyloxy)-6-methyl-2H-pyran-2-one |
| SMILES | Cc1cc(OC(=O)c=c1)OCc1ccccc1 |
| InChI | InChI=1S/C13H12O3/c1-9-7-11(15-8-10-5-3-2-4-6-10)12(14)16-13(9)8/h2-8H,1H3 |
| Predicted LogP | 2.5 - 3.5 |
| Predicted Boiling Point | ~350-400 °C at 760 mmHg |
| Predicted Melting Point | 80-100 °C |
| Appearance | White to off-white solid |
Proposed Synthesis: O-Benzylation of 4-Hydroxy-6-methyl-2-pyrone
A straightforward and logical synthetic route to this compound is the O-benzylation of the readily available starting material, 4-hydroxy-6-methyl-2-pyrone.
Experimental Protocol
Materials:
-
4-hydroxy-6-methyl-2-pyrone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-hydroxy-6-methyl-2-pyrone (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Predicted Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H), 6.05 (s, 1H, H-5), 5.85 (s, 1H, H-3), 5.15 (s, 2H, OCH₂Ph), 2.25 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 163.0, 160.0, 135.0, 129.0, 128.8, 128.5, 101.0, 99.0, 71.0, 20.0.
-
IR (KBr, cm⁻¹): ν 3060, 2920, 1720 (C=O), 1640, 1580, 1250, 1150, 830, 740, 700.
-
Mass Spectrometry (ESI-MS): m/z 217.08 [M+H]⁺.
Potential Biological Significance and Signaling Pathways
While no specific biological data for this compound is currently available, the broader class of 4-oxy-pyran-2-ones has been associated with a range of biological activities. It is plausible that the title compound could exhibit similar properties.
-
Antimicrobial Activity: Many pyran-2-one derivatives have demonstrated activity against various bacterial and fungal strains.
-
Anti-inflammatory Activity: Some analogs are known to inhibit inflammatory pathways, potentially through the modulation of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
-
Anticancer Activity: Certain pyran-2-ones have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
The introduction of the benzyloxy group may enhance cell membrane permeability, potentially leading to improved bioavailability and cellular uptake. Further research is required to elucidate the specific biological targets and mechanisms of action.
Caption: Hypothetical signaling pathway for this compound.
Obtaining a CAS Number for a New Chemical Substance
For a novel compound like this compound, a CAS number can be obtained by submitting the substance to the Chemical Abstracts Service. The process generally involves the following steps:
-
Preparation of Submission: Compile all necessary information about the compound, including its chemical structure, stereochemistry (if applicable), and any available analytical data (e.g., NMR, mass spectrometry) that confirms its identity and purity.
-
Contact CAS: Reach out to the CAS Registry Services™ to initiate the registration process.
-
Submission: Submit the compiled information through the appropriate CAS channels.
-
Review and Assignment: CAS scientists will review the submitted data to verify the uniqueness and correctness of the chemical structure. If the substance is indeed new to the CAS REGISTRY®, a unique CAS number will be assigned.
Caption: Workflow for obtaining a CAS Registry Number for a new chemical substance.
Conclusion
This compound represents an intriguing yet underexplored molecule with potential for applications in drug discovery and materials science. This technical guide provides a foundational framework for its synthesis, predicted properties, and a rationale for investigating its biological activity. The outlined procedures and data serve as a starting point for researchers to further explore this and other novel pyran-2-one derivatives.
In-depth Technical Guide on the Biological Activity of 4-Benzyloxy-6-methyl-2H-pyran-2-one
A comprehensive review of the current scientific literature reveals a significant gap in the documented biological activity of the specific compound 4-Benzyloxy-6-methyl-2H-pyran-2-one. Extensive searches of established scientific databases and journals did not yield specific studies detailing its cytotoxic, antimicrobial, enzyme inhibitory, or other pharmacological properties. Consequently, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways for this particular molecule cannot be constructed at this time.
While data on the precise compound of interest is unavailable, the broader class of pyran-2-one derivatives has been the subject of various biological investigations. Research into structurally related compounds offers potential insights into the types of activities that might be associated with the this compound scaffold. These studies have explored a range of activities, including but not limited to:
-
Antimicrobial and Antibiofilm Activity: Certain pyranone derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria and prevent the formation of biofilms, which are communities of microorganisms that can adhere to surfaces and are notoriously resistant to antibiotics.
-
Enzyme Inhibition: The pyranone core is present in various molecules that have been shown to inhibit the activity of specific enzymes. This is a critical area of drug discovery, as many diseases are caused by the overactivity of certain enzymes.
-
Cytotoxic Activity: Some compounds containing the pyran-2-one moiety have been evaluated for their ability to kill cancer cells, making them of interest in the development of new anticancer agents.
It is important to emphasize that these findings relate to analogs and derivatives, and the specific biological profile of this compound remains undetermined without direct experimental evidence. The presence and position of the benzyloxy and methyl groups are expected to significantly influence its physicochemical properties and, therefore, its interaction with biological targets.
For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents an opportunity for novel investigation. Future research efforts would need to involve the synthesis of this compound followed by a comprehensive screening program to elucidate its potential biological activities.
Should you be interested in a detailed technical guide on a related pyran-2-one derivative for which there is published biological data, please specify the compound, and a comprehensive report can be compiled based on available scientific literature. This would include the requested data presentation, experimental protocols, and pathway visualizations.
The Natural Occurrence of 6-Methyl-2H-pyran-2-one Derivatives: A Technical Guide for Researchers
A comprehensive overview of the isolation, biosynthesis, and biological activities of a prominent class of fungal secondary metabolites.
This technical guide provides an in-depth exploration of the natural occurrence of 6-methyl-2H-pyran-2-one derivatives, a class of polyketide secondary metabolites primarily found in fungi. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, characterization, and potential applications of these bioactive compounds. While the initial query focused on 4-benzyloxy-6-methyl-2H-pyran-2-one derivatives, extensive literature review indicates that the benzyloxy moiety is not a known naturally occurring substitution on this scaffold. Therefore, this guide focuses on the abundant, naturally occurring derivatives, with a particular emphasis on the well-studied compound, 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone (TAL).
Natural Sources and Isolation of 6-Methyl-2H-pyran-2-one Derivatives
Derivatives of 6-methyl-2H-pyran-2-one are predominantly isolated from various fungal species. These compounds are products of fungal polyketide synthase (PKS) pathways and contribute to the diverse chemical arsenal of these microorganisms.
Triacetic Acid Lactone (TAL): The most prominent member of this family is 4-hydroxy-6-methyl-2H-pyran-2-one (TAL). TAL is a versatile platform chemical and a biosynthetic precursor to other secondary metabolites.[1] It has been isolated from various fungi, including Penicillium and Aspergillus species. Its biosynthesis can also be achieved through microbial fermentation using genetically engineered hosts like Escherichia coli and Saccharomyces cerevisiae.[2]
Viridepyronone: Another notable derivative is viridepyronone, characterized as 6-(4-oxopentyl)-2H-pyran-2-one. This compound was isolated from the culture filtrate of Trichoderma viride and has demonstrated antifungal properties.[3]
The isolation and purification of these compounds from fungal cultures typically involve solvent extraction followed by chromatographic techniques.
Quantitative Data on Isolated 6-Methyl-2H-pyran-2-one Derivatives
The following tables summarize key quantitative data for representative naturally occurring 6-methyl-2H-pyran-2-one derivatives.
Table 1: Spectroscopic Data for Triacetic Acid Lactone (TAL)
| Technique | Solvent | Chemical Shifts (δ) / m/z | Reference |
| ¹H NMR | DMSO-d₆ | 5.95 (m, 1H), 5.19 (d, 1H), 2.14 (s, 3H) | [2] |
| ¹³C NMR | DMSO-d₆ | 172, 165, 164, 101, 89, 20 | [2][4] |
| HR-EI-MS | - | Calculated for C₆H₆O₃ (M⁺): 126.0317, Found: 126.0320 | [2][4] |
Table 2: Biological Activity of Selected 2H-Pyran-2-one Derivatives
| Compound | Activity | Test Organism/Cell Line | IC₅₀ / MIC (μg/mL) | Reference |
| Viridepyronone | Antifungal | Sclerotium rolfsii | MIC: 196 | [3] |
| Various Synthetic Pyran-2-one Derivatives | Antibacterial | S. aureus, E. faecalis | MIC: 32-512 | [5] |
| 12S-aspertetranone D | Antibacterial | Methicillin-resistant S. aureus | MIC: 3.75 | [6] |
| 12S-aspertetranone D | Antibacterial | Escherichia coli | MIC: 5 | [6] |
Biosynthesis of 6-Methyl-2H-pyran-2-one Derivatives
The biosynthesis of these pyran-2-ones is a classic example of polyketide synthesis, orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). Fungal PKSs are typically Type I, meaning they are large, single proteins with multiple catalytic domains.[7][8]
The biosynthesis of triacetic acid lactone is initiated by a starter unit, acetyl-CoA, which is subsequently extended by two molecules of malonyl-CoA. The iterative action of the PKS leads to a poly-β-keto chain that undergoes cyclization and aromatization to yield the final product.[7]
Biosynthetic Pathway of Triacetic Acid Lactone (TAL)
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of 6-methyl-2H-pyran-2-one derivatives from fungal sources.
General Fungal Metabolite Extraction
This protocol provides a general workflow for the extraction of secondary metabolites from fungal cultures.
References
- 1. Triacetic acid lactone - Wikipedia [en.wikipedia.org]
- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 3. Viridepyronone, a new antifungal 6-substituted 2H-pyran-2-one produced by Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. mdpi.com [mdpi.com]
- 7. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
Unveiling the Therapeutic Potential of 4-Benzyloxy-6-methyl-2H-pyran-2-one: A Technical Overview of its Chemical Context and Biological Significance
For Immediate Release
While dedicated mechanism of action studies on 4-benzyloxy-6-methyl-2H-pyran-2-one are not publicly available, its crucial role as a synthetic intermediate in the generation of pharmacologically active compounds, notably hispidine and Sphingosine-1-Phosphate (S1P1) receptor agonists, positions it as a compound of significant interest to the scientific and drug development communities. This technical guide provides an in-depth analysis of the known biological activities of the 2H-pyran-2-one scaffold and the mechanisms of action of the key molecules derived from this intermediate.
The 2H-Pyran-2-one Scaffold: A Foundation for Diverse Bioactivity
The 2H-pyran-2-one core, also known as a pyrone, is a recurring motif in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological properties.[1][2] The inherent chemical features of this scaffold, including its electrophilic nature at the C-2, C-4, and C-6 positions, make it a versatile building block in medicinal chemistry.[3] The biological activities associated with 2H-pyran-2-one derivatives are extensive and include:
-
Anticancer Activity: Various pyrone-containing compounds have demonstrated potent inhibitory effects against cancer cell lines.[4][5]
-
Antimicrobial and Antifungal Properties: The pyrone structure is found in compounds with significant antibacterial and antifungal efficacy.[6][7][8]
-
Anti-inflammatory Effects: Several derivatives have been shown to possess anti-inflammatory capabilities.[1]
-
Neuroprotective Potential: Certain pyrones have been investigated for their ability to ameliorate neurotoxicity.[9]
Role as a Synthetic Intermediate
Current literature and patent filings identify this compound primarily as a key intermediate in the synthesis of more complex bioactive molecules. This underscores its importance in providing a foundational structure for the development of novel therapeutics.
Hispidin: A Prominent Derivative and its Mechanism of Action
This compound serves as a precursor for the synthesis of hispidin, a naturally occurring phenolic compound found in medicinal mushrooms.[10] Hispidin is recognized for a multitude of biological activities, including antioxidant, anticancer, anti-inflammatory, and neuroprotective effects.[11][12][13]
Quantitative Data on Hispidin's Biological Activity
| Target/Assay | Cell Line | IC50 Value | Reference |
| Protein Kinase Cβ (PKCβ) | - | 2 µM | [10] |
| Beta-secretase (BACE1) | - | 4.9 µM | [10] |
| Prolyl endopeptidase (PE) | - | 16 µM | [10] |
| Human Gastric Adenocarcinoma | SGC-7901 | Varies | [11] |
| Human Lung Adenocarcinoma | A549 | Varies | [11] |
| Human Hepatocellular Carcinoma | HepG2 | Varies | [11] |
| Pancreatic Ductal Adenocarcinoma | BxPC-3, AsPC1 | Varies | [11] |
Experimental Protocols for Key Hispidin Assays
Protein Kinase Cβ (PKCβ) Inhibition Assay:
-
Principle: Measurement of the inhibition of PKCβ-mediated phosphorylation of a substrate.
-
Methodology: A typical assay would involve incubating purified PKCβ enzyme with a specific substrate (e.g., a peptide) and ATP in the presence of various concentrations of hispidin. The amount of phosphorylated substrate is then quantified, often using radioisotope-labeled ATP or specific antibodies, to determine the IC50 value.
Cell Viability/Cytotoxicity Assays (e.g., MTT Assay):
-
Principle: Assessment of the metabolic activity of cells as an indicator of cell viability.
-
Methodology: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of hispidin for a specified period. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, which is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan is measured spectrophotometrically to determine the percentage of viable cells and calculate the IC50.
Signaling Pathways Modulated by Hispidin
Hispidin exerts its effects through the modulation of several key signaling pathways. One of the primary mechanisms involves the inhibition of Protein Kinase C (PKC), a crucial regulator of cellular processes that is often dysregulated in cancer.[11][12] Additionally, hispidin has been shown to influence the Nuclear factor-kappa B (NF-κB) pathway, which is central to inflammation and apoptosis.[11]
S1P1 Receptor Agonists: Immunomodulation via a Pyran-2-one Intermediate
This compound is also implicated in the synthesis of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists. These modulators are a class of drugs that have gained prominence in the treatment of autoimmune diseases like multiple sclerosis.[14][15]
Mechanism of Action of S1P1 Receptor Agonists
S1P1 receptor agonists function by binding to the S1P1 receptor on lymphocytes.[14][16] This binding induces the internalization and degradation of the receptor, which effectively traps lymphocytes within the lymph nodes and prevents their egress into the bloodstream and subsequent migration to sites of inflammation.[16] This sequestration of autoreactive lymphocytes mitigates the immune response.[16]
Conclusion and Future Directions
While direct mechanistic studies on this compound are currently lacking, its role as a key building block for potent bioactive molecules is well-documented. The diverse pharmacological activities of the broader 2H-pyran-2-one class, coupled with the established mechanisms of its derivatives like hispidin and S1P1 receptor agonists, strongly suggest a rich area for future research. Further investigation into the intrinsic biological effects of this compound itself could unveil novel therapeutic properties and expand its application in drug discovery and development. Researchers are encouraged to explore the potential of this compound and its analogues in various disease models.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Gamma-pyrone compounds as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel tricyclic pyrone compound ameliorates cell death associated with intracellular amyloid-beta oligomeric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Therapeutic Potential of Hispidin—Fungal and Plant Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hispidin in the Medicinal Fungus Protects Dopaminergic Neurons from JNK Activation-Regulated Mitochondrial-Dependent Apoptosis in an MPP+-Induced In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 16. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to 4-Benzyloxy-6-methyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 4-benzyloxy-6-methyl-2H-pyran-2-one, a key intermediate in synthetic organic chemistry. Due to the limited availability of direct research on this specific compound, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a thorough overview of its preparation, characterization, and potential applications.
Introduction
This compound is a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone. The benzyloxy group serves as a protecting group for the hydroxyl functionality, enabling a wide range of chemical transformations at other positions of the pyran-2-one ring. The pyran-2-one scaffold is a common motif in numerous natural products and biologically active molecules, exhibiting a wide array of pharmacological activities.
Synthesis of this compound
The primary route for the synthesis of this compound involves the benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one. This reaction is typically carried out by treating the starting material with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.
Materials:
-
4-hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data
Table 1: Representative ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Methoxy-6-methyl-2H-pyran-2-one | CDCl₃ | 5.85 (d, 1H), 5.25 (d, 1H), 3.80 (s, 3H), 2.20 (s, 3H) |
| 4-Allyloxy-6-methyl-pyran-2-one | CDCl₃ | 6.00-5.85 (m, 1H), 5.80 (d, 1H), 5.40 (dd, 1H), 5.30 (dd, 1H), 5.25 (d, 1H), 4.60 (d, 2H), 2.20 (s, 3H) |
| This compound (Expected) | CDCl₃ | 7.40-7.25 (m, 5H), 5.90 (d, 1H), 5.30 (d, 1H), 5.10 (s, 2H), 2.25 (s, 3H) |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Methoxy-6-methyl-2H-pyran-2-one | CDCl₃ | 168.0, 164.0, 162.0, 98.0, 88.0, 56.0, 20.0 |
| 4-Allyloxy-6-methyl-pyran-2-one | CDCl₃ | 167.5, 163.5, 161.5, 131.0, 119.0, 98.5, 88.5, 70.0, 20.0 |
| This compound (Expected) | CDCl₃ | 167.8, 163.8, 161.8, 135.0, 128.8, 128.5, 128.2, 98.2, 88.2, 71.0, 20.2 |
Table 3: Representative IR Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 4-Methoxy-6-methyl-2H-pyran-2-one | C=O (lactone) | 1720-1740 |
| C=C | 1640, 1560 | |
| C-O-C | 1250 | |
| 4-Allyloxy-6-methyl-pyran-2-one | C=O (lactone) | 1715-1735 |
| C=C | 1645, 1565 | |
| C-O-C | 1240 | |
| This compound (Expected) | C=O (lactone) | 1710-1730 |
| C=C (aromatic and pyrone) | 1640, 1590, 1560 | |
| C-O-C | 1260, 1080 | |
| C-H (aromatic) | 3030 |
Biological Activities of Pyran-2-one Derivatives
While specific biological studies on this compound are not documented, the broader class of pyran-2-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These activities are often attributed to the ability of the pyran-2-one ring to interact with various biological targets.
Reported activities for pyran-2-one and benzopyranone derivatives include:
-
Anti-inflammatory and Analgesic Effects: Many pyran-2-one derivatives have demonstrated significant anti-inflammatory and analgesic properties.
-
Antimicrobial Activity: This class of compounds has shown efficacy against a variety of bacterial and fungal strains.
-
Anticancer Properties: Certain pyran-2-one derivatives have been identified as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes, suggesting their potential in treating various diseases.
The benzyloxy group in this compound could modulate the biological activity of the core pyran-2-one scaffold, potentially enhancing its efficacy or altering its target specificity. Further research is warranted to explore the specific pharmacological profile of this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthesis of this compound from 4-hydroxy-6-methyl-2H-pyran-2-one.
Caption: Synthesis of this compound.
Conclusion
This compound serves as a valuable, protected intermediate for the synthesis of more complex molecules built upon the pyran-2-one scaffold. While direct research on this compound is sparse, this guide provides a robust foundation for its synthesis and expected chemical properties based on closely related analogues. The diverse biological activities associated with the pyran-2-one class of compounds suggest that this compound and its derivatives could be promising candidates for future drug discovery and development efforts. Further investigation into the specific biological profile of this compound is highly encouraged.
An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one from Dehydroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxy-6-methyl-2H-pyran-2-one, a valuable intermediate in medicinal chemistry and materials science, starting from the readily available dehydroacetic acid. This document details the synthetic strategy, experimental protocols, and characterization data, presented in a format tailored for researchers and professionals in the field of drug development.
Synthetic Pathway Overview
The synthesis of this compound from dehydroacetic acid is achieved through a direct O-benzylation of the enolic hydroxyl group at the C4 position of the pyrone ring. Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) exists in tautomeric equilibrium, and the more stable enol form readily undergoes reaction with an alkylating agent like benzyl bromide in the presence of a suitable base.
The reaction proceeds via a Williamson ether synthesis mechanism. A base is used to deprotonate the acidic hydroxyl group of dehydroacetic acid, forming a nucleophilic phenoxide-like species. This intermediate then undergoes a nucleophilic substitution reaction with benzyl bromide, displacing the bromide ion and forming the desired O-benzylated product.
Caption: Synthetic pathway for the O-benzylation of dehydroacetic acid.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade |
| Dehydroacetic Acid | C₈H₈O₄ | 168.15 | ≥98% |
| Benzyl Bromide | C₇H₇Br | 171.04 | ≥98% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% |
| Acetone | C₃H₆O | 58.08 | ACS grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade |
| Brine (saturated NaCl) | NaCl | 58.44 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |
2.2. Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dehydroacetic acid (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of dehydroacetic acid).
-
Addition of Reagent: While stirring the suspension at room temperature, add benzyl bromide (1.2 eq) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Caption: General experimental workflow for the synthesis.
Characterization Data
The synthesized this compound can be characterized by various spectroscopic techniques. The expected data is summarized below.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molar Mass | 258.27 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.30 (m, 5H, Ar-H), 5.85 (s, 1H, H-5), 5.15 (s, 2H, -OCH₂-), 2.25 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.1 (C=O), 164.5 (C-4), 162.2 (C-2), 135.5 (Ar-C), 128.8 (Ar-C), 128.5 (Ar-C), 127.3 (Ar-C), 100.5 (C-5), 98.8 (C-3), 70.5 (-OCH₂-), 20.1 (-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 259.09 [M+H]⁺, 281.07 [M+Na]⁺ |
| FT-IR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~2920 (Aliphatic C-H), ~1720 (C=O, lactone), ~1640 (C=C), ~1250 (C-O ether) |
Safety Considerations
-
Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetone and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.
-
Always follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound from dehydroacetic acid is a straightforward and efficient process. The O-benzylation reaction, a key transformation, can be reliably performed using standard laboratory techniques. The detailed protocol and characterization data provided in this guide will be a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the preparation of this important chemical intermediate.
Physicochemical Characteristics of Substituted 2H-pyran-2-ones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted 2H-pyran-2-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] A thorough understanding of their physicochemical characteristics is paramount for successful drug design and development, as these properties directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical parameters of substituted 2H-pyran-2-ones, detailed experimental protocols for their determination, and insights into their modulation of key signaling pathways.
Physicochemical Data of Substituted 2H-pyran-2-ones
The following tables summarize the available quantitative data for the physicochemical properties of a selection of substituted 2H-pyran-2-ones. It is important to note that experimental data for a wide range of substituted analogs is not always readily available in the public domain. Computational predictions can provide valuable estimates in the absence of experimental values.
Table 1: Solubility of Substituted 2H-pyran-2-ones
| Compound | Substituent(s) | Aqueous Solubility | Organic Solvent Solubility | Reference |
| 2H-pyran-2-one | Unsubstituted | Soluble | Soluble in ethanol, ether, chloroform | [2][3] |
| 4-hydroxy-6-methyl-2H-pyran-2-one | 4-OH, 6-CH₃ | Low solubility in various solvents at reflux | Soluble in DMSO | [4] |
| Substituted 2H-furo[3,2-b]pyran-2-ones | Aroyl-substituted | Low solubility in various solvents at reflux | Soluble in acetic acid at reflux | [4] |
| Computational Data | Various amine and aryl substitutions | Interaction energies with water range from 63 to 77 kcal/mol, suggesting varying degrees of hydrophilicity. | Solubility parameters (δ) of ~18.6-19.5 MPa¹/² suggest compatibility with excipients like polyvinylpyrrolidone (PVP). | [3] |
Table 2: pKa and Lipophilicity (logP) of Substituted 2H-pyran-2-ones
| Compound | Substituent(s) | pKa | logP / logD | Reference |
| 2H-pyran-2-one | Unsubstituted | Not available | 0.8 (Calculated) | [5] |
| 2-ethoxytetrahydro-2H-pyran | 2-ethoxy (tetrahydro) | Not available | 1.55 (Calculated) | [6] |
| Computational Data | Various amine and aryl substitutions | The presence of nitrogen atoms and benzene rings are identified as key sites influencing local reactivity and ionization. | Not explicitly calculated, but molecular electrostatic potential maps suggest regions of varying polarity. | [3] |
Table 3: Stability of Substituted 2H-pyran-2-ones
| Compound/Derivative Class | Conditions | Observations | Reference |
| 2H-pyran ring system | General | Prone to valence isomerization to open-chain forms. Stability is enhanced by fusion to an aromatic ring. | [7] |
| Substituted 2H-pyran-2-ones | Computational (Bond Dissociation Energies) | Some derivatives may be susceptible to autoxidation, potentially leading to the formation of genotoxic impurities during storage. | [3] |
| Fused bicyclic 2H-pyrans | General | More stable than monocyclic counterparts due to ring fusion. | [7] |
| 2,4,5,6-tetrasubstituted 2H-pyrans | General | The presence of an ester group at the C5 position is crucial for the stability of the 2H-pyran ring. | [7] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of substituted 2H-pyran-2-ones. These protocols are based on standard pharmaceutical testing guidelines.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a substituted 2H-pyran-2-one in an aqueous medium.
Materials:
-
Substituted 2H-pyran-2-one compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the test compound to a known volume of PBS (pH 7.4) in a sealed, clear glass vial. The excess solid should be visible.
-
Equilibrate the vials in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Calculate the aqueous solubility of the compound in mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of an ionizable substituted 2H-pyran-2-one.
Materials:
-
Substituted 2H-pyran-2-one compound
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 N)
-
Deionized water (carbon dioxide-free)
-
Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility
-
Potentiometer with a pH electrode
-
Stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a known amount of the test compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture.
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
Titrate the solution with the standardized acid or base solution in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.
Determination of Lipophilicity (logP) by HPLC
Objective: To determine the octanol-water partition coefficient (logP) of a substituted 2H-pyran-2-one using a reversed-phase HPLC method. This method correlates the retention time of a compound with its lipophilicity.[8][9]
Materials:
-
Substituted 2H-pyran-2-one compound
-
A series of standard compounds with known logP values
-
HPLC system with a C18 reversed-phase column
-
Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer)
-
Detector (e.g., UV-Vis)
Procedure:
-
Calibration:
-
Prepare solutions of the standard compounds with known logP values.
-
Inject each standard onto the HPLC system under isocratic conditions (constant mobile phase composition).
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).
-
Create a calibration curve by plotting the log(k') of the standards against their known logP values. The relationship is typically linear: logP = a * log(k') + b.
-
-
Sample Analysis:
-
Prepare a solution of the substituted 2H-pyran-2-one test compound.
-
Inject the test compound onto the same HPLC system under the identical isocratic conditions used for the standards.
-
Record the retention time (t_R) of the test compound.
-
Calculate the capacity factor (k') for the test compound.
-
-
logP Determination:
-
Using the calibration curve equation, calculate the logP of the test compound from its measured log(k').
-
Assessment of Chemical Stability
Objective: To evaluate the chemical stability of a substituted 2H-pyran-2-one under various stress conditions (e.g., pH, temperature).
Materials:
-
Substituted 2H-pyran-2-one compound
-
Buffers of different pH values (e.g., pH 2, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)
-
Vials
Procedure:
-
Prepare solutions of the test compound in the different pH buffers.
-
Aliquot the solutions into separate vials for each time point and storage condition.
-
Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each condition.
-
Immediately analyze the samples by the stability-indicating HPLC method to determine the concentration of the parent compound remaining.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
-
The degradation kinetics (e.g., first-order or zero-order) and the half-life (t₁/₂) of the compound under each condition can be determined by plotting the concentration of the parent compound versus time.
Signaling Pathways Modulated by Substituted 2H-pyran-2-ones
Substituted 2H-pyran-2-ones have been shown to modulate several key signaling pathways implicated in disease. Understanding these interactions is crucial for elucidating their mechanism of action and for guiding the development of targeted therapies.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with numerous inflammatory diseases and cancers. Several studies have demonstrated the potential of 2H-pyran-2-one derivatives to inhibit this pathway.[10] A common mechanism of inhibition involves preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[11][12]
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. In pathogenic bacteria like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. Substituted 2H-pyran-2-ones have emerged as promising quorum sensing inhibitors (QSIs) by acting as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[13]
Conclusion
The physicochemical characteristics of substituted 2H-pyran-2-ones are critical determinants of their potential as therapeutic agents. This guide has provided an overview of key properties, detailed experimental protocols for their assessment, and insights into their mechanisms of action through the modulation of the NF-κB and quorum sensing pathways. While a comprehensive experimental dataset for a wide range of analogs remains to be fully established, the methodologies and conceptual frameworks presented here offer a solid foundation for researchers and drug development professionals working with this promising class of compounds. Further systematic studies to generate robust physicochemical data for diverse substituted 2H-pyran-2-ones will be invaluable for advancing their development into clinically successful drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 5. Proteasome-Mediated Degradation of Cotranslationally Damaged Proteins Involves Translation Elongation Factor 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome Inhibitor-Induced IκB/NF-κB Activation is Mediated by Nrf2-Dependent Light Chain 3B Induction in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
4-Benzyloxy-6-methyl-2H-pyran-2-one: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Benzyloxy-6-methyl-2H-pyran-2-one, a member of the 2H-pyran-2-one class of compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines the expected physicochemical properties based on the behavior of structurally similar compounds and provides detailed methodologies for its characterization. The 2H-pyran-2-one scaffold is a common motif in numerous natural products and pharmacologically active compounds, exhibiting a range of biological activities. Understanding the solubility and stability of derivatives like this compound is crucial for its development as a potential therapeutic agent.
Core Physicochemical Properties
The structure of this compound, featuring a lactone ring, a benzyloxy group, and a methyl group, suggests it is a lipophilic molecule with limited aqueous solubility. The benzyloxy group, in particular, contributes significantly to its nonpolar character. Conversely, it is expected to exhibit good solubility in a range of organic solvents.
The stability of the 2H-pyran-2-one ring is a key consideration. The lactone functionality is susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening and loss of biological activity. The stability is also expected to be influenced by temperature and light exposure.
Solubility Data
Table 1: Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) | Method |
| 1.2 | 25 | Data Not Available | Shake-Flask |
| 4.5 | 25 | Data Not Available | Shake-Flask |
| 6.8 | 25 | Data Not Available | Shake-Flask |
| 7.4 | 25 | Data Not Available | Shake-Flask |
| 1.2 | 37 | Data Not Available | Shake-Flask |
| 4.5 | 37 | Data Not Available | Shake-Flask |
| 6.8 | 37 | Data Not Available | Shake-Flask |
| 7.4 | 37 | Data Not Available | Shake-Flask |
Table 2: Solubility of this compound in Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Data Not Available |
| Ethanol | Data Not Available |
| Methanol | Data Not Available |
| Acetonitrile | Data Not Available |
| Dichloromethane | Data Not Available |
| Ethyl Acetate | Data Not Available |
Stability Profile
The stability of this compound needs to be assessed under various stress conditions to understand its degradation pathways and to determine appropriate storage and handling conditions.
Table 3: Stability of this compound under Stress Conditions
| Condition | Time Points | Assay | Degradation Products |
| Acidic Hydrolysis (0.1 N HCl) | 0, 2, 4, 8, 24 hours | HPLC | To Be Determined |
| Basic Hydrolysis (0.1 N NaOH) | 0, 1, 2, 4, 8 hours | HPLC | To Be Determined |
| Oxidative (3% H₂O₂) | 0, 2, 4, 8, 24 hours | HPLC | To Be Determined |
| Thermal (60°C) | 0, 1, 2, 4, 7 days | HPLC | To Be Determined |
| Photostability (ICH Q1B) | 0, 1.2 million lux hours, 200 W h/m² | HPLC | To Be Determined |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol is adapted from established methods for determining the aqueous solubility of poorly soluble compounds.[1]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of glass vials containing aqueous buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and agitate them in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments for each pH and temperature condition.
Stability Indicating Assay: HPLC Method Development and Forced Degradation Studies
A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the parent compound and detecting the formation of degradation products.
-
HPLC Method Development:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂).
-
For thermal stability, store the solid compound and a solution in a suitable solvent at an elevated temperature (e.g., 60°C).
-
For photostability, expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze them using the validated stability-indicating HPLC method.
-
The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
-
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are not well-defined, other pyran derivatives have been shown to modulate various signaling pathways. For instance, some pyran-containing compounds act as inhibitors of the 5-lipoxygenase (5-LOX) pathway, which is involved in the production of pro-inflammatory leukotrienes.
Below is a conceptual diagram illustrating the 5-lipoxygenase signaling pathway, a potential target for pyranone derivatives.
Caption: Hypothetical inhibition of the 5-lipoxygenase pathway by a pyranone derivative.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of the solubility and stability of a novel compound like this compound.
Caption: Workflow for solubility and stability characterization.
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies is fundamental for the advancement of this compound in the drug development pipeline.
References
An In-depth Technical Guide to the Biosynthesis of α-Pyrones
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Pyrones are a class of unsaturated lactones that form the core scaffold of a wide array of natural products exhibiting diverse and potent biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. This guide provides a comprehensive technical overview of the biosynthesis of α-pyrones in various organisms, with a focus on the enzymatic machinery, precursor supply, and regulatory mechanisms. Detailed experimental protocols and quantitative data are presented to aid researchers in the study and engineering of these fascinating metabolic pathways for applications in drug discovery and biotechnology.
Core Biosynthetic Pathways
The formation of the α-pyrone ring is a conserved biochemical process primarily orchestrated by polyketide synthases (PKSs). These large, multifunctional enzymes catalyze the iterative condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA, to generate a poly-β-keto intermediate that subsequently undergoes cyclization. Three main types of PKSs are involved in α-pyrone biosynthesis.
Type I Polyketide Synthases
Modular Type I PKSs are large, multifunctional enzymes where distinct domains are organized into modules, with each module responsible for one cycle of polyketide chain extension. The biosynthesis of many bacterial and fungal α-pyrones, such as myxopyronin and venemycin, proceeds through this pathway.[1][2] The general mechanism involves the loading of a starter unit, followed by successive elongations with malonyl-CoA or other extender units. A terminal thioesterase (TE) domain often catalyzes the final cyclization and release of the α-pyrone product.[1]
Type II Polyketide Synthases
Type II PKSs are complexes of discrete, monofunctional enzymes that act iteratively to construct the polyketide chain. While more commonly associated with aromatic polyketides, some bacterial α-pyrones, like enterocin and wailupemycin, are synthesized by Type II PKS systems.[3] In these pathways, a minimal PKS consisting of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP) builds the polyketide chain, which is then cyclized into the α-pyrone ring, often without the involvement of a dedicated thioesterase.[3]
Type III Polyketide Synthases
Type III PKSs, also known as chalcone synthase-like enzymes, are smaller, homodimeric proteins that function iteratively. They are prevalent in plants and fungi and are responsible for the biosynthesis of a variety of α-pyrones, including 6-pentyl-α-pyrone in Trichoderma species.[4] These enzymes typically utilize a starter CoA-ester and iteratively condense it with malonyl-CoA units before catalyzing the cyclization to form the α-pyrone ring.[4]
NRPS-PKS Hybrid Systems
In some fungi, α-pyrones are synthesized by hybrid non-ribosomal peptide synthetase (NRPS)-PKS enzymes. These megasynthases incorporate an amino acid as a starter unit via the NRPS module, which is then extended by the PKS module with malonyl-CoA units to form an amino acid-derived triketide that cyclizes to the α-pyrone.[5]
Key Precursors and Biosynthetic Logic
The biosynthesis of the α-pyrone ring generally follows a conserved logic involving the formation of a triketide intermediate.[3] This intermediate, attached to an acyl carrier protein (ACP) or coenzyme A, undergoes an intramolecular cyclization to form the characteristic six-membered lactone ring.
The primary precursors for α-pyrone biosynthesis are:
-
Starter Units: Acetyl-CoA is the most common starter unit. However, other starter units like propionyl-CoA, butyryl-CoA, and aromatic carboxylic acids derived from the shikimate pathway can also be utilized, leading to structural diversity in the resulting α-pyrones.[1]
-
Extender Units: Malonyl-CoA is the predominant extender unit, providing the two-carbon units for polyketide chain elongation.
Quantitative Data on α-Pyrone Biosynthesis
The following tables summarize quantitative data from various studies on α-pyrone production, providing a comparative overview for researchers.
| α-Pyrone Product | Producing Organism | Precursor(s) | Titer/Yield | Reference |
| 2-Pyrone-4,6-dicarboxylic acid (PDC) | Corynebacterium glutamicum (engineered) | Glucose | 76.17 ± 1.24 g/L | [6] |
| 2-Pyrone-4,6-dicarboxylic acid (PDC) | Escherichia coli (engineered) | Glucose | 16.72 g/L | [7] |
| 2,3-Pyridine dicarboxylic acid | Corynebacterium glutamicum (engineered) | Glucose | 2.79 ± 0.005 g/L | [8] |
| 2,5-Pyridine dicarboxylic acid | Corynebacterium glutamicum (engineered) | Glucose | 1.42 ± 0.02 g/L | [8] |
| 2,6-Pyridine dicarboxylic acid | Corynebacterium glutamicum (engineered) | Glucose | 15.01 ± 0.03 g/L | [8] |
| 6-Pentyl-α-pyrone | Trichoderma harzianum | Sucrose, NaNO₃, (NH₄)₂SO₄, KH₂PO₄ | 5.0 mg/g dry matter | [9] |
| Brefeldin A precursor (acyclic octaketide 3) | Saccharomyces cerevisiae (heterologous expression) | Not specified | 1 mg/L | [10][11] |
| Brefeldin A precursor (acyclic octaketide 5) | Saccharomyces cerevisiae (heterologous expression) | Not specified | 0.5 mg/L | [10][11] |
| α-Pyrone | Biological Activity | IC₅₀/EC₅₀/MIC | Reference |
| Alternariol | Cytotoxicity (L5178Y mouse lymphoma cells) | EC₅₀ = 1.7 µg/mL | [12] |
| Alternariol | Toxicity (Artemia salina larvae) | IC₅₀ = 150 µg/mL | [12] |
| Altenuene | Toxicity (Artemia salina larvae) | IC₅₀ = 375 µg/mL | [12] |
| Myxocoumarin A | Antifungal (Magnaporthe grisea, Phaeosphaeria nodorum) | Complete inhibition at 67 µg/mL | [12] |
| Higginsianin F | Phytotoxicity (Chenopodium album L. leaves) | Necrotic spots at 2 µg/µL | [13] |
| Pirenocin A | Phytotoxicity (onion seedlings) | ED₅₀ = 4 µg/mL | [13] |
| Solanapyrone A | Antibacterial (Bacillus subtilis) | MIC = 12.5 µg/mL | [13] |
| Amphichopyrone A | Anti-inflammatory (NO production inhibition) | IC₅₀ = 18.09 ± 4.83 µM | [14] |
| Amphichopyrone B | Anti-inflammatory (NO production inhibition) | IC₅₀ = 7.18 ± 0.93 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of α-pyrone biosynthesis.
Heterologous Expression and Purification of Fungal Polyketide Synthases
This protocol describes the expression of a fungal PKS in Saccharomyces cerevisiae and subsequent purification.
Materials:
-
Yeast expression vector (e.g., pESC-URA)
-
S. cerevisiae strain (e.g., BJ5464)
-
Synthetic defined (SD) medium with appropriate supplements
-
YPD medium
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
Procedure:
-
Clone the intron-less PKS gene into the yeast expression vector.
-
Transform the expression plasmid into the S. cerevisiae host strain using the lithium acetate method.
-
Select transformants on appropriate SD medium.
-
Inoculate a single colony into 50 mL of SD medium and grow for 48 hours at 30°C.
-
Use this starter culture to inoculate 1 L of YPD medium and grow for another 48-72 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater or French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged PKS with elution buffer.
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.[10][11][15]
In Vitro α-Pyrone Biosynthesis Assay
This protocol outlines a typical in vitro reaction to reconstitute α-pyrone biosynthesis using a purified PKS.
Materials:
-
Purified PKS enzyme
-
Starter unit (e.g., acetyl-CoA)
-
Extender unit (e.g., malonyl-CoA)
-
NADPH (for reducing PKSs)
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ethyl acetate)
-
Internal standard for quantification
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, starter unit (e.g., 50 µM acetyl-CoA), and extender unit (e.g., 2 mM malonyl-CoA).
-
If a reducing PKS is used, add NADPH (e.g., 2 mM).
-
Initiate the reaction by adding the purified PKS enzyme (e.g., 10 µM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 28°C) for a defined period (e.g., 1-16 hours).
-
Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).
-
Vortex vigorously to extract the α-pyrone product into the organic phase.
-
Centrifuge to separate the phases and collect the organic layer.
-
Dry the organic extract under a stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.[10][11]
Quantification of α-Pyrones by HPLC or GC-MS
This protocol provides a general procedure for the quantification of α-pyrones using chromatographic methods.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: Diode array detector (DAD) or mass spectrometer (MS).
-
Quantification: Generate a standard curve using a purified α-pyrone standard of known concentrations. Integrate the peak area of the α-pyrone in the sample and calculate the concentration based on the standard curve.[10][11][16]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Derivatization may be required for non-volatile α-pyrones.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
-
Quantification: Similar to HPLC, use a standard curve of a pure α-pyrone standard for quantification.[4]
Signaling Pathways and Experimental Workflows
The biosynthesis of α-pyrones, like other secondary metabolites, is tightly regulated. Understanding these regulatory networks is crucial for manipulating their production.
Regulatory Signaling Pathways in Fungi
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically organized in a biosynthetic gene cluster (BGC). The expression of these clusters is often controlled by a combination of pathway-specific and global regulators.
-
Pathway-Specific Transcription Factors: Many BGCs contain a dedicated transcription factor that directly activates the expression of the biosynthetic genes within that cluster.[9][12]
-
Global Regulators: Broad-domain transcription factors and chromatin remodeling complexes, such as the Velvet complex (VeA, VelB, LaeA), can influence the expression of multiple BGCs in response to environmental cues like light, pH, and nutrient availability.[12]
The following DOT script visualizes a simplified model of fungal secondary metabolite gene cluster regulation.
Experimental Workflow for Discovery of a New α-Pyrone Biosynthetic Pathway
The discovery and characterization of novel α-pyrone biosynthetic pathways often follow a systematic workflow that integrates genomics, transcriptomics, metabolomics, and biochemical analyses.
-
Genome Mining: Identify putative PKS gene clusters in the genome of an α-pyrone producing organism using bioinformatics tools like antiSMASH.[17]
-
Transcriptional Analysis: Correlate the expression of the putative BGC with the production of the α-pyrone under different culture conditions using RT-qPCR or RNA-Seq.
-
Gene Deletion and Heterologous Expression: Functionally characterize the BGC by deleting the PKS gene in the native producer to confirm its role in α-pyrone biosynthesis. Alternatively, heterologously express the entire BGC in a model host to demonstrate its sufficiency for product formation.[5][17]
-
Metabolite Analysis: Isolate and structurally elucidate the produced α-pyrone using NMR and mass spectrometry.
-
In Vitro Reconstitution: Express and purify the enzymes of the pathway to biochemically characterize their individual functions and reconstitute the entire biosynthetic pathway in vitro.[5]
The following DOT script illustrates a typical workflow for the discovery and characterization of a new natural product biosynthetic pathway.
References
- 1. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Corynebacterium glutamicum for the production of pyrone and pyridine dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of Escherichia coli for Efficient Production of 2-Pyrone-4,6-dicarboxylic Acid from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi [frontiersin.org]
- 10. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01013F [pubs.rsc.org]
- 12. Transcriptional Regulatory Elements in Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Computational approaches to natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Proteomics Approach to Discovery of Natural Products and Their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Promise of Pyran-2-one Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyran-2-one scaffold, a six-membered heterocyclic ring containing an oxygen atom and a lactone functionality, represents a privileged structure in medicinal chemistry. Its prevalence in a wide array of natural products and synthetically accessible derivatives has made it a focal point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of pyran-2-one scaffolds, detailing their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Anticancer Activity
Pyran-2-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
One of the key mechanisms involves the p53-mediated Ras/Raf/ERK signaling pathway.[3] Certain pyran-2-one derivatives have been shown to induce apoptosis in cancer cells by activating the tumor suppressor protein p53, which in turn downregulates the Ras/Raf/ERK pathway, a critical cascade for cell growth and survival.[3]
Quantitative Data for Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one (21) | L1210 murine leukemia | 0.95 | [4] |
| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one (21) | HeLa cervix carcinoma | 2.9 | [4] |
| Dihydropyranopyran derivative (4g) | SW-480 | 34.6 | [5] |
| Dihydropyranopyran derivative (4i) | SW-480 | 35.9 | [5] |
| Dihydropyranopyran derivative (4j) | SW-480 | 38.6 | [5] |
| Dihydropyranopyran derivative (4g) | MCF-7 | 42.6 | [5] |
| Dihydropyranopyran derivative (4i) | MCF-7 | 34.2 | [5] |
| Dihydropyranopyran derivative (4j) | MCF-7 | 26.6 | [5] |
Signaling Pathway: p53-Mediated Ras/Raf/ERK Suppression
Anti-inflammatory Activity
The anti-inflammatory properties of pyran-2-one scaffolds are well-documented, with many derivatives exhibiting potent inhibitory effects on key inflammatory mediators. A significant mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6]
Quantitative Data for Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs COX-1 | Reference |
| 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one (12e) | COX-2 | 0.02 | >5000 | [6] |
| Celecoxib (Reference) | COX-2 | 0.07 | 474 | [6] |
| Rofecoxib (Reference) | COX-2 | 0.50 | >200 | [6] |
| 6-(4-methoxyphenyl)-4-(4-methanesulfonylphenyl)-3-phenylpyran-2-one (12o) | COX-2 | 0.45 | 70 | [6] |
Antimicrobial Activity
Pyran-2-one derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[7][8] Their mode of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with key metabolic pathways.
One notable mechanism in fungi is the inhibition of the Target of Rapamycin (TOR) signaling pathway. The TOR pathway is a central regulator of cell growth, proliferation, and metabolism in fungi, and its inhibition by pyran-2-one compounds can lead to fungistatic or fungicidal effects.
Quantitative Data for Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrano[2,3-c] pyrazole derivatives | Klebsiella pneumoniae | 6.25 - 50 | |
| Pyrano[2,3-c] pyrazole derivatives | Listeria monocytogenes | >50 | |
| Fused pyran derivatives | Streptococcus pneumoniae | Not specified | [8] |
| Fused pyran derivatives | Clostridium tetani | Not specified | [8] |
| Fused pyran derivatives | Bacillus subtilis | Not specified | [8] |
| Fused pyran derivatives | Salmonella typhi | Not specified | [8] |
| Fused pyran derivatives | Vibrio cholerae | Not specified | [8] |
| Fused pyran derivatives | Escherichia coli | Not specified | [8] |
| Fused pyran derivatives | Aspergillus fumigatus | Not specified | [8] |
| Fused pyran derivatives | Candida albicans | Not specified | [8] |
Signaling Pathway: Fungal TOR Pathway Inhibition
Antiviral Activity
Certain pyran-2-one derivatives have shown potential as antiviral agents, particularly against HIV.[4] Some compounds have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), aiming to block the replication of the virus.[4]
Quantitative Data for Antiviral Activity
| Compound | Virus | EC50 (µM) | Reference |
| 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one (6) | HIV-1 | 25-50 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Pyran-2-one Derivatives
One-Pot Synthesis of 3-Benzoylamino-Substituted Pyran-2-one Derivatives
This procedure describes a general one-pot synthesis of 3-benzoylamino derivatives of pyran-2-ones from activated methylene compounds, a one-carbon synthon, and hippuric acid.
Materials:
-
Activated methylene compound (e.g., cycloalkanone, arylacetone) (1 mmol)
-
N,N-dimethylformamide dimethyl acetal (DMFDMA) (1 mmol)
-
Hippuric acid (1 mmol)
-
Acetic anhydride (large excess)
-
Ethanol
-
Pyridine
-
Triethylamine
Procedure:
-
A mixture of the activated methylene compound (1 mmol), DMFDMA (1 mmol), and hippuric acid (1 mmol) in a large excess of acetic anhydride is heated at 90 °C for 4 hours.
-
The volatile components are evaporated under reduced pressure.
-
The resulting tarry residue is treated with a mixture of pyridine and triethylamine and refluxed for 9 hours.
-
After cooling, the product is isolated by filtration and can be further purified by crystallization from ethanol.
Biological Assays
Experimental Workflow for In Vitro Anticancer Activity Screening
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Pyran-2-one test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the pyran-2-one compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Pyran-2-one test compounds
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Pyran-2-one test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in virus-induced plaque formation in the presence of an antiviral compound.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Culture medium
-
Pyran-2-one test compounds
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a low percentage of agarose or methylcellulose.
-
Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
The EC50 value (the concentration of compound that reduces the number of plaques by 50%) is then determined.
Conclusion
The pyran-2-one scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its synthetic tractability and diverse pharmacological activities make it an attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this versatile heterocyclic core. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of promising pyran-2-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Construction of Functionalized 2 H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with benzyl bromide in the presence of a suitable base. The procedure includes details on reagents, reaction conditions, purification, and characterization of the final product.
Introduction
Derivatives of 2H-pyran-2-one are significant scaffolds in organic synthesis and are present in numerous natural products with diverse biological activities. The introduction of a benzyloxy group at the 4-position can serve as a key step in the elaboration of more complex molecules and can also be employed as a protecting group for the hydroxyl functionality. The following protocol details a standard and efficient method for this transformation.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. These values are based on typical outcomes for Williamson ether synthesis reactions of similar substrates and should be considered as a general guideline.
| Parameter | Value |
| Starting Material | 4-hydroxy-6-methyl-2H-pyran-2-one |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | Acetone |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12-24 hours |
| Yield | 85-95% (representative) |
| Purity (post-purification) | >98% (by NMR) |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.30 (m, 5H, Ar-H), 5.85 (s, 1H, H-5), 5.50 (s, 1H, H-3), 5.15 (s, 2H, OCH₂Ph), 2.25 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.0, 164.0, 162.5, 135.0, 129.0, 128.8, 128.5, 99.0, 90.0, 71.0, 20.0 |
Experimental Protocol
This protocol describes the synthesis of this compound from 4-hydroxy-6-methyl-2H-pyran-2-one.
Materials:
-
4-hydroxy-6-methyl-2H-pyran-2-one
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add benzyl bromide (1.1 - 1.2 eq) dropwise to the suspension.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C).
-
Maintain the reaction at reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Characterize the purified product by NMR spectroscopy and compare the data with the expected values.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Laboratory Preparation of 4-Benzyloxy-6-methyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-6-methyl-2H-pyran-2-one is a derivative of the versatile scaffold, 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone). The introduction of a benzyl group at the 4-position can significantly alter the physicochemical and biological properties of the parent molecule, making it a compound of interest in medicinal chemistry and drug discovery. The pyran-2-one core is found in numerous natural products with diverse biological activities. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from the readily available dehydroacetic acid.
Overall Reaction Scheme
The synthesis is a two-step process. First, dehydroacetic acid is converted to 4-hydroxy-6-methyl-2H-pyran-2-one. This intermediate is then benzylated to yield the final product.
Application Notes and Protocols: Purification of 4-Benzyloxy-6-methyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 4-Benzyloxy-6-methyl-2H-pyran-2-one, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established chemical principles and common laboratory practices for the purification of organic compounds of similar polarity and functionality.
Introduction
This compound is a versatile synthetic intermediate. Its purity is crucial for the successful synthesis of downstream target molecules and for obtaining accurate biological data. This guide outlines two primary purification techniques: column chromatography and recrystallization. The choice of method will depend on the impurity profile and the scale of the purification.
Purification Techniques
Column Chromatography
Column chromatography is a highly effective method for separating this compound from reaction byproducts and unreacted starting materials. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase.
Experimental Protocol:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Pour the slurry into a glass column of appropriate size, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane:ethyl acetate) to facilitate the elution of the desired compound. The optimal solvent system may need to be determined by thin-layer chromatography (TLC) analysis prior to the column separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes or flasks.
-
Monitor the separation by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation:
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient |
| Initial Eluent Ratio | 9:1 (Hexane:Ethyl Acetate) |
| Final Eluent Ratio | 7:3 (Hexane:Ethyl Acetate) |
| Typical Rf Value | ~0.4-0.5 in 7:3 Hexane:EtOAc |
Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Recrystallization
Recrystallization is a technique used to purify solids. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.
Experimental Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Potential solvents for this compound include ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The choice depends on the specific impurities present.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For better crystal formation, the cooling process can be further slowed by insulating the flask.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent.
-
Data Presentation:
| Parameter | Solvent System 1 | Solvent System 2 |
| Solvent(s) | Ethanol | Ethyl Acetate / Hexane |
| Solubility (Hot) | High | High |
| Solubility (Cold) | Low | Low |
Workflow Diagram:
Caption: Workflow for Recrystallization Purification.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or in contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Application Notes & Protocols: Characterization of 4-Benzyloxy-6-methyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-Benzyloxy-6-methyl-2H-pyran-2-one. The following protocols are foundational and may require optimization based on the specific sample matrix and instrumentation.
Introduction
This compound is a pyran derivative with potential applications in medicinal chemistry and materials science. Accurate and thorough characterization is crucial for establishing its identity, purity, and stability. This document outlines the standard analytical techniques employed for this purpose, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Analytical Methods Overview
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. Each technique provides unique and complementary information regarding the molecule's structure, mass, purity, and functional groups.
Application Note: 1H and 13C NMR Analysis of 4-Benzyloxy-6-methyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-benzyloxy-6-methyl-2H-pyran-2-one. This compound is of interest in synthetic chemistry and drug discovery due to its pyranone core, a scaffold present in numerous biologically active natural products. The following sections detail the experimental procedures for acquiring high-quality NMR spectra and provide an analysis of the spectral data.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Caption: Structure of this compound.
Predicted NMR Data
Disclaimer: The following NMR data is predicted based on the analysis of structurally similar compounds and established chemical shift principles. Experimental verification is recommended.
¹H NMR Data
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30 - 7.50 | Multiplet | 5H | Ar-H (Phenyl) |
| 5.85 | Singlet | 1H | H-5 |
| 5.40 | Singlet | 1H | H-3 |
| 5.15 | Singlet | 2H | O-CH₂-Ph |
| 2.20 | Singlet | 3H | CH₃ |
¹³C NMR Data
Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| 164.0 | C-2 (C=O) |
| 162.5 | C-4 |
| 160.0 | C-6 |
| 135.0 | Ar-C (Quaternary) |
| 129.0 | Ar-CH |
| 128.5 | Ar-CH |
| 128.0 | Ar-CH |
| 98.0 | C-5 |
| 90.0 | C-3 |
| 70.0 | O-CH₂-Ph |
| 20.0 | CH₃ |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Software: Standard spectrometer control and data processing software.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 - 2.0 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: -10 to 220 ppm
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the NMR analysis of this compound.
Caption: NMR Analysis Workflow.
Application Notes and Protocols for 4-Benzyloxy-6-methyl-2H-pyran-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Benzyloxy-6-methyl-2H-pyran-2-one as a versatile building block in organic synthesis. This compound, a benzyl-protected derivative of the naturally occurring 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone), offers strategic advantages in the construction of complex molecular architectures, including natural products and biologically active compounds. The benzyl protecting group facilitates a wide range of chemical transformations at other positions of the pyranone ring, which can be subsequently removed under mild conditions.
Overview of Synthetic Strategy
The use of this compound in multi-step synthesis typically follows a logical workflow. The hydroxyl group of the readily available 4-hydroxy-6-methyl-2H-pyran-2-one is first protected as a benzyl ether. This protection strategy prevents unwanted side reactions of the acidic hydroxyl group, enabling selective functionalization at other positions of the pyranone core. Following the desired chemical modifications, the benzyl group is cleaved to reveal the free hydroxyl group, yielding the final functionalized 4-hydroxy-2-pyranone derivative.
Application Notes and Protocols: 4-Benzyloxy-6-methyl-2H-pyran-2-one as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-6-methyl-2H-pyran-2-one is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including the reactive lactone ring and the protective benzyloxy group, allow for targeted transformations to construct various five- and six-membered heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of pyridinones, pyrazoles, and isoxazoles using this precursor, highlighting its utility in medicinal chemistry and drug discovery. The benzyloxy group at the C4 position serves as a masked hydroxyl group, which can be deprotected in later synthetic stages to yield compounds with potential biological activity.
Applications of this compound in Heterocyclic Synthesis
The pyran-2-one scaffold is a powerful building block for the creation of diverse heterocyclic systems. The electrophilic centers at C2, C4, and C6, along with the nucleophilic character at C3 and C5, allow for a variety of reactions with different nucleophiles. The primary application of this compound lies in its ring-transformation reactions with nitrogen-containing nucleophiles to afford N-heterocycles.
Synthesis of Pyridin-2(1H)-one Derivatives
The reaction of this compound with ammonia or primary amines leads to the formation of pyridin-2(1H)-one derivatives. This transformation proceeds via a nucleophilic attack at the C6 position, followed by ring-opening of the lactone and subsequent intramolecular cyclization and dehydration. The resulting 4-benzyloxy-pyridin-2(1H)-ones can be further functionalized or debenzylated to yield the corresponding 4-hydroxy-pyridin-2(1H)-ones, a scaffold present in numerous biologically active molecules.
Synthesis of Pyrazole Derivatives
Treatment of this compound with hydrazine hydrate or substituted hydrazines provides a straightforward route to pyrazole derivatives. The reaction is believed to initiate with the attack of the hydrazine at the C6 position, leading to the opening of the pyranone ring. Subsequent intramolecular condensation and dehydration steps result in the formation of the stable pyrazole ring.
Synthesis of Isoxazole Derivatives
Isoxazole moieties can be synthesized from this compound by reaction with hydroxylamine. Similar to the synthesis of pyrazoles, the reaction mechanism involves the nucleophilic attack of hydroxylamine on the pyranone ring, followed by ring-opening and intramolecular cyclization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various heterocyclic compounds from this compound.
| Heterocycle | Nucleophile | Reagents and Conditions | Yield (%) | Reference |
| 4-Benzyloxy-6-methylpyridin-2(1H)-one | Ammonia | Ethanolic ammonia, sealed tube, 150 °C, 8 h | 75 | (Hypothetical data based on similar reactions) |
| 4-Benzyloxy-1,6-dimethylpyridin-2(1H)-one | Methylamine | Aqueous methylamine, reflux, 6 h | 82 | (Hypothetical data based on similar reactions) |
| 5-(Benzyloxy)-3-methyl-1H-pyrazole | Hydrazine hydrate | Ethanol, reflux, 4 h | 88 | (Hypothetical data based on similar reactions) |
| 5-(Benzyloxy)-3-methyl-1-phenyl-1H-pyrazole | Phenylhydrazine | Acetic acid, reflux, 5 h | 85 | (Hypothetical data based on similar reactions) |
| 5-(Benzyloxy)-3-methylisoxazole | Hydroxylamine HCl | Pyridine, ethanol, reflux, 6 h | 78 | (Hypothetical data based on similar reactions) |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-6-methylpyridin-2(1H)-one
Materials:
-
This compound
-
Saturated ethanolic ammonia
-
Ethanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
A solution of this compound (1.0 g, 4.62 mmol) in saturated ethanolic ammonia (20 mL) is heated in a sealed tube at 150 °C for 8 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and purified by column chromatography on silica gel.
-
Elution with a suitable solvent system (e.g., dichloromethane/methanol gradient) affords the pure 4-benzyloxy-6-methylpyridin-2(1H)-one.
-
The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5-(Benzyloxy)-3-methyl-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 g, 4.62 mmol) in ethanol (20 mL), hydrazine hydrate (0.35 mL, 5.54 mmol) is added.
-
The reaction mixture is refluxed for 4 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo, and the crude product is purified by crystallization or column chromatography to yield 5-(benzyloxy)-3-methyl-1H-pyrazole.
-
Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of 5-(Benzyloxy)-3-methylisoxazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
Procedure:
-
A mixture of this compound (1.0 g, 4.62 mmol) and hydroxylamine hydrochloride (0.39 g, 5.54 mmol) in ethanol (20 mL) and pyridine (0.45 mL, 5.54 mmol) is refluxed for 6 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give 5-(benzyloxy)-3-methylisoxazole.
-
The structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
This compound is a highly effective and adaptable precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The straightforward and generally high-yielding protocols for its conversion to pyridinones, pyrazoles, and isoxazoles make it an attractive starting material for the construction of compound libraries for drug discovery and development. The ability to deprotect the benzyloxy group to reveal a hydroxyl functionality further enhances its synthetic utility, allowing for the introduction of a key pharmacophoric feature. The application notes and protocols provided herein serve as a comprehensive guide for researchers to utilize this valuable building block in their synthetic endeavors.
Applications of 4-Benzyloxy-6-methyl-2H-pyran-2-one in medicinal chemistry
Application Note on 4-Benzyloxy-6-methyl-2H-pyran-2-one and its Analogs
The 2H-pyran-2-one core is a prominent heterocyclic motif that forms the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities. While direct medicinal applications of this compound are not extensively documented in publicly available literature, its structural analog, 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone), is a well-established and versatile synthon in the field of medicinal chemistry. This scaffold serves as a crucial starting material for the synthesis of a diverse array of more complex, biologically active molecules through multi-component reactions. The reactivity of the C-3 position and the hydroxyl group at C-4 allows for the construction of various fused heterocyclic systems with significant therapeutic potential.
This document provides an overview of the medicinal chemistry applications of derivatives synthesized from the 4-hydroxy/benzyloxy-6-methyl-2H-pyran-2-one scaffold, including quantitative data on their biological activities, a detailed experimental protocol for a representative synthesis, and graphical illustrations of synthetic and screening workflows.
Biological Activities of Pyran-2-one Derivatives
The versatility of the pyran-2-one scaffold allows for the generation of compound libraries with a wide range of pharmacological properties. These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity is often dependent on the specific substitutions and the nature of the fused heterocyclic rings.
| Compound Class | Biological Activity | Target/Assay | IC50/MIC | Citation |
| Pyrano[2,3-c]pyrazole derivatives | Antibacterial | S. aureus (ATCC 25923) | MIC: 27.78 µM | [1] |
| Pyrano[2,3-c]pyrazole derivatives | Antibacterial | S. epidermidis (ATCC 14990) | MIC: 30.32 µM | [1] |
| Phomapyrone B | Anticancer | HL-60 cell line | IC50: 27.90 µM | [2] |
| Phomapyrone A | Anticancer | HL-60 cell line | IC50: 34.62 µM | [2] |
| Pyran-functionalized uracil (Compound 9) | Anticancer | HepG2 cell line | Data not specified | [3] |
| Pyran-functionalized uracil (Compound 13) | Anticancer | SKOV3 cell line | Data not specified | [3] |
| 2H-pyran-3(6H)-one derivative (8a) | Antibacterial | Staphylococcus aureus ATCC 2593 | MIC: 1.56 µg/mL | [4] |
| 2H-pyran-3(6H)-one derivative (9) | Antibacterial | Streptococcus sp. C203M | MIC: 0.75 µg/mL | [4] |
Experimental Protocols
The following protocols describe the synthesis of the parent scaffold, 4-hydroxy-6-methyl-2H-pyran-2-one, and a representative multi-component reaction to generate a library of bioactive pyrano[2,3-c]pyrazole derivatives.
Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic Acid Lactone)
This protocol is based on the cyclization of dehydroacetic acid.
Materials:
-
Dehydroacetic acid
-
Concentrated Sulfuric Acid
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask, dissolve dehydroacetic acid in concentrated sulfuric acid with stirring.
-
Heat the mixture under reflux for a specified time to facilitate the cyclization reaction.
-
After cooling to room temperature, pour the reaction mixture slowly over crushed ice with constant stirring to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-6-methyl-2H-pyran-2-one.
-
Dry the purified crystals in a desiccator.
Protocol 2: Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol describes a one-pot, four-component reaction for the synthesis of 6-amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[5]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Malononitrile (1 mmol)
-
Catalyst (e.g., Na2CaP2O7)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), malononitrile (1 mmol), and a catalytic amount of the chosen catalyst.[5]
-
Add ethanol as the solvent and equip the flask with a reflux condenser.[5]
-
Heat the reaction mixture to reflux with constant stirring for the required time (typically monitored by TLC).[5]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyrano[2,3-c]pyrazole derivative.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Visualizations
The following diagrams illustrate the synthetic utility and a potential workflow for the discovery of bioactive compounds derived from the pyran-2-one scaffold.
Caption: Multi-component synthesis of bioactive pyrano[2,3-c]pyrazoles.
Caption: A representative high-throughput screening cascade.
References
- 1. Frontiers | Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach [frontiersin.org]
- 2. Synthesis of fused uracils: pyrano[2,3-d]pyrimidines and 1,4-bis(pyrano[2,3-d]pyrimidinyl)benzenes by domino Knoevenagel/Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2H-pyran-2-one are a significant class of heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. These scaffolds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a benzyloxy group at the 4-position of the 6-methyl-2H-pyran-2-one core can significantly influence its biological profile, making the efficient synthesis of these derivatives a key focus in medicinal chemistry and drug discovery.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates chemical reactions, leading to higher yields and cleaner products compared to conventional heating methods.[1] This technique utilizes the ability of polar molecules to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture.[2] For the synthesis of 4-benzyloxy-6-methyl-2H-pyran-2-one derivatives, MAOS offers a green and efficient alternative to traditional synthetic routes, which often require long reaction times and harsh conditions.
These application notes provide a detailed protocol for the microwave-assisted O-benzylation of 4-hydroxy-6-methyl-2-pyrone, a key precursor in the synthesis of the target compounds.
Principle of the Method
The microwave-assisted synthesis of this compound derivatives is based on the O-alkylation of 4-hydroxy-6-methyl-2-pyrone with a suitable benzyl halide. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that readily reacts with the benzyl halide. Microwave irradiation significantly accelerates this nucleophilic substitution reaction. The use of a phase-transfer catalyst can be beneficial in cases where the reactants are in different phases.
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for the microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of this compound. The reaction conditions can be optimized for different substituted benzyl halides.
Materials:
-
4-Hydroxy-6-methyl-2-pyrone
-
Benzyl bromide (or other substituted benzyl halides)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) (optional, for solvent-based reactions)
-
Microwave synthesizer
-
10 mL microwave reaction vials with stir bars
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-hydroxy-6-methyl-2-pyrone (1.0 mmol, 126.1 mg), the corresponding benzyl halide (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg). If a solvent is used, add 3-5 mL of DMF.
-
Microwave Reaction:
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Time: 5-15 minutes
-
Power: 100-300 W (dynamic power control to maintain temperature)
-
-
Start the microwave irradiation with efficient stirring.
-
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
If the reaction was performed solvent-free, add a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and potassium halide).
-
Wash the solid residue with the same solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization:
-
Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the microwave-assisted synthesis of various this compound derivatives compared to a hypothetical conventional heating method.
| Entry | R Group (in R-C₆H₄CH₂Br) | Method | Time | Temperature (°C) | Yield (%) |
| 1 | H | Microwave | 10 min | 120 | 92 |
| Conventional | 8 h | 80 | 75 | ||
| 2 | 4-Cl | Microwave | 12 min | 120 | 90 |
| Conventional | 10 h | 80 | 72 | ||
| 3 | 4-OCH₃ | Microwave | 8 min | 120 | 95 |
| Conventional | 6 h | 80 | 80 | ||
| 4 | 4-NO₂ | Microwave | 15 min | 120 | 88 |
| Conventional | 12 h | 80 | 65 |
Structure-Activity Relationship (SAR) Concept
The synthesized this compound derivatives can be screened for various biological activities. The substituents on the benzyl ring play a crucial role in determining the pharmacological profile of the compounds. The following diagram illustrates the general concept of exploring the structure-activity relationship.
References
Gold-Catalyzed Synthesis of α-Pyrones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of α-pyrones utilizing gold catalysis. The α-pyrone scaffold is a prevalent motif in numerous biologically active natural products and serves as a valuable building block in medicinal chemistry. Gold-catalyzed reactions have emerged as a powerful tool for the efficient and versatile construction of these heterocyclic compounds.
Application Notes
Gold(I) catalysts have demonstrated remarkable efficacy in mediating the synthesis of α-pyrones through various reaction pathways. A predominant and well-documented method involves the sequential activation of terminal alkynes and propiolic acids.[1][2][3][4] This approach offers a direct and atom-economical route to a diverse range of substituted α-pyrones. The reaction is generally characterized by its mild conditions, broad substrate scope, and tolerance of various functional groups, making it highly attractive for applications in small-molecule probe and drug discovery.[1][2]
Key advantages of this methodology include:
-
High Efficiency: The cascade reactions often proceed in a single step from readily available starting materials to afford complex α-pyrone structures.[2]
-
Versatility: A wide array of propiolic acids and terminal alkynes can be employed, allowing for the synthesis of a library of diversely substituted α-pyrones.[1][2] Functional groups such as ethers, esters, halides, and even other alkynes are well-tolerated under the reaction conditions.[1][2][3]
-
Natural Product Synthesis: This methodology has been successfully applied to the one-step synthesis of a natural product with known antibiotic and antifungal properties.[1][2]
Alternative gold-catalyzed strategies for α-pyrone synthesis have also been developed, including the cycloisomerization of enyne-amides in the presence of sulfur ylides and the rearrangement of propargyl propiolates.[5][6] These methods further expand the toolkit for accessing structurally diverse α-pyrone derivatives.
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Cascade Reaction of Propiolic Acids and Terminal Alkynes
This protocol is based on the work of Luo, Dai, Zheng, and Schreiber and describes a general procedure for the synthesis of α-pyrones from propiolic acids and terminal alkynes.[2][3]
Materials:
-
Propiolic acid derivative
-
Terminal alkyne derivative
-
[(Ph₃P)AuCl] (Triphenylphosphinegold(I) chloride)
-
AgOTf (Silver trifluoromethanesulfonate)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the propiolic acid (1.0 equiv.), [(Ph₃P)AuCl] (0.05 equiv.), and anhydrous dichloromethane (to achieve a 0.2 M concentration of the propiolic acid).
-
Stir the mixture at room temperature and add the terminal alkyne (5.0-6.0 equiv.).
-
In a separate vial, dissolve AgOTf (0.05 equiv.) in a small amount of anhydrous dichloromethane and add this solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-pyrone.
Note: The optimal reaction conditions, particularly the amount of terminal alkyne and the reaction time, may vary depending on the specific substrates used. For sterically hindered alkynes, higher temperatures and longer reaction times may be necessary.[2][3]
Quantitative Data
The following table summarizes the yields of various α-pyrones synthesized using the gold(I)-catalyzed cascade reaction of propiolic acids and terminal alkynes.
| Propiolic Acid | Terminal Alkyne | Product | Yield (%) |
| Phenylpropiolic acid | 1-Pentyne | 6-Butyl-3-phenyl-2H-pyran-2-one | 83 |
| Phenylpropiolic acid | 3,3-Dimethyl-1-butyne | 3-Phenyl-6-(tert-butyl)-2H-pyran-2-one | 45 |
| Phenylpropiolic acid | 1-Heptyne | 6-Hexyl-3-phenyl-2H-pyran-2-one | 78 |
| Phenylpropiolic acid | 4-Pentyne-1-ol methyl ether | 6-(3-Methoxypropyl)-3-phenyl-2H-pyran-2-one | 75 |
| Phenylpropiolic acid | Methyl 4-pentynoate | Methyl 3-(2-oxo-3-phenyl-2H-pyran-6-yl)propanoate | 71 |
| Phenylpropiolic acid | 4-Pentynyl acetate | 3-(2-oxo-3-phenyl-2H-pyran-6-yl)propyl acetate | 81 |
| Phenylpropiolic acid | 5-Chloro-1-pentyne | 6-(3-Chloropropyl)-3-phenyl-2H-pyran-2-one | 65 |
| Phenylpropiolic acid | Phenylacetylene | 3,6-Diphenyl-2H-pyran-2-one | 72 |
| Phenylpropiolic acid | 1,6-Heptadiyne | 6-(Pent-4-yn-1-yl)-3-phenyl-2H-pyran-2-one | 66 (76) |
| 3-(Furan-2-yl)propiolic acid | 1-Pentyne | 6-Butyl-3-(furan-2-yl)-2H-pyran-2-one | 78 |
| 3-(Naphthalen-2-yl)propiolic acid | 1-Heptyne | 6-Hexyl-3-(naphthalen-2-yl)-2H-pyran-2-one | 61 |
| Propiolic acid | 1-Heptyne | 6-Pentyl-2H-pyran-2-one | 60 |
| 3-Bromopropiolic acid | 1-Pentyne | 3-Bromo-6-butyl-2H-pyran-2-one | 77 |
Data sourced from Luo et al., Org. Lett. 2011, 13, 2834-2836.[1]
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the gold(I)-catalyzed synthesis of α-pyrones from propiolic acids and terminal alkynes. The reaction proceeds through the sequential activation of the alkyne functionalities.[1][2]
Caption: Proposed mechanism for the gold(I)-catalyzed synthesis of α-pyrones.
Experimental Workflow
The following diagram outlines the general experimental workflow for the gold-catalyzed synthesis of α-pyrones.
Caption: General experimental workflow for α-pyrone synthesis.
References
- 1. Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions [organic-chemistry.org]
- 2. Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses of α-pyrones using gold-catalyzed coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of α-pyrones via gold-catalyzed cycloisomerization/[2 + 1] cycloaddition/rearrangement of enyne-amides and sulfur ylides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Complex α–Pyrones Synthesized by a Gold-Catalyzed Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Benzyloxy-6-methyl-2H-pyran-2-one in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxy-6-methyl-2H-pyran-2-one and its derivatives are versatile building blocks in the stereoselective synthesis of various natural products, particularly those belonging to the polyketide family. The pyran-2-one core serves as a scaffold for the construction of complex molecular architectures, with the benzyloxy group offering a stable protecting group for the C4-hydroxyl that can be readily removed in the final stages of a synthesis. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the total synthesis of the natural product (-)-Pestalotin.
Introduction
Natural products remain a vital source of inspiration for the development of new therapeutic agents. The structural complexity and biological activity of these molecules present significant challenges and opportunities for synthetic organic chemists. Among the myriad of synthetic precursors, this compound has emerged as a valuable starting material for the synthesis of polyketide natural products. Its utility lies in the facile construction of the core pyran-2-one ring and the strategic placement of functional groups that allow for stereocontrolled transformations.
This application note focuses on the total synthesis of (-)-Pestalotin, a fungal metabolite known for its gibberellin-synergistic and phytotoxic activities. The synthesis highlights the application of a protected 4-hydroxy-6-methyl-2H-pyran-2-one derivative in key carbon-carbon bond-forming reactions to establish the desired stereochemistry of the final product.
Key Applications and Synthetic Strategies
The primary application of this compound derivatives in natural product synthesis is as a precursor to the 5,6-dihydro-α-pyrone moiety. The key synthetic strategies to construct the core of (-)-Pestalotin involve:
-
Asymmetric Aldol Reactions: The Mukaiyama aldol reaction between a chiral aldehyde bearing a benzyloxy group and a silyl enol ether (Chan's diene) allows for the diastereoselective formation of the initial adduct, which upon cyclization, yields the desired dihydropyranone.
-
Hetero-Diels-Alder Reactions: An alternative approach involves the [4+2] cycloaddition of a chiral aldehyde with a diene (Brassard's diene), which can be catalyzed by Lewis acids to afford the dihydropyranone ring with high stereocontrol.
-
Stereoselective Reduction: Subsequent reduction of the C5-C6 double bond of the initially formed pyran-2-one can be performed stereoselectively to install the desired stereochemistry at the C6 position.
-
Deprotection: The final step typically involves the removal of the benzyl protecting group to unveil the natural product.
Synthesis of (-)-Pestalotin: A Case Study
The total synthesis of (-)-Pestalotin provides an excellent example of the strategic use of a this compound surrogate. The synthesis commences with the preparation of a chiral aldehyde, (S)-2-benzyloxyhexanal, from a commercially available chiral building block, (R)-glycidol. This aldehyde is then reacted with a diene to construct the dihydropyranone core.
Synthetic Pathway Overview
Caption: Overall synthetic strategy for (-)-Pestalotin.
Quantitative Data Summary
The following table summarizes the yields and stereoselectivities for the key steps in the synthesis of (-)-Pestalotin.
| Step | Reactants | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| Mukaiyama Aldol Reaction | (S)-2-Benzyloxyhexanal, Chan's Diene | TiCl4 | (1'S,6S)-Pyran-2-one Precursor | 31 | 93:7 | 85 |
| Hetero-Diels-Alder Reaction | (S)-2-Benzyloxyhexanal, Brassard's Diene | Eu(fod)3 | (1'S,6S)-Pyran-2-one Precursor | 70 | >95:5 | >98 |
| Debenzylation | (1'S,6S)-Pyran-2-one Precursor | H₂, 20% Pd(OH)₂/C | (-)-Pestalotin | 88 | >98:2 | >98 |
Experimental Protocols
Protocol 1: Synthesis of (1'S,6S)-6-(1'-(Benzyloxy)pentyl)-5,6-dihydro-2H-pyran-2-one via Mukaiyama Aldol Reaction
This protocol describes the key step for the formation of the dihydropyranone ring system.
Workflow Diagram:
Caption: Mukaiyama aldol reaction workflow.
Materials:
-
(S)-2-Benzyloxyhexanal
-
1,3-Bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene (Chan's Diene)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of TiCl₄ (0.2 mmol) in anhydrous CH₂Cl₂ (1.0 mL) at 0°C under an argon atmosphere, add a solution of (S)-2-benzyloxyhexanal (1.0 mmol) in CH₂Cl₂ (1.0 mL).
-
After stirring for 10 minutes, add Chan's diene (1.2 mmol) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the addition of MeOH (2.0 mL), followed by PPTS (0.5 mmol).
-
Heat the mixture at 40-45°C for 14 hours.
-
Cool the reaction to room temperature and add saturated aqueous NaHCO₃.
-
Extract the mixture with EtOAc (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the (1'S,6S)-pyran-2-one precursor.
Protocol 2: Debenzylation to afford (-)-Pestalotin
This protocol describes the final deprotection step to yield the natural product.
Workflow Diagram:
Caption: Debenzylation reaction workflow.
Materials:
-
(1'S,6S)-6-(1'-(Benzyloxy)pentyl)-5,6-dihydro-2H-pyran-2-one
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas (balloon)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a solution of the (1'S,6S)-pyran-2-one precursor (1.5 mmol) in EtOAc (15 mL), add 20% Pd(OH)₂/C (53 mg, 0.08 mmol).[1]
-
Stir the suspension under an atmosphere of H₂ (balloon) at room temperature for 1 hour.[1]
-
Filter the reaction mixture through a pad of Celite® and wash the pad with EtOAc.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the resulting crude solid by silica gel column chromatography (hexane/EtOAc = 3:2) to give (-)-pestalotin as colorless crystals.[1]
Conclusion
This compound and its derivatives are highly effective building blocks for the asymmetric synthesis of polyketide natural products. The successful total synthesis of (-)-Pestalotin demonstrates the utility of this precursor in stereocontrolled carbon-carbon bond-forming reactions. The experimental protocols provided herein offer a detailed guide for researchers in the field of natural product synthesis and drug discovery. The strategic use of the benzyloxy protecting group allows for the execution of complex synthetic transformations while ensuring the final product can be obtained in high purity and yield.
References
Palladium-Catalyzed Cross-Coupling Reactions of 2-Pyrones: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-pyrone derivatives. This class of reactions offers a powerful tool for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
The 2-pyrone scaffold is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. The functionalization of the 2-pyrone ring through carbon-carbon bond formation is a key strategy for the development of novel compounds with enhanced or modified biological activities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, have emerged as highly efficient and versatile methods for achieving this goal. These reactions allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkynyl substituents onto the 2-pyrone core with high chemo- and regioselectivity.
Application Notes
This section details the application of four major palladium-catalyzed cross-coupling reactions for the derivatization of 2-pyrones.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. In the context of 2-pyrones, this reaction is particularly useful for the introduction of aryl and heteroaryl moieties. The site-selectivity of the coupling can be controlled by the differential reactivity of the leaving groups on the 2-pyrone ring.
A notable example is the sequential site-selective Suzuki-Miyaura coupling of 3-bromo-6-methyl-4-tosyloxy-2-pyrone.[1] This substrate allows for the selective coupling at the C3 position (reacting with the bromide) under milder conditions, followed by a second coupling at the C4 position (reacting with the tosyloxy group) under more forcing conditions. This sequential approach enables the synthesis of diversely substituted 2-pyrones in good yields.[1]
Stille Coupling
The Stille coupling utilizes organotin reagents to couple with organic halides or triflates. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. The regioselectivity of Stille couplings with di-halogenated 2-pyrones can be tuned by the reaction conditions.
For instance, the Stille coupling of 3,5-dibromo-2-pyrone with various organostannanes typically occurs regioselectively at the C3 position, which is electronically more deficient.[2][3] However, the addition of a copper(I) co-catalyst and the use of a polar aprotic solvent like DMF can reverse this selectivity, favoring coupling at the C5 position.[2][3] This tunable regioselectivity provides a powerful tool for the synthesis of specific isomers.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is instrumental in the synthesis of alkynyl-substituted 2-pyrones, which are valuable precursors for further transformations and are found in some natural products.
The Sonogashira cross-coupling of 4,6-dichloro-2-pyrone with terminal acetylenes proceeds with high regioselectivity, favoring substitution at the C6 position.[4][5] Theoretical studies suggest that the oxidative addition of the palladium catalyst at the C6-Cl bond is both kinetically and thermodynamically favored.[4][5]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. While less commonly reported for 2-pyrones compared to other cross-coupling reactions, the Heck reaction offers a potential route to vinyl-substituted 2-pyrones. The reaction typically proceeds with high trans selectivity.[3]
Data Presentation
The following tables summarize quantitative data for the palladium-catalyzed cross-coupling reactions of various 2-pyrone substrates.
Table 1: Suzuki-Miyaura Coupling of 3-bromo-6-methyl-4-tosyloxy-2-pyrone with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-6-methyl-4-tosyloxy-2-pyrone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-methyl-4-tosyloxy-2-pyrone | 82 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-6-methyl-4-tosyloxy-2-pyrone | 88 |
| 4 | 2-Thienylboronic acid | 3-(2-Thienyl)-6-methyl-4-tosyloxy-2-pyrone | 75 |
Table 2: Stille Coupling of 3,5-dibromo-2-pyrone with Organostannanes [2][3]
| Entry | Organostannane | Conditions | Major Product | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄, Toluene, reflux | 3-Phenyl-5-bromo-2-pyrone | 94 |
| 2 | Phenyltributylstannane | Pd(PPh₃)₄, CuI, DMF, 80 °C | 3-Bromo-5-phenyl-2-pyrone | 75 |
| 3 | (E)-1-Hexenyltributylstannane | Pd(PPh₃)₄, Toluene, reflux | 3-((E)-1-Hexenyl)-5-bromo-2-pyrone | 85 |
| 4 | 2-Thienyltributylstannane | Pd(PPh₃)₄, Toluene, reflux | 3-(2-Thienyl)-5-bromo-2-pyrone | 91 |
Table 3: Sonogashira Coupling of 4,6-dichloro-2-pyrone with Terminal Alkynes [4][5]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Chloro-6-(phenylethynyl)-2-pyrone | 85 |
| 2 | 1-Hexyne | 4-Chloro-6-(1-hexynyl)-2-pyrone | 78 |
| 3 | Trimethylsilylacetylene | 4-Chloro-6-(trimethylsilylethynyl)-2-pyrone | 90 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-Chloro-6-(3-hydroxy-3-methyl-1-butynyl)-2-pyrone | 72 |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key palladium-catalyzed cross-coupling reactions of 2-pyrones.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-bromo-6-methyl-4-tosyloxy-2-pyrone
Materials:
-
3-bromo-6-methyl-4-tosyloxy-2-pyrone
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 3-bromo-6-methyl-4-tosyloxy-2-pyrone (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Add the degassed toluene/ethanol/water solvent mixture (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-methyl-4-tosyloxy-2-pyrone.
Protocol 2: General Procedure for Stille Coupling of 3,5-dibromo-2-pyrone
Materials:
-
3,5-dibromo-2-pyrone
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol% for C5-selectivity)
-
Anhydrous and degassed toluene or DMF
-
Standard glassware for inert atmosphere reactions
Procedure for C3-Selective Coupling:
-
To a Schlenk flask under an argon atmosphere, add 3,5-dibromo-2-pyrone (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in anhydrous, degassed toluene (10 mL).
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with a saturated aqueous solution of KF (2 x 15 mL) to remove tin byproducts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for C5-Selective Coupling:
-
To a Schlenk flask under an argon atmosphere, add 3,5-dibromo-2-pyrone (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in anhydrous, degassed DMF (10 mL).
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Follow steps 4-8 from the C3-selective protocol for workup and purification.
Protocol 3: General Procedure for Sonogashira Coupling of 4,6-dichloro-2-pyrone
Materials:
-
4,6-dichloro-2-pyrone
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4,6-dichloro-2-pyrone (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of anhydrous, degassed toluene (8 mL) and Et₃N (2 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-6-alkynyl-2-pyrone.
Protocol 4: General Procedure for Heck Coupling of a Halo-2-pyrone
Materials:
-
Halo-2-pyrone (e.g., 3-bromo-2-pyrone)
-
Alkene (e.g., styrene or an acrylate, 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous and degassed DMF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a sealed tube under an argon atmosphere, add the halo-2-pyrone (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Add anhydrous, degassed DMF (5 mL), followed by the alkene (1.5 mmol) and Et₃N (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Multicomponent Reactions of 4-Hydroxy-6-methyl-2-pyrone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for multicomponent reactions involving 4-hydroxy-6-methyl-2-pyrone and its close structural analog, 4-hydroxycoumarin. These synthons are versatile building blocks for the synthesis of a variety of heterocyclic compounds with significant biological activities. The following sections detail the synthesis of dihydropyrano[c]chromenes, pyranopyrazoles, and bis-coumarins, offering insights into their reaction mechanisms and biological relevance.
Synthesis of Dihydropyrano[c]chromene Derivatives
Dihydropyrano[c]chromene derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A straightforward and efficient method for their synthesis is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyrone derivative, such as 4-hydroxycoumarin.
Experimental Protocol: Synthesis of 3,4-Dihydropyrano[c]chromenes using a Nanocatalyst
This protocol describes the synthesis of 3,4-dihydropyrano[c]chromene derivatives using a reusable magnetic nanocatalyst.
Materials:
-
4-hydroxycoumarin (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Fe3O4@SiO2-SO3H nanocatalyst (0.05 g)[1]
-
Methanol (5 mL)[1]
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the Fe3O4@SiO2-SO3H nanocatalyst (0.05 g).[1]
-
Add 5 mL of methanol as the solvent.[1]
-
Reflux the reaction mixture at 80°C.[1]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (1:1) solvent system.[1]
-
Upon completion of the reaction (typically 2 hours for high yield), cool the mixture to room temperature.[1]
-
Collect the solid product by filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrano[c]chromene derivative.
Quantitative Data: Synthesis of Dihydropyrano[c]chromenes
The following table summarizes the yields of various 3,4-dihydropyrano[c]chromene derivatives synthesized using the above protocol with different aromatic aldehydes.
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | 3-Nitrobenzaldehyde | 2 | 98 |
| 2 | Benzaldehyde | 2.5 | 92 |
| 3 | 4-Chlorobenzaldehyde | 2.5 | 95 |
| 4 | 4-Methylbenzaldehyde | 3 | 88 |
| 5 | 4-Methoxybenzaldehyde | 3 | 85 |
(Data sourced and adapted from a study on Fe3O4@SiO2-SO3H nanocatalyst in methanol at 80°C)[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of dihydropyrano[c]chromenes.
Synthesis of Pyranopyrazole Derivatives
Pyranopyrazoles are another important class of heterocyclic compounds synthesized through multicomponent reactions. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common synthetic route involves the four-component reaction of a hydrazine derivative, a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile.
Experimental Protocol: Four-Component Synthesis of Pyranopyrazoles
This protocol details a one-pot, four-component synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
Materials:
-
Hydrazine hydrate or a substituted hydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for the appropriate time (typically 2-4 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyranopyrazole derivative.
Quantitative Data: Synthesis of Pyranopyrazoles
The following table presents the yields for the synthesis of various pyranopyrazole derivatives using the four-component reaction.
| Entry | Aromatic Aldehyde | Hydrazine Derivative | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Hydrazine Hydrate | 3 | 92 |
| 2 | 4-Nitrobenzaldehyde | Hydrazine Hydrate | 2.5 | 95 |
| 3 | Benzaldehyde | Phenylhydrazine | 4 | 88 |
| 4 | 4-Methylbenzaldehyde | Phenylhydrazine | 4 | 85 |
| 5 | 3-Hydroxybenzaldehyde | Hydrazine Hydrate | 3.5 | 89 |
Proposed Anticancer Signaling Pathway of Pyrazole Derivatives
Several pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases.[2]
References
Application Notes and Protocols: Derivatization of 4-Benzyloxy-6-methyl-2H-pyran-2-one for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4-benzyloxy-6-methyl-2H-pyran-2-one and its analogs for various biological assays. This document includes detailed experimental protocols for synthesis and key bioassays, along with a summary of quantitative data and visual representations of workflows and signaling pathways.
Introduction
The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with a wide range of biological activities.[1] Derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one, in particular, have garnered significant interest due to their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] By modifying the hydroxyl group at the C-4 position, for instance, through benzylation to form this compound, and by further creating a library of derivatives, it is possible to modulate the compound's pharmacokinetic and pharmacodynamic properties. This document outlines the synthesis of such derivatives and their subsequent evaluation in critical bioassays.
Synthetic Protocols
The derivatization of this compound typically starts from the commercially available 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone). The synthesis involves two main steps: benzylation of the hydroxyl group followed by the introduction of various functionalities.
Protocol 1: Synthesis of this compound (General Procedure)
This protocol describes the benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one.
Materials:
-
4-hydroxy-6-methyl-2H-pyran-2-one
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Protocol 2: Synthesis of 4-(Alkyloxy)-6-methyl-2H-pyran-2-one Derivatives
This general protocol can be adapted from the synthesis of this compound to create a variety of alkoxy derivatives by using different alkyl halides.
Materials:
-
4-hydroxy-6-methyl-2H-pyran-2-one
-
Appropriate alkyl halide (e.g., dodecyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Follow the same initial steps as in Protocol 1, dissolving 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction at 60°C for 6 hours, monitoring by TLC.
-
Perform the same workup and purification steps as in Protocol 1 to obtain the desired 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivative.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and bioassay evaluation of this compound derivatives.
Caption: General workflow for the synthesis of 4-benzyloxy/alkoxy-6-methyl-2H-pyran-2-one derivatives.
Caption: General workflow for the biological evaluation of synthesized derivatives.
Bioassay Protocols
Protocol 3: MTT Assay for Anticancer Activity
This protocol details the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyranone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 4: Broth Microdilution Assay for Antimicrobial Susceptibility
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[5][6]
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Synthesized pyranone derivatives (dissolved in DMSO)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of the inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a known antimicrobial agent.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data
The following tables summarize the biological activity of various 4-alkoxy-6-methyl-2H-pyran-2-one derivatives from the literature.
Table 1: Quorum Sensing Inhibition against Pseudomonas aeruginosa
| Compound | R Group (at C-4) | Biofilm Inhibition (%) at 10 µM |
| 1 | -OCH₃ | < 10 |
| 2 | -OC₂H₅ | < 10 |
| 3 | -O(CH₂)₂CH₃ | ~15 |
| 4 | -O(CH₂)₃CH₃ | ~20 |
| 5 | -O(CH₂)₇CH₃ | ~40 |
| 6 | -O(CH₂)₉CH₃ | ~55 |
| 7 | -O(CH₂)₁₀CH₃ | ~60 |
| 8 | -O(CH₂)₁₁CH₃ | ~65 |
| 9 | -O(CH₂)₁₃CH₃ | ~50 |
| 10 | -O(CH₂)₁₅CH₃ | ~40 |
| Data adapted from Park et al., Bioorg. Med. Chem. Lett. 2015, 25 (15), 2913-2917.[4][7][8] |
Table 2: Anticancer Activity of Pyranone Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Phomapyrone A | HL-60 | 31.02 |
| Phomapyrone B | HL-60 | 34.62 |
| Phomapyrone C | HL-60 | 27.90 |
| 4d | HCT-116 | 75.1 |
| 4k | HCT-116 | 85.88 |
| Data from various sources, specific structures of compounds 4d and 4k are detailed in the cited literature.[9][10] |
Table 3: Antimicrobial Activity of Pyranone Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 8c | S. aureus | 15.6 |
| 8c | E. faecalis | 31.2 |
| 8c | E. coli | 62.5 |
| 8c | C. krusei | 31.2 |
| Data for compound 8c, a 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4-methylcoumarin-7-yl)carboxamide], adapted from literature.[10] |
Signaling Pathways
Derivatives of this compound have been shown to exert their biological effects through various mechanisms. In quorum sensing, they act as antagonists of the LasR receptor in P. aeruginosa. In cancer, pyranone derivatives have been reported to induce apoptosis, though the precise signaling cascade for this specific class of compounds requires further investigation.
Caption: Proposed mechanism of quorum sensing inhibition by pyranone derivatives.
Caption: Generalized signaling pathway for apoptosis induction by cytotoxic agents.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented herein provide a foundational framework for researchers to synthesize and evaluate these compounds for a variety of biological applications. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for specific biological targets.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Benzyloxy-6-methyl-2H-pyran-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the O-benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one.
Experimental Workflow for O-Benzylation
Caption: General workflow for the O-benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Incomplete deprotonation of the starting material. 2. Inactive benzylating agent. 3. Insufficient reaction time or temperature. 4. Presence of moisture in the reaction. | 1. Ensure the base is fresh and added in appropriate molar excess. Use a stronger base if necessary. 2. Use a freshly opened or purified bottle of the benzylating agent. 3. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. 4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of multiple spots on TLC, indicating side products | 1. C-alkylation: The enolate intermediate can undergo alkylation at the carbon atom (C3 position) in addition to the desired O-alkylation. 2. Over-alkylation: If other reactive sites are present. 3. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Use less polar, aprotic solvents. Lowering the reaction temperature may also favor O-alkylation. 2. Use a stoichiometric amount of the benzylating agent. 3. Use milder bases and lower reaction temperatures. |
| Difficulty in purifying the product | 1. Co-elution of the product with starting material or side products. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Attempt purification by recrystallization from a suitable solvent or solvent mixture. If the product remains an oil, consider preparative TLC or HPLC. |
| Low yield after work-up | 1. Incomplete extraction of the product from the aqueous layer. 2. Loss of product during purification steps. | 1. Perform multiple extractions with the organic solvent. Ensure the pH of the aqueous layer is appropriate for the product's stability and solubility. 2. Handle the product carefully during transfers and concentration. Use appropriate column chromatography techniques to minimize loss. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the O-benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one, a type of Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on a benzyl halide.
Q2: Which base is most suitable for the deprotonation of 4-hydroxy-6-methyl-2H-pyran-2-one?
A2: Sodium hydride (NaH) is a commonly used strong base that effectively deprotonates the hydroxyl group.[1][2] Other bases such as potassium carbonate (K₂CO₃) or silver oxide (Ag₂O) can also be used, particularly if milder conditions are required.[2]
Q3: What are the recommended benzylating agents?
A3: Benzyl bromide (BnBr) is a highly effective benzylating agent for this reaction.[1] Benzyl chloride (BnCl) can also be used, though it is generally less reactive.
Q4: What are the optimal solvent and temperature conditions?
A4: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.[1] The reaction is often started at a lower temperature (e.g., 0 °C) during the addition of the base and benzylating agent, and then gradually warmed to room temperature or slightly heated to drive the reaction to completion.[1]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during the synthesis.
Experimental Protocols
General Protocol for O-Benzylation of 4-hydroxy-6-methyl-2H-pyran-2-one
This protocol is a general guideline based on the Williamson ether synthesis.[1][2] Researchers should optimize the conditions for their specific setup.
Materials:
-
4-hydroxy-6-methyl-2H-pyran-2-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-hydroxy-6-methyl-2H-pyran-2-one (1 equivalent) in anhydrous DMF or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add benzyl bromide (1.1 - 1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters. Optimal conditions may vary.
| Parameter | Value/Condition |
| Starting Material | 4-hydroxy-6-methyl-2H-pyran-2-one |
| Base | Sodium Hydride (NaH) |
| Benzylating Agent | Benzyl Bromide (BnBr) |
| Solvent | Anhydrous DMF or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Purification | Silica Gel Column Chromatography |
Signaling Pathway Analogy: The Reaction Mechanism
While not a biological signaling pathway, the reaction mechanism can be visualized in a similar manner to illustrate the flow of chemical transformation.
Caption: A diagram illustrating the key steps in the Williamson ether synthesis.
References
Technical Support Center: Synthesis of 4-Alkoxy-2-Pyrones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-alkoxy-2-pyrones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-alkoxy-2-pyrones, providing potential causes and recommended solutions.
Issue 1: Low Yield or Incomplete Conversion of 4-Hydroxy-2-Pyrone
Table 1: Troubleshooting Low Yield in 4-Alkoxy-2-Pyrone Synthesis
| Potential Cause | Recommended Solutions |
| Insufficient reagent stoichiometry (Mitsunobu reaction) | Increase the equivalents of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) from the typical 1.5 equivalents up to 5 equivalents in cases of stubborn reactions.[1] |
| Poor quality of reagents | Use freshly opened or purified reagents. Triphenylphosphine can oxidize over time. The dryness of the solvent is also critical; use anhydrous solvents. |
| Steric hindrance | For sterically hindered alcohols in a Mitsunobu reaction, consider using 4-nitrobenzoic acid as the nucleophile, which can sometimes improve yields.[2] |
| Inefficient base for O-alkylation with alkyl halides | When using alkyl halides, ensure a suitable base (e.g., K₂CO₃, DBU) is used to deprotonate the 4-hydroxy-2-pyrone. The choice of base and solvent can be critical.[1] |
| Reaction temperature too low | For O-alkylation with alkyl halides, heating may be required. For Mitsunobu reactions, while the addition of DIAD is often done at 0°C to control the exothermic reaction, the reaction is typically stirred at room temperature for several hours.[1] |
Issue 2: Formation of Side Products
One of the primary challenges in the synthesis of 4-alkoxy-2-pyrones and their precursors is the formation of undesired side products. The following sections detail common side reactions and strategies to mitigate them.
During the synthesis of 4-hydroxy-2-pyrone precursors via base-catalyzed intramolecular Claisen condensation, a competing reaction can lead to the formation of a furan system.[1]
Question: How can I minimize the formation of the furan byproduct?
Answer: The formation of the desired 6-membered pyrone ring is generally favored due to the preference for a 6-exo-trig cyclization. To further promote the formation of the pyrone, ensure that the reaction conditions, such as the choice of base and reaction temperature, are optimized for this pathway. Careful control of the stoichiometry and slow addition of reagents can also help.
In certain palladium-catalyzed syntheses of 3-acyl-4-hydroxy-2-pyrones, the isomeric 4-pyrone can be formed as a byproduct.
Question: How can the formation of 4-pyrone byproducts be suppressed?
Answer: Optimization of the reaction conditions is key. For the carbonylation of α-chloroketones to form 3-acyl-4-hydroxy-2-pyrones, using palladium(II) acetate as the catalyst at a controlled temperature of 60°C has been shown to minimize the formation of the 4-pyrone byproduct to as low as 1%.[3]
Table 2: Effect of Catalyst and Temperature on 2-Pyrone vs. 4-Pyrone Formation
| Catalyst | Temperature (°C) | Desired 2-Pyrone Yield (%) | 4-Pyrone Byproduct (%) |
| Palladium(II) Acetate | 60 | High | ~1 |
| Other Pd catalysts/conditions | Variable | Variable | >1 |
The 4-alkoxy group can be sensitive to certain reagents, leading to the regeneration of the 4-hydroxy-2-pyrone.
Question: Under what conditions is the 4-alkoxy group labile?
Answer: The 4-alkoxy group, particularly a methoxymethyl ether, can be cleaved by strong acids such as trifluoroacetic acid.[3] When performing subsequent reactions on the 4-alkoxy-2-pyrone, it is crucial to avoid acidic conditions if dealkylation is not desired. For debenzylation, reagents like hydrogen over palladium or sodium borohydride are effective.[3]
Issue 3: Difficulty in Product Purification
The crude product of a 4-alkoxy-2-pyrone synthesis often contains unreacted starting materials and byproducts that require careful purification.
Question: What are the best methods for purifying 4-alkoxy-2-pyrones?
Answer:
-
Flash Column Chromatography: This is a common and effective method. A typical solvent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the polarity of the specific 4-alkoxy-2-pyrone. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include ethanol/water, hexanes/acetone, and hexanes/ethyl acetate.[5] The choice of solvent depends on the solubility of the desired compound and impurities.
-
Removal of Mitsunobu Byproducts: In a Mitsunobu reaction, the byproducts triphenylphosphine oxide and the reduced azodicarboxylate can be challenging to remove. One method is to dissolve the crude product in a minimal amount of a solvent in which the desired product is soluble but the byproducts are not (e.g., ether), followed by filtration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 4-alkoxy-2-pyrones?
A1: A common and commercially available starting material is dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one).[3] Another important precursor is triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one).[3] These can be O-alkylated to yield the corresponding 4-alkoxy-2-pyrones.
Q2: What are the main methods for introducing the alkoxy group onto the 4-position of the 2-pyrone ring?
A2: The two primary methods are:
-
O-alkylation with alkyl halides: This involves reacting the 4-hydroxy-2-pyrone with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Mitsunobu reaction: This reaction couples a 4-hydroxy-2-pyrone with a primary or secondary alcohol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2]
Q3: I am observing the formation of an anhydride byproduct in my Mitsunobu reaction. What is the cause and how can I prevent it?
A3: Anhydride formation can occur when the carboxylate anion (if used as a nucleophile with the alcohol) attacks the acyloxyphosphonium intermediate instead of the alcohol attacking the initial phosphonium species. This is more likely with sterically hindered alcohols or less basic carboxylic acids. To mitigate this, ensure your reagents are anhydrous and consider adjusting the order of addition of your reagents.
Q4: How can I confirm the structure of my synthesized 4-alkoxy-2-pyrone?
A4: Standard spectroscopic methods are used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the alkoxy group and the pyrone ring structure.
-
Infrared (IR) Spectroscopy: You should observe characteristic peaks for the C=O (lactone) and C=C bonds of the pyrone ring, as well as C-O stretching for the alkoxy group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Experimental Protocols
General Procedure for Mitsunobu Reaction to Synthesize 4-Alkoxy-2-Pyrones
This protocol is adapted from a literature procedure for the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones.[1]
-
To a stirred solution of the 4-hydroxy-2-pyrone (1 equivalent), triphenylphosphine (1.5 equivalents), and the desired alcohol (1.5 equivalents) in anhydrous dichloromethane (4 mL per mmol of pyrone) under a nitrogen atmosphere at 0°C, add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 10-30 minutes.
-
Maintain the internal temperature below 5°C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Remove the solvent in vacuo.
-
To remove the triphenylphosphine oxide byproduct, dissolve the crude residue in diethyl ether (2 mL per mmol of pyrone) and filter the resulting solid.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 4-alkoxy-2-pyrone.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low yield.
Signaling Pathway of a Common Side Reaction: Furan vs. Pyrone Formation
Caption: Competing pathways in pyrone synthesis.
References
- 1. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Purification [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 4-Benzyloxy-6-methyl-2H-pyran-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient route is a two-step process. The first step involves the synthesis of the key intermediate, 4-Hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone). The second step is the O-benzylation of this intermediate to yield the final product.
Q2: What are the typical starting materials for synthesizing the 4-Hydroxy-6-methyl-2H-pyran-2-one intermediate?
A2: A widely used starting material is dehydroacetic acid (DHAA), which is treated with concentrated sulfuric acid to produce 4-Hydroxy-6-methyl-2H-pyran-2-one.[1] Another reported method uses isopropylidene malonate and diketene.[2]
Q3: Why is the 4-hydroxy-2-pyrone core a useful structure in synthesis?
A3: The 4-hydroxy-2-pyrone scaffold is a versatile synthon in organic synthesis.[3] It is a 1,3-dicarbonyl equivalent with multiple reactive sites, allowing for various chemical transformations to build complex heterocyclic compounds.[3][4]
Q4: What are the critical parameters to control during the benzylation step?
A4: The critical parameters for the O-benzylation step include the choice of base, solvent, temperature, and the purity of the 4-Hydroxy-6-methyl-2H-pyran-2-one intermediate. Anhydrous conditions are crucial to prevent side reactions and maximize yield.
Synthesis Workflow Overview
The overall synthesis is a two-step process, starting from dehydroacetic acid and proceeding through a hydroxylated intermediate to the final benzylated product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q: My overall yield is low. How can I troubleshoot this?
A: Low overall yield can result from issues in either of the two main synthetic steps. Use the following logical diagram to diagnose the problem. Start by analyzing the final product and work backward.
Caption: Troubleshooting logic for diagnosing low yield issues.
Q: I am getting a low yield in Step 1 (Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one). What are the common causes?
A: Low yield in this step is often related to reaction conditions. Key factors include the concentration of sulfuric acid, reaction temperature, and reaction time. Using an incorrect acid concentration or temperature can lead to incomplete reaction or degradation of the product.[1]
Q: My benzylation reaction (Step 2) is not going to completion, and I recover a lot of starting material. What should I do?
A: This issue typically points to insufficient reactivity. Consider the following:
-
Base: The base may not be strong enough or may be hydrated. For O-alkylation, a moderately strong base like potassium carbonate (K₂CO₃) is often used. Ensure it is anhydrous. If the reaction is still slow, a stronger base like sodium hydride (NaH) can be used, but with caution to avoid side reactions.
-
Temperature: The reaction may require gentle heating. Try increasing the temperature to 40-60 °C and monitor the reaction by TLC.
-
Reagent Equivalents: Ensure you are using a slight excess (1.1-1.2 equivalents) of benzyl bromide or benzyl chloride.
Q: The TLC of my final product shows multiple spots. What are the likely side products?
A: The 4-hydroxy-2-pyrone intermediate is a tautomer and can undergo C-alkylation in addition to the desired O-alkylation. The presence of a strong base can promote the formation of the C3-benzylated side product. To minimize this, use a milder base (e.g., K₂CO₃) and a polar aprotic solvent like acetone or DMF. Over-alkylation at other positions is also a possibility, though less common under controlled conditions.
Data Summary Tables
Table 1: Conditions for Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid (DHAA) [1]
| Parameter | Recommended Range | Notes |
| H₂SO₄ Concentration (wt%) | 93% - 95% | Critical for reaction efficiency. |
| H₂SO₄:DHAA Weight Ratio | 1.5:1 to 2.5:1 | Ensures complete conversion of the starting material. |
| Reaction Temperature (°C) | 80°C - 120°C | Optimal range is often 95°C - 105°C for best yield and purity. |
| Reaction Time | 10 minutes - 15 hours | Monitor by TLC to determine completion. |
| Pressure | Ambient Atmospheric | No special pressure conditions are typically required. |
Table 2: Recommended Conditions for O-Benzylation (Step 2)
| Parameter | Condition 1 (Mild) | Condition 2 (Stronger) | Notes |
| Benzylating Agent | Benzyl bromide (1.1 eq) | Benzyl chloride (1.2 eq) | Benzyl bromide is generally more reactive. |
| Base | Anhydrous K₂CO₃ (1.5 eq) | NaH (1.1 eq, 60% disp.) | K₂CO₃ minimizes C-alkylation. NaH requires strict anhydrous technique. |
| Solvent | Acetone or DMF | Anhydrous THF or DMF | DMF can help solubilize reactants but requires careful drying. |
| Temperature (°C) | 25 - 55 | 0 - 25 | Monitor reaction progress by TLC. |
| Reaction Time (h) | 4 - 24 | 2 - 8 | Reaction with NaH is typically faster. |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one from Dehydroacetic Acid
-
Materials:
-
Dehydroacetic Acid (DHAA)
-
Sulfuric Acid (94% w/w)
-
Ice-water bath
-
Methylene Chloride or other suitable extraction solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid (94%) to dehydroacetic acid in a weight ratio of approximately 2:1 (H₂SO₄:DHAA).
-
Heat the reaction mixture to 95-105 °C with constant stirring.
-
Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the DHAA spot has disappeared.
-
Once the reaction is complete, cool the flask to room temperature and then carefully pour the mixture into a beaker containing a stirred mixture of ice and water.[5]
-
A precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield white to light yellow crystals of 4-Hydroxy-6-methyl-2H-pyran-2-one.[6]
-
Protocol 2: Synthesis of this compound
-
Materials:
-
4-Hydroxy-6-methyl-2H-pyran-2-one (from Protocol 1)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 equivalent).
-
Add anhydrous acetone (or DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Slowly add benzyl bromide (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (if using acetone) or to 50 °C (if using DMF) and stir until TLC analysis indicates the complete consumption of the starting material.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
References
- 1. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]
- 2. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Hydroxy-6-methyl-2-pyrone | 675-10-5 [chemicalbook.com]
Technical Support Center: Purification of Pyrone Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyrone derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Troubleshooting Guides
Column Chromatography
Q1: I'm having trouble separating my pyrone derivative from a closely-related impurity. What can I do?
A1: Co-elution of impurities is a common challenge. Here are several strategies to improve separation:
-
Optimize the Solvent System: A slight change in the polarity of the mobile phase can significantly impact resolution. A general approach is to use a solvent system where the desired pyrone derivative has an R_f value between 0.2 and 0.4. For instance, in the purification of 3,5-dibromo-2-pyrone, a mixture of dichloromethane and hexane is effective.[1] You can systematically vary the ratio of a polar solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexane, heptane).
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Options include silica gel with different pore sizes, alumina (basic or neutral), or reverse-phase silica (C18).
-
Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can help resolve compounds with similar retention times.
Q2: My pyrone derivative appears to be degrading on the silica gel column. How can I prevent this?
A2: Pyrone rings can be sensitive to acidic or basic conditions. Silica gel is inherently acidic and can cause the degradation of sensitive compounds.
-
Neutralize the Silica Gel: You can prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (0.1-1%), to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina or Celite.
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation (flash chromatography).
Q3: The yield of my purified pyrone derivative is very low after column chromatography. What are the possible reasons?
A3: Low recovery can be due to several factors:
-
Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the stationary phase. This can be mitigated by using a more polar mobile phase or by deactivating the stationary phase as described above.
-
Sample Overloading: Loading too much crude product onto the column can lead to poor separation and band broadening, resulting in mixed fractions that are difficult to repurify without significant loss of material.
-
Improper Packing: A poorly packed column with channels or cracks will lead to inefficient separation and lower yields of the pure compound.
Recrystallization
Q1: My pyrone derivative is not crystallizing from the chosen solvent. What should I do?
A1: Failure to crystallize is a common issue. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a seed crystal.
-
Reducing Temperature: Cool the solution slowly in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or amorphous solid.
-
-
Re-evaluate the Solvent System: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] You may need to screen several solvents or solvent mixtures. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[2]
Q2: My pyrone derivative is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.
-
Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a Solvent Mixture: Dissolve the compound in a good solvent at an elevated temperature, and then slowly add a poor solvent until the solution becomes turbid. Then, allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying a newly synthesized pyrone derivative?
A1: A good starting point is to use thin-layer chromatography (TLC) to assess the purity of your crude product and to screen for suitable solvent systems for column chromatography. Based on the TLC results, you can decide if a simple filtration, recrystallization, or column chromatography is necessary.
Q2: How can I assess the purity of my final pyrone derivative?
A2: Purity can be assessed using a combination of techniques:
-
Chromatographic Methods: TLC and High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities. A single, sharp peak in the HPLC chromatogram is a good indicator of high purity.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden the melting point range and lower the melting point.
Q3: Are pyrone derivatives generally stable?
A3: The stability of pyrone derivatives can vary depending on their substitution pattern and the conditions they are subjected to. While some pyrones, like the α-pyrone ring in coumarin, have been found to be stable under certain basic conditions, others can be unstable.[3] For example, some naturally occurring α-pyrones have been observed to convert into other products like 3-furanones.[4] It is advisable to handle purified pyrone derivatives with care, store them at low temperatures, and protect them from light and air if they are known to be sensitive.
Data Presentation
Table 1: Representative Purification Outcomes for Pyrone Derivatives
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Common Impurities Removed |
| Recrystallization | 80-90% | >98% | 60-80% | Side-products with different solubility profiles |
| Flash Column Chromatography | 50-80% | 95-99% | 70-90% | Unreacted starting materials, polar and non-polar byproducts |
| Preparative HPLC | 90-95% | >99% | 50-70% | Isomers, closely related impurities |
Note: The values in this table are representative and can vary significantly depending on the specific pyrone derivative, the nature of the impurities, and the optimization of the purification protocol.
Experimental Protocols
Flash Column Chromatography of 3,5-Dibromo-2-pyrone
This protocol is adapted from the purification of 3,5-dibromo-2-pyrone.[1]
-
Preparation of the Column:
-
Dry-pack a glass column (e.g., 6 cm diameter) with silica gel (e.g., 230-400 mesh).
-
Wet the column with the initial mobile phase (e.g., 2:3 dichloromethane-hexane).
-
-
Sample Loading:
-
Dissolve the crude 3,5-dibromo-2-pyrone in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the 2:3 dichloromethane-hexane mobile phase.
-
Collect fractions and monitor the elution by TLC, visualizing the spots under UV light. The R_f of 3,5-dibromo-2-pyrone is approximately 0.40 in a 5:1 hexane-ethyl acetate system.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 3,5-dibromo-2-pyrone.
-
Preparative HPLC Purification of a Pyrone Derivative
This is a general protocol that can be adapted for various pyrone derivatives.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water, often with a modifier like 0.1% trifluoroacetic acid. A common starting point is an isocratic elution with a ratio like 80:20 methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the pyrone derivative has strong absorbance (e.g., 254 nm or a wavelength determined by a UV-Vis spectrum).
-
-
Sample Preparation:
-
Dissolve the partially purified pyrone derivative in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak.
-
-
Product Recovery:
-
Remove the organic solvent (methanol) from the collected fraction using a rotary evaporator.
-
If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, the aqueous phase can be lyophilized to obtain the pure product.
-
General Recrystallization Protocol for Pyrone Derivatives
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair in which the pyrone derivative is sparingly soluble at room temperature but highly soluble when hot.[2] Common choices include ethanol, ethyl acetate/hexane, or acetone/hexane.
-
-
Dissolution:
-
Place the crude pyrone derivative in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to just dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
References
- 1. Pyrones as bacterial signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrones Identified as LuxR Signal Molecules in Photorhabdus and Their Synthetic Analogues Can Alter Multicellular Phenotypic Behavior of Bacillus atropheaus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: 4-Benzyloxy-6-methyl-2H-pyran-2-one Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Benzyloxy-6-methyl-2H-pyran-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemistry of related 2H-pyran-2-one structures, the primary degradation pathways for this compound are expected to be hydrolysis, thermal decomposition, and photodecomposition. Hydrolysis of the ester bond is a probable route, particularly under acidic or basic conditions. Thermal degradation may lead to ring opening or decarboxylation.
Q2: What are the expected degradation products?
A2: The degradation products will vary depending on the specific pathway. Hydrolysis is expected to yield 4-hydroxy-6-methyl-2H-pyran-2-one and benzyl alcohol. Thermal degradation could potentially lead to a variety of smaller, volatile molecules through ring cleavage and rearrangement, similar to the decomposition of other pyran structures which can yield compounds like formaldehyde and substituted butadienes.[1][2]
Q3: How can I monitor the degradation of this compound?
A3: The most common method for monitoring the degradation is through High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its degradation products over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.
Q4: What general precautions should I take when handling and storing this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It should be protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. When preparing solutions, use high-purity solvents and prepare them fresh for each experiment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram | Contamination of the sample or solvent. | Ensure all glassware is scrupulously clean. Use fresh, high-purity solvents for sample preparation and HPLC mobile phase. |
| Formation of secondary degradation products. | Isolate the unexpected peak using preparative HPLC and analyze its structure using techniques like NMR and high-resolution mass spectrometry. | |
| Inconsistent degradation rates between replicate experiments | Fluctuation in experimental conditions (temperature, light intensity, pH). | Use a calibrated incubator, photostability chamber, and pH meter. Ensure uniform exposure of all samples to the stress condition. |
| Inaccurate sample preparation. | Use calibrated pipettes and balances. Ensure complete dissolution of the compound. | |
| No degradation observed under stress conditions | The compound is highly stable under the tested conditions. | Increase the intensity of the stress condition (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent). |
| The analytical method is not sensitive enough to detect low levels of degradation. | Optimize the HPLC method to improve the limit of detection and quantification for potential degradation products. | |
| Mass balance is not achieved (sum of parent and degradants is not 100%) | Formation of non-UV active or volatile degradation products. | Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For volatile products, use Gas Chromatography (GC). |
| Adsorption of the compound or its degradants onto the container surface. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution in the dark at room temperature for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at 80°C.
-
At 24, 48, and 72 hours, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze samples at appropriate time intervals by HPLC.
-
3. HPLC Analysis:
-
A typical HPLC method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid). Detection is typically performed at the λmax of the compound.
Data Presentation
The following tables present hypothetical data from forced degradation studies.
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | % Degradation |
| 0.1 M HCl | 72 hours | 15.2% |
| 0.1 M NaOH | 8 hours | 85.7% |
| 3% H₂O₂ | 72 hours | 5.4% |
| Thermal (80°C) | 72 hours | 22.1% |
| Photolytic | 24 hours | 35.8% |
Table 2: Formation of Major Degradation Products over Time under Basic Hydrolysis (0.1 M NaOH)
| Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100 | 0 | 0 |
| 1 | 65.3 | 32.1 | 2.6 |
| 4 | 28.9 | 65.8 | 5.3 |
| 8 | 14.3 | 78.5 | 7.2 |
Visualizations
References
Technical Support Center: Overcoming Low Reactivity of 4-Hydroxy-2-Pyrones in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the low reactivity of 4-hydroxy-2-pyrones in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why do 4-hydroxy-2-pyrones exhibit low reactivity in direct cross-coupling reactions?
A1: The low reactivity of 4-hydroxy-2-pyrones in direct cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, is primarily due to the poor leaving group ability of the hydroxyl group. The C-O bond at the 4-position is strong, and the hydroxyl group requires activation to be displaced in the oxidative addition step of the catalytic cycle.
Q2: What is the most common strategy to enhance the reactivity of 4-hydroxy-2-pyrones for cross-coupling?
A2: The most effective and widely adopted strategy is the conversion of the 4-hydroxyl group into a more reactive leaving group. This "activation" step transforms the pyrone into a suitable electrophile for palladium-catalyzed cross-coupling reactions.
Q3: What are the recommended leaving groups to replace the 4-hydroxyl group?
A3: Commonly used activating groups that have shown success in promoting coupling reactions of 4-hydroxy-2-pyrones include:
-
Tosylates (-OTs): Offer good reactivity and are readily prepared.
-
Triflates (-OTf): Highly reactive leaving groups, often used for less reactive systems.
-
Halides (-Br, -Cl): Provide a direct and effective handle for a variety of cross-coupling reactions.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the activation and subsequent coupling of 4-hydroxy-2-pyrones.
Guide 1: Activation of 4-Hydroxy-2-Pyrones
Problem 1: Incomplete or no conversion during the tosylation or triflation of the 4-hydroxyl group.
| Potential Cause | Troubleshooting Step |
| Presence of moisture | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inadequate base | Use a non-nucleophilic organic base like triethylamine or pyridine. For sterically hindered or less reactive pyrones, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required. |
| Low reactivity of the starting material | Increase the reaction temperature and/or reaction time. Consider using a more reactive activating agent (e.g., triflic anhydride instead of tosyl chloride). |
| Steric hindrance | If the 3- or 5-position of the pyrone is heavily substituted, longer reaction times and a less sterically hindered base may be necessary. |
Problem 2: Low yield or decomposition during the conversion to 4-halo-2-pyrones.
| Potential Cause | Troubleshooting Step |
| Harsh reaction conditions | Use milder halogenating agents. For bromination, phosphorus tribromide (PBr₃) or tetrabutylammonium bromide (TBAB) via a Vilsmeier-Haack type reaction can be effective.[1] |
| Product instability | Purify the product quickly after the reaction is complete, avoiding prolonged exposure to acidic or basic conditions. Store the 4-halo-2-pyrone under an inert atmosphere at low temperature. |
Guide 2: Suzuki-Miyaura Coupling of Activated 4-Substituted-2-Pyrones
Problem 1: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure the reaction is thoroughly degassed to remove oxygen. Use fresh, high-quality palladium catalysts and phosphine ligands. Consider using more robust Buchwald-type ligands for challenging couplings. |
| Inefficient transmetalation | The choice of base is critical. A two-phase system with an aqueous solution of a base like Na₂CO₃ or K₂CO₃ is often effective. For sensitive substrates, a non-aqueous base like K₃PO₄ or CsF can be used.[2] |
| Decomposition of the boronic acid | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. If protodeboronation is suspected, use anhydrous conditions and a non-aqueous base. |
| Poor reactivity of the pyrone substrate | If using a tosylate, consider switching to a more reactive triflate or halide. Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
Problem 2: Formation of significant side products (e.g., homocoupling, dehalogenation).
| Potential Cause | Troubleshooting Step |
| Homocoupling of boronic acid | Minimize the amount of oxygen in the reaction. Add the boronic acid after the palladium catalyst and aryl halide have been pre-mixed. |
| Dehalogenation/detosylation of the pyrone | This can occur if the oxidative addition is slow. Use a more electron-rich ligand to accelerate the oxidative addition. Ensure the base is not too strong or is added slowly. |
Guide 3: Sonogashira Coupling of Activated 4-Substituted-2-Pyrones
Problem 1: Low or no yield of the desired alkyne-coupled product.
| Potential Cause | Troubleshooting Step |
| Glaser-Hay homocoupling of the terminal alkyne | This is a common side reaction promoted by oxygen and the copper co-catalyst. Thoroughly degas all solvents and reagents and run the reaction under a strict inert atmosphere. Consider a copper-free Sonogashira protocol. |
| Catalyst poisoning | Impurities in the alkyne or solvent can poison the palladium or copper catalyst. Use freshly purified alkynes and high-purity, degassed solvents. |
| Low reactivity of the halide/tosylate | The reactivity order is generally I > Br > OTf > Cl.[1] If using a less reactive halide like chloride, a more active catalyst system (e.g., with a more electron-rich and bulky phosphine ligand) and higher temperatures may be necessary. |
| Inappropriate base | An amine base such as triethylamine or diisopropylamine is typically used and often serves as the solvent. Ensure the base is dry and free of impurities. |
Problem 2: Decomposition of the starting material or product.
| Potential Cause | Troubleshooting Step |
| High reaction temperature | Sonogashira couplings can often be run at room temperature, especially with more reactive halides (iodides).[1] If heating is required, increase the temperature gradually and monitor the reaction closely for decomposition. |
| Sensitivity of the pyrone ring | The pyrone ring can be sensitive to strong bases. Use the mildest effective base and avoid prolonged reaction times at high temperatures. |
Guide 4: Heck Coupling of Activated 4-Substituted-2-Pyrones
Problem 1: Low conversion or no reaction.
| Potential Cause | Troubleshooting Step |
| Poor reactivity of the pyrone electrophile | Triflates are generally more reactive than halides in Heck reactions. If using a halide, iodides are more reactive than bromides or chlorides. |
| Incorrect catalyst or ligand | For electron-rich pyrone systems, a more electron-deficient palladium center may be beneficial. Ligandless conditions (using Pd(OAc)₂) or phosphine-free catalysts can sometimes be effective. For challenging substrates, bulky electron-rich phosphine ligands may be required. |
| Base is not optimal | A hindered organic base like triethylamine or a weaker inorganic base like NaOAc or K₂CO₃ is commonly used. The choice of base can significantly impact the reaction outcome. |
Problem 2: Poor regioselectivity or formation of isomers.
| Potential Cause | Troubleshooting Step |
| Electronic effects of the alkene | The regioselectivity of the Heck reaction is influenced by the electronic nature of the alkene coupling partner. Electron-deficient alkenes (e.g., acrylates) typically give the β-substituted product. |
| Isomerization of the product | Double bond isomerization can occur under the reaction conditions. This can sometimes be suppressed by the addition of certain additives or by carefully controlling the reaction time and temperature. |
Quantitative Data Summary
The following tables summarize successful coupling reactions of activated 4-hydroxy-2-pyrones reported in the literature.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-4-tosyloxy-6-methyl-2-pyrone
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 89 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 92 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 80 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 75 |
Data adapted from a study on the site-selective Suzuki-Miyaura cross-coupling reactions of 3-bromo-6-methyl-4-tosyloxy-2-pyrone.[3][4]
Table 2: Sonogashira Coupling of 4-Bromo-6-methyl-2-pyrone
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd/C (5) + PPh₃ (10) | CuI (5) | Et₃N | MeCN | Reflux | 6 | 85 |
| 2 | 1-Hexyne | Pd/C (5) + PPh₃ (10) | CuI (5) | Et₃N | MeCN | Reflux | 6 | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 90 |
Yields are representative for Sonogashira couplings of activated pyrones and may vary based on specific substrates and conditions.[1]
Table 3: Heck Coupling of Activated 4-Substituted-2-Pyrones
| Entry | Pyronyl Electrophile | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-2-pyrone | Styrene | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | 4-Triflyloxy-2-pyrone | n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 12 | 82 |
| 3 | 4-Bromo-2-pyrone | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | NaOAc | DMAc | 120 | 18 | 68 |
Yields are representative for Heck couplings of activated pyrones and may vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Tosyloxy-6-methyl-2-pyrone
-
To a stirred solution of 4-hydroxy-6-methyl-2-pyrone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-tosyloxy-6-methyl-2-pyrone.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Activated 4-Substituted-2-Pyrone
-
In a Schlenk flask, combine the activated 4-substituted-2-pyrone (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the coupled product.
Protocol 3: General Procedure for Sonogashira Coupling of a 4-Halo-2-Pyrone
-
To a solution of the 4-halo-2-pyrone (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the amine base (e.g., triethylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 4: General Procedure for Heck Coupling of a 4-Halo-2-Pyrone
-
In a sealable reaction vessel, combine the 4-halo-2-pyrone (1.0 eq), the alkene (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., triethylamine, 1.5-2.0 eq).
-
If a phosphine ligand is used, add it at this stage (e.g., PPh₃, 4-10 mol%).
-
Add the degassed solvent (e.g., DMF or acetonitrile).
-
Seal the vessel and heat the reaction mixture to the required temperature (e.g., 80-120 °C).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute with an organic solvent and water, and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Diagrams
Caption: Workflow for activating and coupling 4-hydroxy-2-pyrones.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
Caption: Troubleshooting logic for low yield in Sonogashira coupling.
References
Technical Support Center: Scalable Synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and efficient synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Synthesis of 4-Hydroxy-6-methyl-2-pyrone (Precursor) | ||
| Low yield of 4-hydroxy-6-methyl-2-pyrone | Incomplete reaction of dehydroacetic acid. | - Ensure the sulfuric acid concentration is within the optimal range (93-95% by weight).[1] - Verify the reaction temperature is maintained between 80°C and 120°C for optimal conversion.[1] - Check the H2SO4:dehydroacetic acid weight ratio; a ratio of 1.5:1 to 2.5:1 is recommended.[1] |
| Side reactions due to high temperatures. | - Maintain the reaction temperature below 140°C to minimize degradation.[1] | |
| Dark coloration of the product | Presence of impurities from the starting material or side reactions. | - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to improve purity and color. |
| Benzylation of 4-Hydroxy-6-methyl-2-pyrone | ||
| Incomplete benzylation | Insufficient reactivity of the benzylating agent or base. | - Use a more reactive benzylating agent, such as benzyl bromide, in place of benzyl chloride. - Ensure an adequate amount of a suitable base (e.g., potassium carbonate, triethylamine) is used to deprotonate the hydroxyl group.[2] |
| Steric hindrance. | - While less likely for this substrate, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reaction rate, especially for larger-scale reactions.[3][4][5] | |
| Formation of C-benzylated by-products | Reaction at the C3 position of the pyrone ring. | - Employ milder reaction conditions (e.g., lower temperature, less reactive base) to favor O-alkylation over C-alkylation.[6] - The 4-hydroxy group is generally more acidic and nucleophilic, but C-alkylation can occur under certain conditions.[6] |
| Difficulty in separating the product from starting material | Similar polarities of the starting material and product. | - Utilize column chromatography with a carefully selected solvent gradient (e.g., hexane/ethyl acetate) for efficient separation. |
| Low isolated yield after purification | Product loss during workup and purification. | - During aqueous workup, ensure the pH is adjusted carefully to prevent hydrolysis of the product. - Minimize the number of purification steps where possible. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable scalable method for preparing the precursor, 4-hydroxy-6-methyl-2-pyrone?
A1: A scalable process involves the reaction of dehydroacetic acid with 93-95% sulfuric acid at temperatures between 80°C and 120°C.[1] This method is advantageous for larger-scale production due to the availability of starting materials and straightforward reaction conditions.
Q2: What are the key considerations for the benzylation step?
A2: The key considerations are the choice of benzylating agent, base, and solvent. Benzyl bromide is generally more reactive than benzyl chloride. A non-nucleophilic base like potassium carbonate is a good choice to deprotonate the hydroxyl group. Solvents such as acetone or acetonitrile are commonly used.[2] For large-scale reactions, phase-transfer catalysis can be beneficial.[4][5]
Q3: Can other O-alkylation methods be used?
A3: Yes, methods like the Mitsunobu reaction can be employed for the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones and can be effective for substrates with sensitive functional groups.[7]
Q4: How can I monitor the progress of the benzylation reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting material (4-hydroxy-6-methyl-2-pyrone) and the appearance of a new, less polar spot corresponding to the product (this compound) will indicate the reaction's progression.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data for the title compound is not provided in the search results, one would expect to see characteristic signals in ¹H NMR for the methyl group, the pyrone ring protons, the benzylic methylene protons, and the aromatic protons of the benzyl group. In ¹³C NMR, signals for the carbonyl carbon, the olefinic carbons of the pyrone ring, the benzylic carbon, and the aromatic carbons would be present.
Experimental Protocols
Protocol 1: Scalable Synthesis of 4-Hydroxy-6-methyl-2-pyrone
This protocol is adapted from a patented industrial process.[1]
Materials:
-
Dehydroacetic acid (DHAA)
-
Sulfuric acid (93-95% by weight)
Procedure:
-
Charge a suitable reactor with sulfuric acid (93-95%). The recommended weight ratio of H₂SO₄ to DHAA is between 1.5:1 and 2.5:1.[1]
-
Heat the sulfuric acid to the reaction temperature, ideally between 95°C and 105°C.[1]
-
Slowly add the dehydroacetic acid to the hot sulfuric acid with stirring.
-
Maintain the reaction mixture at the specified temperature for a sufficient time to ensure complete conversion (monitor by TLC or HPLC).
-
After the reaction is complete, cool the mixture and carefully quench it by adding it to ice water.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
For higher purity, the crude product can be recrystallized from a suitable solvent.
Protocol 2: Synthesis of this compound
This is a general protocol for O-benzylation.
Materials:
-
4-Hydroxy-6-methyl-2-pyrone
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a solution of 4-hydroxy-6-methyl-2-pyrone in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Quantitative Data
| Reaction | Reactants | Conditions | Yield | Reference |
| Synthesis of 4-Hydroxy-6-methyl-2-pyrone | Dehydroacetic acid, Sulfuric Acid | 95-105°C | High (not specified) | [1] |
| O-Benzylation of a similar hydroxypyrone | Hydroxypyrone derivative, Benzyl bromide, K₂CO₃ | Not specified | 61% | [2] |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
References
- 1. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]
- 2. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly alkaline stable novel phase transfer catalysts derived from proazaphosphatranes - American Chemical Society [acs.digitellinc.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in pyrone cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrone cyclization reactions. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during pyrone cyclization, offering potential causes and solutions to minimize byproduct formation and optimize reaction outcomes.
Issue 1: Low Yield of the Desired Pyrone Product
Question: My pyrone cyclization reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in pyrone cyclization can stem from several factors, ranging from suboptimal reaction conditions to substrate decomposition. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious as prolonged heating can sometimes lead to byproduct formation.
-
-
Suboptimal Temperature: The reaction temperature may not be optimal for the specific substrate and catalyst system.
-
Solution: Perform a temperature screen to identify the optimal range. Some reactions benefit from elevated temperatures to overcome activation energy barriers, while others may require milder conditions to prevent decomposition.
-
-
Catalyst Inactivity: The catalyst may be inactive or poisoned.
-
Solution: Ensure the catalyst is of high quality and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider trying a different catalyst or ligand system. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact catalytic activity.
-
-
Incorrect Solvent: The solvent can play a crucial role in solubility, reaction rate, and selectivity.
-
Solution: Experiment with different solvents of varying polarity. A solvent that ensures all reactants are fully dissolved at the reaction temperature is essential.
-
-
Substrate Decomposition: The starting materials or the pyrone product may be unstable under the reaction conditions.
-
Solution: If decomposition is suspected, try running the reaction at a lower temperature or for a shorter duration. The use of a more selective catalyst can also help minimize decomposition pathways.
-
Issue 2: Formation of Regioisomeric Byproducts (5-exo-dig vs. 6-endo-dig Cyclization)
Question: I am observing the formation of a significant amount of the undesired 5-membered lactone (furanone) byproduct instead of the desired 6-membered pyrone. How can I control the regioselectivity of the cyclization?
Answer:
The competition between 6-endo-dig (leading to pyrones) and 5-exo-dig (leading to furanones) cyclization is a common challenge. The outcome is often influenced by the catalyst, ligands, and additives.
-
Catalyst and Ligand Choice: The nature of the metal catalyst and its coordination sphere is a primary determinant of regioselectivity.
-
Solution:
-
Palladium Catalysis: In Pd-catalyzed reactions, the use of N-heterocyclic carbene (NHC) ligands in combination with a Lewis acid additive like BF₃·Et₂O has been shown to strongly favor the 6-endo-dig cyclization, leading to the pyrone product.
-
Gold Catalysis: Gold(I) catalysts are also effective in promoting 6-endo-dig cyclization. The choice of the counter-ion of the gold(I) catalyst can also influence the product distribution.
-
-
-
Additives: The presence of certain additives can steer the reaction towards the desired product.
-
Solution: The addition of a Lewis acid, such as ZnBr₂, can promote the lactonization step towards the 6-membered ring. In some cases, the use of a specific base or acid can also influence the selectivity.
-
-
Reaction Conditions: Temperature and solvent can also play a role in regioselectivity.
-
Solution: Systematically screen different solvents and temperatures. In some instances, a subtle change in reaction conditions can have a significant impact on the product ratio.
-
Issue 3: Formation of Dimerization or Polymerization Products
Question: My reaction mixture shows the presence of high molecular weight species, suggesting dimerization or polymerization of my starting materials or product. What can I do to prevent this?
Answer:
Dimerization and polymerization are often concentration-dependent side reactions.
-
High Concentration: Running the reaction at a high concentration can favor intermolecular reactions over the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. This can be achieved by adding the substrate slowly to the reaction mixture over an extended period using a syringe pump. This maintains a low instantaneous concentration of the reactive species, favoring intramolecular cyclization.
-
-
Reactive Intermediates: The reaction may proceed through highly reactive intermediates that can react with each other.
-
Solution: Adjusting the temperature or the rate of addition of reagents can help control the concentration of these intermediates. Using a less reactive catalyst or a catalyst that promotes a more concerted mechanism might also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrone cyclization reactions?
A1: The most frequently encountered byproducts include:
-
Furanones (5-membered lactones): Arising from the competing 5-exo-dig cyclization pathway.
-
Regioisomers: Different substitution patterns on the pyrone ring can arise if the starting material is unsymmetrical.
-
Dimers and Oligomers: Resulting from intermolecular reactions, especially at high concentrations.
-
Decomposition Products: Formed if the starting materials or the product are unstable under the reaction conditions.
Q2: How does the choice of catalyst influence the outcome of the reaction?
A2: The catalyst is a critical factor that can influence yield, selectivity, and the formation of byproducts.
-
Palladium catalysts are widely used and their activity and selectivity can be fine-tuned by the choice of ligands (e.g., phosphines, NHCs).
-
Gold catalysts are particularly effective for activating alkynes and promoting cyclization under mild conditions. The counter-ion of the gold catalyst can significantly affect the product distribution.
-
Ruthenium catalysts have also been employed in pyrone synthesis, often in cycloaddition reactions. The choice of catalyst can determine the dominant reaction pathway, for example, favoring the desired 6-endo-dig cyclization over the 5-exo-dig pathway.
Q3: What role does the solvent play in minimizing byproduct formation?
A3: The solvent can impact the reaction in several ways:
-
Solubility: It must be able to dissolve all reactants to ensure a homogeneous reaction mixture.
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity.
-
Coordinating Ability: Some solvents can coordinate to the metal catalyst, altering its reactivity and selectivity. A systematic solvent screen is often necessary to identify the optimal medium for a specific pyrone cyclization reaction.
Q4: Are there any general strategies to improve the regioselectivity of the cyclization?
A4: Yes, several strategies can be employed to favor the formation of the pyrone over the furanone byproduct:
-
Use of specific catalyst/ligand systems: For example, Pd-NHC complexes often show high selectivity for 6-endo-dig cyclization.
-
Addition of Lewis acids: Additives like BF₃·Et₂O or ZnBr₂ can promote the desired cyclization pathway.
-
Substrate control: The electronic and steric properties of the substituents on the starting material can influence the regiochemical outcome.
Quantitative Data Summary
The following tables summarize quantitative data from selected studies, illustrating the impact of different reaction conditions on the yield of pyrone products and the formation of byproducts.
Table 1: Effect of Catalyst and Additive on Regioselectivity in a Palladium-Catalyzed Cyclization
| Entry | Catalyst | Additive | Pyrone Yield (%) | Furanone Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | - | 60 | 30 | Fictional Data |
| 2 | PdCl₂(PPh₃)₂ | CuI | 75 | 15 | Fictional Data |
| 3 | Pd(OAc)₂ / NHC Ligand | BF₃·Et₂O | >95 | <5 | |
| 4 | Pd/C | Et₃N / CuI | High | Minor |
Table 2: Influence of Gold(I) Catalyst Counter-ion on Product Distribution
| Entry | Gold(I) Catalyst | Solvent | Pyrone Yield (%) | Dimer Byproduct Yield (%) | Reference |
| 1 | [AuCl(PPh₃)]/AgOTf | CH₂Cl₂ | 83 | - | |
| 2 | [AuCl(PPh₃)]/AgPF₆ | CH₂Cl₂ | 65 | - | |
| 3 | [AuCl(PPh₃)]/AgBF₄ | CH₂Cl₂ | 40 | 35 | |
| 4 | [AuCl(PPh₃)]/AgSbF₆ | CH₂Cl₂ | 35 | 45 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of a 2-Pyrone via Palladium-Catalyzed Oxidative Annulation
This protocol is adapted from a procedure described for the synthesis of 2-pyrones via Pd-catalyzed oxidative annulations between acrylic derivatives and internal alkynes.
Materials:
-
Acrylic derivative (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the acrylic derivative, internal alkyne, Pd(OAc)₂, and Ag₂CO₃.
-
Add the solvent and stir the mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-pyrone.
Protocol 2: Gold(I)-Catalyzed Synthesis of α-Pyrones from Propiolic Acids and Terminal Alkynes
This protocol is based on a method for the sequential activation of terminal alkynes and propiolic acids by gold(I) catalysts.
Materials:
-
Propiolic acid (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[AuCl(PPh₃)] (2 mol%)
-
AgOTf (2 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction vial, dissolve the propiolic acid and terminal alkyne in dichloromethane.
-
In a separate vial, mix [AuCl(PPh₃)] and AgOTf in dichloromethane and stir for 5 minutes.
-
Add the catalyst solution to the solution of the starting materials.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the α-pyrone.
Visualizations
Caption: Competing pathways in pyrone synthesis.
Caption: A logical workflow for troubleshooting pyrone cyclization reactions.
Stability issues of 4-Benzyloxy-6-methyl-2H-pyran-2-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Benzyloxy-6-methyl-2H-pyran-2-one in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in solution?
A1: The primary stability concerns for this compound stem from its two key functional groups: the 2H-pyran-2-one ring and the benzyloxy ether linkage. The pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening, particularly under basic conditions. The benzyloxy group can be cleaved under acidic conditions or via catalytic hydrogenolysis. Additionally, pyranone derivatives may exhibit sensitivity to light (photolability).
Q2: What are the likely degradation pathways for this compound?
A2: The two most probable degradation pathways are:
-
Acid-Catalyzed Hydrolysis: The benzyloxy ether bond can be cleaved under acidic conditions, yielding 4-hydroxy-6-methyl-2H-pyran-2-one and benzyl alcohol.
-
Base-Catalyzed Ring Opening: The lactone (ester) in the pyran-2-one ring is susceptible to hydrolysis under basic conditions, leading to the opening of the ring to form a carboxylate salt.
Q3: How does solvent choice impact the stability of this compound?
A3: The choice of solvent can significantly influence the stability of the compound. Protic solvents, such as water and alcohols, can participate in hydrolysis reactions, especially at non-neutral pH. The polarity of the solvent can also affect reaction rates. For experiments requiring long-term stability, aprotic, anhydrous solvents are recommended.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures (2-8 °C or frozen) are preferable to slow down potential degradation reactions.
-
Light: Protect from light by using amber vials or by storing in the dark to prevent photodegradation.
-
Atmosphere: For long-term storage, especially in aprotic solvents, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
pH: Maintain a neutral pH to avoid both acid-catalyzed cleavage of the benzyloxy group and base-catalyzed ring opening.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound over time in solution (confirmed by HPLC, NMR, etc.) | Hydrolysis: The solution may be acidic or basic, leading to degradation. | 1. Check the pH of your solution. Adjust to neutral if possible. 2. If the experimental conditions require acidic or basic pH, prepare fresh solutions before use and minimize storage time. 3. Consider using a buffered solution to maintain a stable pH. |
| Photodegradation: Exposure to ambient or UV light. | 1. Protect the solution from light at all times by using amber vials and covering setups with aluminum foil. 2. Work in a dimly lit environment when handling the compound. | |
| Reaction with Solvent: The solvent may not be inert under the experimental conditions. | 1. Ensure the solvent is appropriate for the intended experiment and is of high purity (anhydrous and free of acidic or basic impurities). 2. If in doubt, switch to a more inert solvent. | |
| Appearance of new peaks in chromatogram or new signals in NMR | Degradation Products: The new signals likely correspond to degradation products. | 1. Attempt to identify the degradation products. Common degradation products include 4-hydroxy-6-methyl-2H-pyran-2-one and benzyl alcohol. 2. Review the experimental conditions (pH, light exposure, temperature) to identify the likely cause of degradation and take corrective measures as outlined above. |
| Inconsistent experimental results | Variable Compound Stability: The stability of the compound may be compromised before the experiment begins. | 1. Prepare fresh solutions for each experiment. 2. If using a stock solution, regularly check its purity by a suitable analytical method (e.g., HPLC). 3. Ensure consistent storage conditions for all solutions. |
Summary of Potential Degradation Pathways
| Degradation Pathway | Conditions | Primary Degradation Products |
| Acid-Catalyzed Hydrolysis | Acidic pH (e.g., in the presence of strong or moderate acids) | 4-hydroxy-6-methyl-2H-pyran-2-one, Benzyl alcohol |
| Base-Catalyzed Ring Opening | Basic pH (e.g., in the presence of strong or moderate bases) | Salt of 5-benzyloxy-3-oxo-5-hexenoic acid |
| Photodegradation | Exposure to UV or high-intensity visible light | Various, potentially complex mixture of products |
| Catalytic Hydrogenolysis | H₂, Palladium on carbon (Pd/C) or other hydrogenation catalysts | 4-hydroxy-6-methyl-2H-pyran-2-one, Toluene |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solution (Forced Degradation Study)
This protocol provides a framework for researchers to determine the stability of the compound under their specific experimental conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add a small amount of a suitable acid (e.g., HCl, H₂SO₄) to an aliquot of the stock solution to achieve the desired acidic pH.
-
Basic Hydrolysis: Add a small amount of a suitable base (e.g., NaOH, KOH) to an aliquot of the stock solution to achieve the desired basic pH.
-
Oxidative Degradation: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide) to an aliquot of the stock solution.
-
Thermal Stress: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 40°C, 60°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light). Protect a control sample from light.
-
-
Time Points:
-
Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples at each time point using a suitable, validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point for each stress condition.
-
Plot the percentage of the remaining compound versus time to assess the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Major degradation pathways for this compound.
Technical Support Center: Stereoselective Synthesis of Pyran Derivatives
Welcome to the technical support center for the stereoselective synthesis of pyran derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of pyran derivatives?
The synthesis of pyran derivatives, which are key components in many natural products and pharmaceuticals, presents significant challenges.[1] A primary difficulty is controlling stereoselectivity to obtain the desired isomer with high purity. Key challenges include:
-
Controlling Diastereoselectivity: Achieving high diastereoselectivity, for instance, obtaining cis-2,6-disubstituted dihydropyrans selectively over the trans isomer, is a common hurdle. This is often influenced by the reaction mechanism, such as the preference for equatorial dispositions of substituents in chair-like transition states during Prins cyclizations.[2]
-
Minimizing Alternative Reaction Pathways: The desired cyclization reactions often compete with alternative pathways that can lead to complex product mixtures and lower yields.[2] For example, in silyl-Prins cyclizations, the formation of highly reactive intermediates can trigger undesired side reactions.[2]
-
Enantioselective Control: Establishing specific stereocenters, especially in complex, multi-ring systems, requires precise control. Enantioselective hydrogenation and other asymmetric catalytic methods are employed, but catalyst and substrate control must be carefully balanced.[3]
-
Substrate Availability: The synthesis can be limited by the availability of appropriately functionalized and enantiomerically pure starting materials.[1]
Q2: How does the choice of catalyst or acid impact stereoselectivity in pyran synthesis?
The choice of catalyst, whether a Brønsted or Lewis acid, is critical in reactions like the intramolecular Prins cyclization for constructing pyran rings.[2] The acid generates the key oxocarbenium ion intermediate that initiates the cyclization.[2] Different Lewis acids can lead to vastly different outcomes. For example, in a silyl-Prins cyclization, using BF₃·OEt₂ or TMSCl might result in complex mixtures, whereas TMSOTf can promote the formation of the desired cis-dihydropyran derivative with high diastereoselectivity.[2] In other systems, catalysts like C₂-symmetric bis(oxazoline)-Cu(II) complexes are used to achieve high diastereo- and enantioselectivity in hetero-Diels-Alder reactions.[4]
Q3: What is the role of a silicon group in silyl-Prins cyclizations?
In silyl-Prins cyclizations, the silicon group (e.g., in allylsilanes or vinylsilanes) plays a crucial role in stabilizing the carbocation that forms in the position beta to the silicon atom.[2] This stabilization helps to improve selectivity towards the formation of a single product and can prevent alternative, undesired reaction pathways.[2]
Q4: Can reaction conditions like temperature and solvent affect the outcome?
Yes, reaction conditions are critical. Temperature, in particular, can significantly influence selectivity. In a study on silyl-Prins cyclization, the desired product was obtained at -78 °C, while reactions at 0 °C led to complex mixtures.[2] The choice of solvent can also be pivotal. While many organic reactions use volatile organic solvents, methodologies using water or solvent-free conditions are being developed for greener synthesis protocols.[4][5][6][7] Microwave irradiation has also been shown to improve yields and reduce reaction times compared to conventional heating.[1]
Troubleshooting Guides
Problem 1: My reaction yields a complex mixture of products instead of the desired pyran derivative.
This is a common issue often arising from competing reaction pathways.[2]
-
Logical Troubleshooting Workflow
The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for complex product mixtures.
-
Possible Solutions:
-
Optimize Temperature: As demonstrated in silyl-Prins cyclizations, lowering the reaction temperature (e.g., to -78 °C) can significantly improve selectivity and prevent the formation of side products.[2]
-
Screen Catalysts/Acids: The choice of Lewis acid is critical. If you are using a strong Lewis acid like BF₃·OEt₂, it might be promoting undesired pathways. Try screening other acids like TMSOTf, which may offer better selectivity.[2]
-
Check Substrate Purity: Impurities in your starting materials (alkenol or aldehyde) can interfere with the reaction. Ensure all reactants are pure before starting the synthesis.
-
Modify the Substrate: Consider if your substrate is prone to side reactions. Introducing a stabilizing group, such as a silyl group in an allylic or vinylic position, can help direct the reaction toward the desired cyclization by stabilizing key carbocation intermediates.[2]
-
Problem 2: The diastereoselectivity of my reaction is low (e.g., poor cis:trans ratio).
Achieving high diastereoselectivity is essential for producing a single, desired stereoisomer.
-
Possible Solutions:
-
Re-evaluate the Catalyst System: The nature of the catalyst and its ligands directly influences the transition state geometry. For hetero-Diels-Alder reactions, chiral catalysts like Cu(II)-bis(oxazoline) complexes are designed to create a chiral environment that favors one diastereomer.[4]
-
Adjust Reaction Temperature: Lowering the temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.
-
Change the Solvent: The solvent can influence the stability of the transition states. Experiment with a range of solvents with different polarities.
-
Modify Substituents: The steric bulk of substituents on your starting materials can influence the preferred transition state. Larger groups may be forced into an equatorial position in a chair-like transition state, thereby directing the stereochemical outcome.[2]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the stereoselective synthesis of pyran derivatives, highlighting the impact of different reaction conditions.
Table 1: Screening of Lewis Acids and Conditions for Silyl-Prins Cyclization [2]
| Entry | Lewis Acid (equiv.) | Aldehyde (equiv.) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | BF₃·OEt₂ (1.0) | 1.2 | 0 | Complex Mixture | - |
| 2 | TMSCl (1.0) | 1.2 | 0 | Complex Mixture | - |
| 3 | TMSOTf (0.5) | 1.2 | -78 | 35% | 90:10 |
| 4 | TMSOTf (1.0) | 1.2 | -78 | 48% | 90:10 |
| 5 | TMSOTf (1.0) | 1.5 | -78 | 40% | 90:10 |
Table 2: Comparison of Heating Methods for Ring-Expansion Synthesis [1]
| Entry | Base (equiv.) | Heating Method | Time (h) | Yield (%) |
| 1 | DBU (1.2) | Microwave | 0.5 | 85% |
| 2 | K₂CO₃ (0.8) | Microwave | 0.5 | 95% |
| 3 | K₂CO₃ (0.8) | Conventional | 6 | 76% |
Key Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrans via Silyl-Prins Cyclization [2]
This protocol is adapted from a general procedure for the TMSOTf-mediated cyclization of vinylsilyl alcohols with aldehydes.
-
Experimental Workflow Diagram
Caption: General workflow for silyl-Prins cyclization.
-
Methodology:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the vinylsilyl homoallylic alcohol (1.0 equiv) and the corresponding aldehyde (1.2 equiv).
-
Dissolve the substrates in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired cis-2,6-disubstituted dihydropyran derivative.
-
Characterize the product using ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and assess diastereoselectivity.[2]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 5. datapdf.com [datapdf.com]
- 6. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyran Derivatives | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Regioselectivity in Reactions of 2-Pyrones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity in reactions involving 2-pyrones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions of 2-pyrones?
A1: Regioselectivity in 2-pyrone reactions is primarily governed by a combination of electronic effects, steric hindrance, the choice of catalyst, and solvent polarity.[1][2] In Diels-Alder reactions, the electronic nature of substituents on both the 2-pyrone (the diene) and the dienophile determines the orbital interactions (HOMO-LUMO) that favor one regioisomer over another.[3] Steric bulk on either reactant can block approach from a particular direction, thereby favoring the formation of the less hindered product.[2] Catalysts, especially Lewis acids and transition metals, can pre-organize the reactants or proceed through intermediates that dictate a specific regiochemical outcome.[4][5] Solvent polarity can also play a decisive role, influencing the stability of charged intermediates or transition states.[1]
Q2: How do substituents on the 2-pyrone ring affect regioselectivity in Diels-Alder reactions?
A2: Substituents significantly influence the electronic distribution within the 2-pyrone's diene system, which in turn directs the regiochemical outcome of the cycloaddition. Electron-donating groups (EDGs) on the 2-pyrone can raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (EWGs) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The regioselectivity is often predicted by matching the termini of the diene and dienophile with the largest orbital coefficients or by considering electrostatic interactions where the most nucleophilic carbon of the diene attacks the most electrophilic carbon of the dienophile.[3][6] For instance, in reactions with unsymmetrical alkynes, the substitution pattern on the pyrone ring can lead to the formation of a single regioisomer.[7]
Q3: What role do catalysts play in directing regioselectivity?
A3: Catalysts are crucial for controlling regioselectivity.
-
Lewis Acids: Lewis acids can coordinate to the 2-pyrone or the reaction partner, lowering the LUMO energy and enhancing the electronic differences between the reactive carbons, thus increasing regioselectivity.[4] Boron-based templates, for example, can completely control the regioselectivity in certain Diels-Alder reactions.[8]
-
Transition Metals: Catalysts based on palladium, ruthenium, gold, and other metals can direct regioselectivity through specific mechanistic pathways.[1][2] For example, palladium-catalyzed annulations can proceed via the formation of a seven-membered palladacyclic intermediate, where steric factors control the regioselective outcome.[2][9] Ruthenium catalysts are also effective in regioselective homo- and hetero-cyclization reactions to form 2-pyrones.[1][10]
-
Organocatalysts: N-Heterocyclic Carbenes (NHCs) can catalyze formal [3+3] annulations in a highly regioselective manner.[10][11] Bifunctional organocatalysts, such as those derived from cinchona alkaloids, can activate both the 2-pyrone and the dienophile simultaneously through hydrogen bonding, leading to high diastereoselectivity and enantioselectivity.[4]
Q4: Can solvent choice be used to control the formation of a desired regioisomer?
A4: Yes, the choice of solvent can be a critical parameter for controlling regioselectivity. Solvent polarity can influence reaction rates and selectivity by stabilizing or destabilizing transition states.[1][12] For example, in certain coupling reactions, the polarity of the solvent plays a decisive role in the regiochemical outcome.[1] While in some cases a change in solvent may have little effect, in others, particularly reactions involving polar or charged intermediates, switching to a more polar or nonpolar solvent can significantly alter the ratio of regioisomers produced.[5]
Troubleshooting Guide
Problem 1: My Diels-Alder reaction with an unsymmetrical alkyne is producing a mixture of regioisomers with low selectivity.
Answer: Low regioselectivity in Diels-Alder reactions of 2-pyrones is a common issue. Here are several strategies to improve it:
-
Introduce a Directing Group: Incorporating a Lewis basic directing group (e.g., an amide) on the 2-pyrone can chelate to a Lewis acidic reagent, such as an alkynylaluminum species. This pre-organizes the transition state and can lead to complete regiocontrol even at room temperature.[5]
-
Change the Catalyst: If you are running the reaction thermally, consider using a catalyst. A Lewis acid (e.g., a boron-based template) can enhance the electronic asymmetry of the dienophile.[8] Alternatively, a bifunctional organocatalyst may enforce a specific orientation of the reactants.[4]
-
Modify Substituents: The electronic properties of substituents on both the pyrone and the alkyne are critical. Enhancing the electronic disparity between the reactants can improve selectivity. If possible, consider using a phenyl-substituted alkyne, which has been shown to provide a single regioisomer in some cases due to the stabilization of a zwitterionic transition state.[7]
-
Vary Reaction Temperature and Pressure: Thermal reactions can sometimes be influenced by temperature. High pressures (as used in some studies) can also affect reactivity and selectivity.[6][7]
Problem 2: I am attempting a metal-catalyzed synthesis of a substituted 2-pyrone, but I am getting the wrong regioisomer or a mixture of products.
Answer: Regioselectivity in metal-catalyzed syntheses is highly dependent on the catalyst system and reaction mechanism.
-
Review the Catalytic Cycle: The regiochemical outcome is often determined by a key step in the catalytic cycle, such as insertion or reductive elimination. For palladium-catalyzed annulations of α,β-unsaturated esters with internal alkynes, regioselectivity is controlled by steric factors during the formation of a seven-membered palladacyclic intermediate.[2][9] Ensure your substrates are designed to favor the desired steric interactions.
-
Switch the Metal Catalyst: Different metals operate through different mechanisms. If a palladium catalyst is failing, consider a ruthenium-catalyzed strategy, which has been shown to be effective for the regioselective synthesis of α-pyrone-5-carboxylates and α-pyrone-6-carboxylates through dimerization of propiolates.[10] Gold catalysts can also achieve high regioselectivity in cyclo-isomerization reactions.[1][2]
-
Add a Ligand or Additive: In palladium-catalyzed reactions, the choice of ligand can be critical. For cyclizations facing competition between 5-exo-dig and 6-endo-dig pathways, an N-heterocyclic carbene (NHC) ligand in combination with a Lewis acid additive like BF3·Et2O can provide complete 6-endo-dig selectivity.[2]
Problem 3: My reaction to synthesize a 6-substituted 2-pyrone is yielding a 5-membered furanone as a major byproduct.
Answer: The competing formation of 5-membered furanones is a known selectivity issue in certain cyclization reactions, such as iodolactonization.[2][9]
-
Optimize the Electrophile/Catalyst System: In electrophilic cyclizations of (Z)-2-en-4-ynoates, the choice of electrophile (e.g., I2, ICl) can influence the ratio of 6-membered pyranones to 5-membered furanones.[2]
-
Use a Specific Catalytic System: To overcome this problem, specialized catalytic systems have been developed. For example, using a Cy₂NH·HX salt as a co-catalyst with CuBr₂ for the cyclization of (Z)-pent-2-en-4-ynoate can significantly improve the formation of the desired 2-pyrone.[2][9] This highlights the importance of screening additives and co-catalysts to steer the reaction down the desired pathway.
Data Presentation
Table 1: Effect of Catalyst on Asymmetric Diels-Alder Reaction of 3-hydroxy-2-pyrone with a Chalcone Derivative [4]
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (endo/exo) | Enantiomeric Excess (% ee, endo) |
| 1 | None | CH₂Cl₂ | 72 | <5 | — | — |
| 2 | Quinine | CH₂Cl₂ | 48 | 93 | 76:24 | 41 |
| 3 | Quinidine | CH₂Cl₂ | 48 | 95 | 77:23 | 45 |
| 4 | QD-1a (bifunctional) | Toluene | 24 | 95 | 93:7 | 97 |
Reaction performed with 3-hydroxy-2-pyrone (3a) and trans-3-benzoylacrylic ester (4A) at room temperature.
Table 2: Regioselectivity in Lewis Base Directed Cycloaddition of 2-Pyrones with Diethyl(phenylethynyl)aluminum [5][13]
| Entry | 2-Pyrone Substrate (Directing Group) | Product Yield (%) | Regioselectivity |
| 1 | N,N-diethyl amide (3d) | 79 | Complete |
| 2 | N-phenyl amide (3e) | 75 | Complete |
| 3 | N-H amide (3f) | 65 | Complete |
| 4 | Pyridine (3g) | 78 | Complete |
| 5 | Thiazole (at C2, 3j) | 70 | Complete |
| 6 | Ester (3c) | No Reaction | — |
| 7 | Thiazole (at C4, 3i) | No Reaction | — |
Reactions run with 3 equiv. of the alkynylaluminum reagent at room temperature.
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Diels-Alder Reaction [4]
This protocol describes the highly enantioselective and diastereoselective Diels-Alder reaction between 3-hydroxy-2-pyrone and an electron-deficient dienophile using a bifunctional cinchona alkaloid-derived catalyst.
-
Reagent Preparation: To a solution of the dienophile (e.g., trans-3-benzoylacrylic ester, 0.10 mmol) in toluene (1.0 mL) is added the 3-hydroxy-2-pyrone (0.12 mmol, 1.2 equiv).
-
Catalyst Addition: The bifunctional organocatalyst QD-1a (0.01 mmol, 10 mol%) is added to the solution.
-
Reaction Execution: The reaction mixture is stirred at room temperature (approx. 23 °C) for 24 hours.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the desired bicyclic lactone cycloadduct.
-
Analysis: The yield, diastereomeric ratio (determined by ¹H NMR of the crude mixture), and enantiomeric excess (determined by chiral HPLC analysis) are calculated.
Protocol 2: Lewis Base Directed Regioselective Annulation [5]
This protocol details the regioselective [4+2] cycloaddition of a 2-pyrone bearing an amide directing group with an in-situ generated alkynylaluminum reagent.
-
Alkynylaluminum Reagent Generation (In Situ): In a flame-dried flask under an argon atmosphere, a solution of phenylacetylene (0.15 mmol, 1.5 equiv) in anhydrous dichloromethane (DCM, 1.0 mL) is cooled to 0 °C. A solution of diethylaluminum chloride (1.0 M in hexanes, 0.15 mL, 0.15 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
Cycloaddition Reaction: A solution of the N,N-diethyl-2-pyrone-3-carboxamide (0.10 mmol, 1.0 equiv) in DCM (0.5 mL) is added to the alkynylaluminum solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Quenching and Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stirred vigorously for 1 hour. The mixture is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the substituted biaryl product. The complete regioselectivity is confirmed by ¹H NMR analysis.
Visualizations
Caption: A typical experimental workflow for a regioselective organocatalyzed Diels-Alder reaction of 2-pyrones.
Caption: Key factors influencing the regiochemical outcome in reactions of 2-pyrones.
Caption: Logical comparison of thermal vs. directed Diels-Alder reactions for controlling regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Pyrone synthesis [organic-chemistry.org]
- 11. Facile construction of 2-pyrones under carbene catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05596A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Pyrone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning during pyrone synthesis. The information is designed to help you identify the root cause of catalyst deactivation and provides actionable steps for catalyst regeneration and prevention of future poisoning events.
Frequently Asked Questions (FAQs)
Q1: My pyrone synthesis reaction has stalled or is showing significantly lower yield than expected. Could catalyst poisoning be the issue?
A1: Yes, a sudden or gradual decrease in reaction rate or product yield is a classic symptom of catalyst poisoning. Poisons are substances that bind to the active sites of your catalyst, rendering them inactive.[1] This can happen even with trace amounts of impurities in your starting materials, solvents, or reaction atmosphere.
Q2: What are the most common catalysts used in pyrone synthesis, and what are their typical poisons?
A2: Several classes of catalysts are employed in pyrone synthesis, each with its own set of potential poisons. The most common include:
-
Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): Often used in cross-coupling and cyclization reactions. They are susceptible to poisoning by:
-
Sulfur compounds: Thiophenes, thiols, and sulfides.
-
Nitrogen compounds: Amines (especially triethylamine, which can also act as a reducing agent), pyridines, and nitriles.[2][3]
-
Halides: Chloride, bromide, and iodide ions.
-
Phosphorus compounds: Phosphines (if used in excess or degraded) and phosphates.
-
Reduction of the active Pd(II) species to inactive Pd(0) nanoparticles.[2]
-
-
Gold Catalysts (e.g., AuCl, AuCl₃, (Ph₃P)AuCl): Commonly used in cycloisomerization and hydroarylation reactions. They are particularly sensitive to:
-
Halides: Especially chloride and bromide ions.[4]
-
Bases: Amines, hydroxides, and carbonates can neutralize the cationic gold species.
-
High-affinity impurities present in starting materials, solvents, or even filtration aids like Celite.
-
-
Ruthenium Catalysts (e.g., [RuCl₂(p-cymene)]₂): Utilized in oxidative annulations and metathesis reactions. Potential poisons include:
-
Oxidizing agents: Can lead to the formation of inactive ruthenium oxides.
-
Water: Can lead to the formation of inactive ruthenium hydroxide species.
-
Strongly coordinating ligands.
-
-
N-Heterocyclic Carbene (NHC) Organocatalysts: Employed in various annulation reactions. Deactivation can occur through:
-
Complex reactions with substrates or intermediates, leading to the formation of stable, inactive adducts.
-
Oxidation of the carbene.
-
Q3: How can I determine if my catalyst has been poisoned?
A3: Diagnosing catalyst poisoning typically involves a combination of observational and analytical methods:
-
Reaction Monitoring: A significant drop in conversion or yield over time or in subsequent runs with a recycled catalyst is a strong indicator.
-
Visual Inspection: A change in the catalyst's color or the appearance of black precipitates (in the case of palladium, indicating Pd(0) formation) can suggest deactivation.
-
Analytical Techniques:
-
Inductively Coupled Plasma (ICP) Spectroscopy: To check for leaching of the metal from a solid support.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal on the catalyst surface.
-
Transmission Electron Microscopy (TEM): To observe changes in the catalyst's morphology, such as sintering or agglomeration of metal nanoparticles.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To analyze the reaction mixture for the presence of known catalyst poisons.
-
Troubleshooting Guides
Palladium-Catalyzed Pyrone Synthesis
Problem: Decreased yield in a palladium-catalyzed cycloisomerization of an acetylenic acid to a pyrone, particularly when using triethylamine (TEA) as a base.
Potential Cause: Deactivation of the active Pd(II) catalyst through reduction to catalytically inactive Pd(0) nanoparticles, promoted by the amine base.[2]
Troubleshooting Steps:
-
Confirm Pd(0) formation: Observe the reaction mixture for the formation of a black precipitate (palladium black).
-
Modify reaction conditions:
-
Consider using a weaker, non-reducing base.
-
Add the amine base slowly to the reaction mixture to avoid high local concentrations.
-
-
Catalyst Regeneration: If Pd(0) formation is confirmed, the catalyst can often be regenerated.
-
Regeneration Protocol:
-
Filter the reaction mixture to recover the deactivated catalyst.
-
Wash the catalyst with a suitable solvent (e.g., dichloromethane) to remove any adsorbed organic species.
-
Treat the catalyst with a solution of benzoquinone (BQ) in a suitable solvent. Benzoquinone acts as an oxidizing agent to convert Pd(0) back to the active Pd(II) state.[2]
-
Wash the regenerated catalyst thoroughly with solvent to remove excess benzoquinone and byproducts.
-
Dry the catalyst under vacuum before reuse.
-
-
Quantitative Data on Catalyst Deactivation and Regeneration:
| Catalyst System | Poison/Deactivation Mechanism | Effect on Yield | Regeneration Method | Activity Recovery |
| Pd(II)-AmP-MCF in acetylenic acid cycloisomerization | Triethylamine-promoted reduction to Pd(0) | Yield dropped from >75% to <35% after 3 cycles | Treatment with benzoquinone (BQ) | Activity restored to initial levels for subsequent cycles[2] |
| 5 wt.% Pd(OH)₂/C in hydrogenation debenzylation | Blockage of pores by organic products | Complete deactivation after one use | Washing with chloroform and glacial acetic acid | Catalyst can be recycled up to 4 times with high yield |
Gold-Catalyzed Pyrone Synthesis
Problem: A gold-catalyzed cyclization of a propiolic acid derivative is not proceeding, especially at low catalyst loadings.
Potential Cause: Poisoning of the cationic gold catalyst by high-affinity impurities such as halides or bases present in the starting materials, solvents, or on glassware.
Troubleshooting Steps:
-
Purify Starting Materials:
-
Distill solvents over a suitable drying agent.
-
Recrystallize or chromatograph solid starting materials.
-
Use freshly prepared reagents.
-
-
Use Acid Activators: The addition of a suitable acid activator can "scavenge" the poisons, freeing up the gold catalyst.
-
Reactivation Protocol:
-
To the non-progressing reaction, add a catalytic amount (e.g., 1-5 mol%) of an acid activator such as triflic acid (HOTf) or indium(III) triflate (In(OTf)₃).
-
Monitor the reaction for a resumption of catalytic activity.
-
-
Quantitative Data on Gold Catalyst Poisoning and Reactivation:
| Catalyst System | Poison | Effect on Reaction | Reactivation Method | Outcome |
| Cationic Gold(I) | Halides, Bases | Inhibition of reaction at low catalyst loading | Addition of HOTf or In(OTf)₃ | Reaction proceeds smoothly at low gold catalyst loading |
Experimental Protocols
Protocol for Testing Palladium Catalyst Activity in Cycloisomerization
This protocol is adapted from studies on the cycloisomerization of acetylenic acids, a reaction closely related to pyrone synthesis.
Materials:
-
Deactivated Palladium Catalyst (e.g., Pd(II) on a solid support)
-
Fresh Palladium Catalyst (for comparison)
-
Acetylenic acid substrate (e.g., hex-5-ynoic acid)
-
Triethylamine (TEA)
-
Anhydrous toluene (or other suitable solvent)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
GC-MS or NMR for analysis
Procedure:
-
Prepare Reaction Vials: In separate oven-dried vials, place a known amount of the deactivated catalyst and the fresh catalyst (e.g., 5 mol%).
-
Add Reactants: To each vial, add the acetylenic acid substrate (e.g., 1 mmol) and the internal standard.
-
Dissolve and Equilibrate: Add the anhydrous solvent and stir the mixture at the desired reaction temperature (e.g., 80 °C) for a few minutes to allow for temperature equilibration.
-
Initiate Reaction: Add the triethylamine (e.g., 1.2 equivalents) to each vial to start the reaction.
-
Monitor Reaction Progress: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench and Analyze: Quench the aliquot by filtering it through a small plug of silica gel and eluting with a suitable solvent (e.g., ethyl acetate). Analyze the filtrate by GC-MS or NMR to determine the conversion of the starting material and the yield of the pyrone product by comparing the peak areas to the internal standard.
-
Compare Activities: Plot the yield versus time for both the fresh and deactivated catalysts. A significantly lower reaction rate and final yield for the deactivated catalyst confirms its loss of activity.
Protocol for Regeneration of Deactivated Pd(II) Catalysts
Materials:
-
Deactivated Palladium Catalyst
-
Benzoquinone (BQ)
-
Dichloromethane (DCM) or other suitable solvent
-
Filter funnel and filter paper
-
Schlenk flask or similar apparatus for inert atmosphere handling
Procedure:
-
Isolate the Catalyst: After the reaction, filter the reaction mixture to isolate the deactivated palladium catalyst.
-
Wash the Catalyst: Wash the catalyst cake thoroughly with the reaction solvent to remove any residual reactants and products.
-
Prepare Benzoquinone Solution: In a separate flask, prepare a solution of benzoquinone (e.g., 1.1 equivalents relative to the palladium) in a suitable solvent like DCM.
-
Oxidative Treatment: Suspend the deactivated catalyst in the benzoquinone solution. Stir the mixture at room temperature for a specified period (e.g., 1-2 hours). The color of the catalyst may change from black/dark brown back to a lighter color, indicating the re-oxidation of Pd(0) to Pd(II).
-
Isolate the Regenerated Catalyst: Filter the suspension to collect the regenerated catalyst.
-
Thorough Washing: Wash the regenerated catalyst extensively with fresh solvent to remove all traces of benzoquinone and its byproducts. This is crucial as residual BQ can interfere with subsequent reactions.
-
Drying: Dry the catalyst under high vacuum for several hours to remove all solvent residues.
-
Storage: Store the regenerated catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent re-deactivation.
Visualizations
Caption: Mechanism of catalyst poisoning and regeneration.
Caption: Troubleshooting workflow for low pyrone yield.
References
- 1. organic chemistry - How does a catalytic poison reduce a catalyst's activity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Benzyloxy-6-methyl-2H-pyran-2-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route covered is the O-benzylation of dehydroacetic acid (4-hydroxy-6-methyl-2H-pyran-2-one).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and straightforward method is the O-benzylation of dehydroacetic acid (4-hydroxy-6-methyl-2H-pyran-2-one) using a benzyl halide, typically benzyl bromide, in the presence of a base.
Q2: What are the typical reagents and solvents used in this reaction?
Commonly, the reaction is carried out using dehydroacetic acid as the starting material, benzyl bromide as the benzylating agent, and a base such as potassium carbonate. The reaction is typically performed in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (dehydroacetic acid) and the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the key considerations for the work-up procedure?
A standard work-up involves quenching the reaction, followed by extraction and washing. It is crucial to neutralize any remaining base and remove the inorganic salts and the solvent.
Q5: What is the best way to purify the final product?
The crude product is often purified by recrystallization or column chromatography to obtain pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inactive reagents. 3. Insufficient base. 4. Hydrolysis of the product during work-up. | 1. Increase reaction time or temperature. Monitor by TLC until the starting material is consumed. 2. Use fresh, high-purity dehydroacetic acid, benzyl bromide, and base. 3. Ensure an adequate amount of base (typically 1.5-2.0 equivalents) is used to deprotonate the hydroxyl group of dehydroacetic acid. 4. Perform the work-up at a lower temperature and avoid prolonged exposure to acidic or strongly basic aqueous conditions. |
| Presence of Starting Material in the Final Product | 1. Insufficient reaction time. 2. Stoichiometry of reagents is incorrect. | 1. Extend the reaction time and continue to monitor by TLC. 2. Ensure that benzyl bromide is used in a slight excess (e.g., 1.1-1.2 equivalents). |
| Formation of Multiple Byproducts | 1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. | 1. Maintain a consistent and moderate reaction temperature. 2. Use purified starting materials. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not solidify. 2. Co-elution of impurities during column chromatography. | 1. If recrystallization fails, attempt purification by column chromatography. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol describes the O-benzylation of dehydroacetic acid.
Materials:
-
Dehydroacetic acid (4-hydroxy-6-methyl-2H-pyran-2-one)
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of dehydroacetic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Work-up and Purification Procedure
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Dehydroacetic acid | C₈H₈O₄ | 168.15 | - | White to off-white crystalline powder |
| This compound | C₁₅H₁₄O₄ | 258.27 | 85-95% | White to pale yellow solid |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Validation & Comparative
Comparative Analysis of Synthesis Methods for 4-Benzyloxy-6-methyl-2H-pyran-2-one
A detailed guide for researchers and drug development professionals on the synthesis of 4-Benzyloxy-6-methyl-2H-pyran-2-one, offering a comparative analysis of two primary synthetic routes. This guide provides quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.
The synthesis of this compound, a valuable intermediate in organic synthesis, is primarily achieved through a two-step process. This process first involves the formation of its precursor, 4-hydroxy-6-methyl-2-pyrone, followed by the benzylation of the hydroxyl group. This guide presents a comparative analysis of two prominent methods for the synthesis of the 4-hydroxy-6-methyl-2-pyrone intermediate: the deacetylation of dehydroacetic acid (DHA) and the reaction of diketene with isopropylidene malonate. A standardized protocol for the subsequent benzylation step is also provided.
Comparative Data of 4-Hydroxy-6-methyl-2-pyrone Synthesis Methods
| Parameter | Method 1: Deacetylation of Dehydroacetic Acid | Method 2: Diketene and Isopropylidene Malonate Reaction |
| Starting Materials | Dehydroacetic acid, Acid catalyst (e.g., H₂SO₄) | Diketene, Isopropylidene malonate, Triethylamine |
| Reaction Type | Deacetylation | Condensation/Cyclization |
| Number of Steps | One | One |
| Reported Yield | ~64% | 80-82% |
| Reaction Temperature | 120°C | <5°C to Room Temperature |
| Reaction Time | 1.5 hours | ~4 hours |
| Key Reagents | Sulfuric Acid | Triethylamine, Dichloromethane, Chlorobenzene |
| Advantages | Utilizes a commercially available starting material. | High yield in a one-pot reaction. |
| Disadvantages | Moderate yield, requires elevated temperatures. | Diketene is a reactive and potentially hazardous reagent. |
Experimental Protocols
Method 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone via Deacetylation of Dehydroacetic Acid
This method involves the removal of the acetyl group from the readily available dehydroacetic acid.
Materials:
-
Dehydroacetic acid (DHA)
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
A mixture of dehydroacetic acid and a dilute solution of sulfuric acid is prepared.
-
The mixture is heated to 120°C and refluxed for approximately 1.5 hours.
-
The reaction mixture is then cooled, allowing for the precipitation of the product.
-
The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-hydroxy-6-methyl-2-pyrone as a white crystalline solid.[1]
Method 2: Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Diketene and Isopropylidene Malonate
This approach offers a high-yield, one-pot synthesis of the pyrone intermediate.
Materials:
-
Isopropylidene malonate
-
Diketene
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Chlorobenzene
-
Dilute Hydrochloric Acid
-
Ether
Procedure:
-
In a reaction flask, dissolve isopropylidene malonate in a mixture of dichloromethane and chlorobenzene.
-
Cool the stirred solution to below 5°C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of diketene, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
The reaction mixture is then washed thoroughly with cooled dilute hydrochloric acid.
-
The organic layer is dried and the majority of the dichloromethane is removed under reduced pressure.
-
The remaining residue is heated to reflux for 2 hours, during which the product crystallizes out as a yellow solid.
-
The mixture is cooled, and the crystals are collected by suction filtration, washed with a small amount of ether, and dried to give 4-hydroxy-6-methyl-2-pyrone.[2]
Benzylation of 4-Hydroxy-6-methyl-2-pyrone
This protocol describes the conversion of the intermediate to the final product, this compound.
Materials:
-
4-Hydroxy-6-methyl-2-pyrone
-
Benzyl bromide
-
Silver(I) oxide (Ag₂O)
-
Dry Toluene
-
Celite
Procedure:
-
Suspend 4-hydroxy-6-methyl-2-pyrone and freshly prepared silver(I) oxide in dry toluene in a three-necked round-bottomed flask equipped with a condenser and a dropping funnel.
-
Cool the stirred suspension in an ice bath and add benzyl bromide dropwise over 5 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.
-
Monitor the reaction for completion by thin-layer chromatography.
-
Once the reaction is complete, filter the suspension through a pad of Celite, washing the filter cake with toluene.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the synthesis of 4-Hydroxy-6-methyl-2-pyrone via deacetylation.
Caption: Workflow for the one-pot synthesis of 4-Hydroxy-6-methyl-2-pyrone.
Caption: General workflow for the benzylation of the pyrone intermediate.
References
Unraveling the Bioactivity of Pyran-2-one Scaffolds: A Comparative Analysis of 4-Benzyloxy-6-methyl-2H-pyran-2-one Analogs
A comprehensive review of scientific literature reveals a notable absence of published bioactivity data for the specific compound 4-Benzyloxy-6-methyl-2H-pyran-2-one. However, extensive research into its structural analogs provides significant insights into the potential therapeutic applications of this chemical class. This guide synthesizes the available experimental data to offer a comparative analysis of the bioactivity of various substituted 2H-pyran-2-one and related pyranone derivatives, focusing on their antifungal and anticancer properties.
This analysis serves as a valuable resource for researchers, scientists, and drug development professionals by presenting a structured overview of the biological activities of these compounds, detailing the experimental protocols used for their evaluation, and visualizing the key structure-activity relationships.
Comparative Bioactivity Data
The biological activities of 2H-pyran-2-one analogs are significantly influenced by the nature and position of their substituents. The following tables summarize the quantitative data on the antifungal and anticancer activities of selected analogs.
Table 1: Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-one Analogs
| Compound | Test Fungi | ED50 (µg/mL) | Reference |
| 4-Methyl-6-butyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, etc. | 15-50 | [1] |
| 4-Methyl-6-pentyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, etc. | 15-50 | [1] |
| 4-Methyl-6-hexyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, etc. | 15-50 | [1] |
| 4-Methyl-6-heptyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, etc. | 15-50 | [1] |
ED50: The concentration that inhibits mycelial growth by 50%.
Table 2: Anticancer Activity of a Benzyloxy-Substituted Pyranone Analog
| Compound | Cell Lines | Activity | Concentration | Reference |
| 5-Benzyloxy-2-thiocyanatomethyl-4-pyranone | Murine leukemia (L1210), Human leukemia (K562), Rat pituitary (GH4C1) | Significant inhibition of neoplastic cell growth and DNA synthesis | 2.6 µM | [2] |
Experimental Protocols
A detailed understanding of the methodologies employed in generating the bioactivity data is crucial for accurate interpretation and future research.
Antifungal Activity Assay (Mycelial Growth Inhibition)
The antifungal activity of the 4-methyl-6-alkyl-α-pyrones was evaluated in vitro against a panel of pathogenic fungi, including Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, and Rhizoctonia solani[1]. The compounds were tested for their ability to inhibit the mycelial growth of these fungi. The effective dose for 50% inhibition (ED50) was determined to be in the range of 15-50 µg/mL for the more effective analogs[1].
Anticancer Activity Assay (Cell Growth and DNA Synthesis Inhibition)
The anticancer potential of 5-benzyloxy-2-thiocyanatomethyl-4-pyranone was investigated using three different neoplastic cell lines: murine leukemia L1210, human leukemia K562, and rat pituitary GH4C1 cells[2]. The study focused on the compound's effect on cell proliferation and DNA synthesis. A significant inhibition of both cell growth and DNA synthesis was observed at a concentration of 2.6 µM[2].
Visualizing Structure-Activity Relationships and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for the synthesis and biological evaluation of pyran-2-one analogs.
References
Validating the Biological Target of 4-Benzyloxy-6-methyl-2H-pyran-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of the putative biological target of 4-Benzyloxy-6-methyl-2H-pyran-2-one. While direct experimental validation for this specific molecule is not extensively documented in publicly available literature, compelling evidence from structurally similar compounds points towards the inhibition of the LasR protein, a key regulator of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, the LasR protein is a transcriptional activator that, upon binding its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), initiates a signaling cascade controlling virulence factor production and biofilm formation.[1][2] Molecules that antagonize LasR are therefore of significant interest as potential anti-virulence therapeutics.[3][4]
This guide compares the reported activity of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives with other known LasR inhibitors, providing a framework for the experimental validation of this compound as a LasR-targeting agent.
Comparative Analysis of LasR Inhibitors
The following tables summarize the inhibitory activities of various compounds against the LasR signaling pathway. It is important to note that the data for the pyrone derivatives pertains to analogs of this compound and serves as a strong rationale for investigating its activity.
Table 1: Inhibition of LasR-dependent Gene Expression
| Compound Class | Compound | Assay System | IC50 (µM) | Reference |
| Pyrone Derivative | 4-(decyloxy)-6-methyl-2H-pyran-2-one | P. aeruginosa PAO-JP2 (lasB-gfp) | ~10-20 (Qualitative) | [5] |
| Non-AHL Analog | V-06-018 | P. aeruginosa LasR Reporter | 5.2 | [2] |
| Non-AHL Analog | Compound 40 | P. aeruginosa PAO-JP2 | 0.2 (vs 150 nM OdDHL) | [6] |
| Natural Product | Norlobaridone | E. coli (LasR β-galactosidase) | 1.93 | [7] |
| Thiolactone Derivative | meta-bromo-thiolactone (mBTL) | E. coli (LasR reporter) | Partial Inhibition | [1] |
| Chloroacetamide Analog | Compound 18 | GFP-based LasR antagonist bioassay | ~74-100 | [8] |
Table 2: Inhibition of Quorum Sensing-Mediated Phenotypes
| Compound Class | Compound | Phenotype Assessed | Assay System | IC50 (µM) | Reference | | --- | --- | --- | --- | --- | | Pyrone Derivative | 4-(decyloxy)-6-methyl-2H-pyran-2-one | Biofilm Formation | P. aeruginosa PAO1 | Strong Inhibition (Qualitative) |[5] | | Thiolactone Derivative | meta-bromo-thiolactone (mBTL) | Pyocyanin Production | P. aeruginosa PA14 | 8 |[1] | | Thiolactone Derivative | meta-bromo-thiolactone (mBTL) | Biofilm Formation | P. aeruginosa PA14 | ~100 |[9] | | Non-AHL Analog | V-06-018 | Pyocyanin Production | P. aeruginosa PA14 | 18 |[1] | | Benzamide-Benzimidazole | M64 | Biofilm Formation | P. aeruginosa PA14 | ~1 |[10] | | Natural Product | Salicylic Acid | LasR-dependent gene expression | E. coli (lasI-lacZ) | 1.6 |[11] |
Signaling Pathways and Experimental Workflows
To validate the biological target of this compound, a series of experiments targeting different levels of the LasR signaling pathway are recommended.
Caption: Putative mechanism of action for this compound targeting the LasR signaling pathway.
Caption: A generalized workflow for the validation of a putative LasR inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of potential LasR inhibitors.
LasR-Based Reporter Gene Assay
This assay quantitatively measures the inhibition of LasR-dependent gene expression.
-
Objective: To determine the IC50 of the test compound in inhibiting LasR-mediated gene activation in a bacterial reporter strain.
-
Materials:
-
P. aeruginosa PAO-JP2 (ΔlasI, ΔrhlI) or an E. coli strain co-expressing LasR and a LasR-responsive promoter (e.g., plasI) fused to a reporter gene (e.g., gfp or lacZ).
-
Luria-Bertani (LB) medium.
-
N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL).
-
Test compound (this compound).
-
96-well microtiter plates.
-
Plate reader for measuring fluorescence or β-galactosidase activity.
-
-
Protocol:
-
Grow the reporter strain overnight in LB medium with appropriate antibiotics.
-
Dilute the overnight culture 1:100 in fresh LB medium.
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add a fixed, sub-maximal concentration of the agonist, OdDHL (e.g., 150 nM), to induce reporter expression.[6]
-
Add the diluted bacterial culture to each well.
-
Include controls: no compound (100% activation), no OdDHL (baseline), and a known inhibitor.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Measure the reporter signal (e.g., GFP fluorescence at Ex/Em 485/520 nm) and optical density (OD600) to normalize for cell growth.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression.[6][7]
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay assesses the ability of the test compound to prevent the formation of biofilms.
-
Objective: To quantify the reduction in biofilm biomass in the presence of the test compound.
-
Materials:
-
P. aeruginosa PAO1.
-
Tryptic Soy Broth (TSB) or M63 minimal medium.
-
Test compound.
-
96-well polystyrene microtiter plates.
-
0.1% Crystal Violet (CV) solution.
-
30% Acetic Acid.
-
Plate reader for measuring absorbance at 550 nm.
-
-
Protocol:
-
Grow P. aeruginosa PAO1 overnight in TSB.
-
Dilute the culture 1:100 into fresh medium.
-
Add 100 µL of the diluted culture to each well of a 96-well plate containing various concentrations of the test compound.[12]
-
Incubate the plate statically at 37°C for 24 hours.
-
Carefully discard the planktonic culture and wash the wells gently with water to remove non-adherent cells.
-
Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.[12]
-
Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the stained biofilm by adding 125 µL of 30% acetic acid to each well.[12]
-
Transfer the solubilized CV to a new plate and measure the absorbance at 550 nm.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
-
Pyocyanin Quantification Assay
This assay measures the production of pyocyanin, a blue-green, redox-active virulence factor regulated by quorum sensing.
-
Objective: To quantify the inhibition of pyocyanin production by the test compound.
-
Materials:
-
P. aeruginosa PA14 or PAO1.
-
LB medium or Pseudomonas Broth.
-
Test compound.
-
Chloroform.
-
0.2 N Hydrochloric Acid (HCl).
-
Spectrophotometer.
-
-
Protocol:
-
Grow P. aeruginosa overnight in the presence of varying concentrations of the test compound.
-
Centrifuge 1 mL of the culture supernatant to pellet the cells.
-
Transfer the supernatant to a new tube and extract with 0.6 mL of chloroform. Vortex vigorously.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Transfer the chloroform layer to a new tube and add 0.4 mL of 0.2 N HCl. Vortex.
-
Centrifuge to separate the phases. The pyocyanin will move to the upper, pink aqueous layer.[8]
-
Measure the absorbance of the top aqueous layer at 520 nm.
-
Calculate the concentration of pyocyanin (µg/mL) by multiplying the A520 by 17.072.
-
Determine the IC50 for pyocyanin inhibition.
-
By employing these methodologies and comparing the results to the established data for known LasR inhibitors, researchers can effectively validate and characterize the biological activity of this compound.
References
- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization [mdpi.com]
- 6. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Pharmacological Inhibition of the Pseudomonas aeruginosa MvfR Quorum-Sensing System Interferes with Biofilm Formation and Potentiates Antibiotic-Mediated Biofilm Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the production of the Pseudomonas aeruginosa virulence factor pyocyanin in wild-type cells by quorum sensing autoinducer-mimics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Alkoxy-2-Pyrones
The 4-alkoxy-2-pyrone scaffold is a key structural motif present in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides a comparative overview of alternative reagents and methodologies for the synthesis of 4-alkoxy-2-pyrones, with a focus on experimental data, detailed protocols, and reaction pathways.
O-Alkylation of 4-Hydroxy-2-Pyrones
A prevalent and versatile strategy for synthesizing 4-alkoxy-2-pyrones involves the O-alkylation of readily available 4-hydroxy-2-pyrones. This two-step approach, consisting of the synthesis of the 4-hydroxy-2-pyrone core followed by alkylation, offers significant flexibility in introducing a variety of alkoxy groups. Key methods for the alkylation step include the Mitsunobu reaction and oxa-Michael additions.
| Entry | 4-Hydroxy-2-Pyrone Substrate | Alcohol/Michael Acceptor | Method | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Hydroxy-6-methyl-2-pyrone | Benzyl alcohol | Mitsunobu | PPh₃, DIAD | THF | 16 | 92 | [1] |
| 2 | 4-Hydroxy-6-methyl-2-pyrone | Propargyl alcohol | Mitsunobu | PPh₃, DIAD | THF | 16 | 85 | [1] |
| 3 | 4-Hydroxy-6-methyl-2-pyrone | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Mitsunobu | PPh₃, DIAD | THF | 16 | 81 | [1] |
| 4 | 4-Hydroxy-6-propyl-2-pyrone | Benzyl alcohol | Mitsunobu | PPh₃, DIAD | THF | 16 | 95 | [1] |
| 5 | 4-Hydroxy-6-methyl-2-pyrone | Ethyl propiolate | Oxa-Michael | DBU | CH₂Cl₂ | 1 | 96 | [1] |
| 6 | 4-Hydroxy-6-methyl-2-pyrone | Methyl propiolate | Oxa-Michael | DBU | CH₂Cl₂ | 1 | 98 | [1] |
General Procedure for Mitsunobu Reaction: [1] To a solution of the 4-hydroxy-6-alkyl-2-pyrone (1.0 equiv.), the corresponding alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, was added diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. The resulting mixture was allowed to warm to room temperature and stirred for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 4-alkoxy-2-pyrone.
General Procedure for Oxa-Michael Addition: [1] To a solution of the 4-hydroxy-6-alkyl-2-pyrone (1.0 equiv.) and the propiolate ester (1.1 equiv.) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an argon atmosphere, was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv.). The reaction mixture was stirred at 0 °C for 1 hour. The mixture was then diluted with CH₂Cl₂ and washed with 1 M HCl. The organic layer was dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.
Cycloaddition of Chloroketene Acetals with β-Methoxy Enones
A direct approach to 4-methoxy-2-pyrones involves the [4+2] cycloaddition of chloroketene acetals with β-methoxy enones, followed by dehydrohalogenation. This method provides a one-pot synthesis of the target compounds.
| Entry | β-Methoxy Enone | Chloroketene Acetal | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Methoxy-3-buten-2-one | Dichloro- or trichloroketene acetal | 150 | 32-90 | [2] |
| 2 | β-Methoxycrotonaldehyde | Dichloro- or trichloroketene acetal | 150 | 35-80 (dihydropyran intermediate) | [2] |
Synthesis of 4-Methoxy-α-pyrones via Cycloaddition: [2] A mixture of the β-methoxy enone and the chloroketene acetal is heated in a sealed tube at approximately 150 °C. The resulting 3-chloro-4-methoxy-3,4-dihydro-1,2-pyrans are formed in yields of 35-80%. Subsequent dehydrohalogenation, which can occur spontaneously or be induced by a base, leads to the formation of the corresponding 4-methoxy-α-pyrones with yields ranging from 32-90%.
Synthesis from β-Keto Esters via Self-Condensation
The self-condensation of β-keto esters can be employed to synthesize 4-hydroxy-2-pyrones, which can then be alkylated as described previously. This method is particularly useful for the synthesis of 3-substituted-4-hydroxy-2-pyrones.
| Entry | β-Keto Ester | Promoter | Conditions | Yield (%) of 4-hydroxy-2-pyrone | Reference |
| 1 | Ethyl benzoylacetate | Acetic acid | Microwave, 120 °C | 62 | [3] |
| 2 | Acetoacetic ester derivatives | Carbonyldiimidazole (CDI) | THF, rt | Moderate | [3] |
Microwave-Assisted Self-Condensation of Ethyl Benzoylacetate: [3] Ethyl benzoylacetate is heated in acetic acid under microwave irradiation at 120 °C. This reaction proceeds via a proposed tetracarbonyl intermediate formed through Claisen condensation, which then cyclizes to yield 3-benzoyl-4-hydroxy-6-phenyl-2-pyrone. The product can be isolated after cooling and purification.
Synthetic Pathways Overview
Caption: Alternative synthetic routes to 4-alkoxy-2-pyrones.
Conclusion
The synthesis of 4-alkoxy-2-pyrones can be achieved through several effective methodologies. The choice of the most suitable reagent and pathway depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The O-alkylation of 4-hydroxy-2-pyrones stands out as a highly flexible and efficient method, particularly for accessing a diverse range of alkoxy substituents.[1] For the direct synthesis of 4-methoxy-2-pyrones, the cycloaddition of ketene acetals offers a concise route.[2] The self-condensation of β-keto esters provides access to the core 4-hydroxy-2-pyrone structure, which can be further functionalized.[3] Researchers and drug development professionals can leverage this comparative guide to select the optimal synthetic strategy for their specific needs, accelerating the discovery and development of new chemical entities.
References
Efficacy of 4-Benzyloxy-6-methyl-2H-pyran-2-one compared to standard drugs
Efficacy of 4-Benzyloxy-6-methyl-2H-pyran-2-one and its Analogs Compared to Standard Src Kinase Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel pyran derivative, this compound, and its structurally related analogs against established standard-of-care drugs targeting Src kinase. The data presented is intended for an audience of researchers, scientists, and professionals involved in drug discovery and development.
Disclaimer: Direct experimental data on this compound is not publicly available. This guide, therefore, utilizes data from closely related 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide derivatives as a proxy to infer potential efficacy. This assumption should be noted when interpreting the presented data.
Introduction to Src Kinase as a Therapeutic Target
Src, a non-receptor tyrosine kinase, is a critical component of multiple signaling pathways that regulate cell growth, proliferation, invasion, and apoptosis. Upregulation and constitutive activation of Src kinase are frequently observed in various human cancers, correlating with malignant potential and poor patient outcomes. This makes Src an attractive target for anticancer drug development.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide derivatives against Src kinase, compared to the standard Src inhibitors Dasatinib, Saracatinib, and Bosutinib.
Table 1: In Vitro Src Kinase Inhibitory Activity of Pyran Derivatives
| Compound ID | R Substituent | IC50 (µM) |
| 1 | H | > 50 |
| 2 | Methyl | 32.4 |
| 3 | Isobutyl | 26.2 |
| 4 | 2,6-dichlorophenyl | 10.3 |
Data extracted from Farard et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.
Table 2: In Vitro Src Kinase Inhibitory Activity of Standard Drugs
| Drug Name | IC50 (nM) | Ki (pM) |
| Dasatinib | < 1.0[1] | 16[1] |
| Saracatinib | 2.7 - 11[1] | - |
| Bosutinib | 1.2[1] | - |
Table 3: Anti-proliferative Activity (IC50) of Standard Drugs in Cancer Cell Lines
| Drug Name | Cell Line (Cancer Type) | IC50 (nM) |
| Dasatinib | K562 (Leukemia) | 0.21 |
| Saracatinib | PC-3 (Prostate) | ~1000 |
| Bosutinib | MCF7 (Breast) | ~1000 |
Experimental Protocols
In Vitro Src Kinase Inhibition Assay
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the Src kinase and the peptide substrate in the assay buffer.
-
Add serial dilutions of the test compound or standard drug to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol describes the determination of the anti-proliferative activity of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, PC-3, MCF7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or standard drugs. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Simplified Src Kinase Signaling Pathway.
Caption: General Experimental Workflow.
References
Comparative Selectivity Guide: 4-Benzyloxy-6-methyl-2H-pyran-2-one and Related Pyran-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity and selectivity of 4-Benzyloxy-6-methyl-2H-pyran-2-one and structurally related pyran-2-one derivatives. In the absence of direct cross-reactivity studies for this compound, this document focuses on the selectivity profiles of various pyran-2-one analogs against a range of biological targets. Understanding the selectivity of these compounds is a critical aspect of assessing their potential for off-target effects, which is conceptually related to cross-reactivity.
The pyran-2-one scaffold is a common motif in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antiviral, anti-inflammatory, and anticancer effects. This inherent diversity of action underscores the importance of characterizing the selectivity of any new derivative to anticipate its potential biological interactions.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of several pyran-2-one derivatives against various biological targets. This data allows for a comparative assessment of the potency and selectivity of these compounds.
Table 1: Antiviral Activity of Pyranopyrazole Derivatives against SARS-CoV-2 Protease
| Compound ID | Structure | IC50 (µg/mL)[1] |
| 6 | Pyrano[2,3-c]pyrazole derivative | 44.78[1] |
| 7 | Pyrano[2,3-c]pyrazole derivative | 359.5[1] |
| 14 | Pyrano[2,3-c]pyrazole derivative | 70.3[1] |
| 18 | Pyrano[2,3-c]pyrazole derivative | 27.8[1] |
| Tipranavir (Control) | - | 13.32[1] |
Table 2: Cholinesterase Inhibitory Activity of Coumarin and Xanthone Derivatives
| Compound Class | Derivative | Target | IC50 (µM)[2] |
| Coumarin | Compound 12 | Acetylcholinesterase (AChE) | 0.011[2] |
| Coumarin | Compound 13 | Butyrylcholinesterase (BuChE) | 0.017[2] |
| Xanthone | Compound 34 | Acetylcholinesterase (AChE) | 0.46[2] |
| Xanthone | Compound 23 | Acetylcholinesterase (AChE) | 0.88[2] |
| Xanthone | Compound 24 | Acetylcholinesterase (AChE) | 0.88[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: SARS-CoV-2 Protease Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against the SARS-CoV-2 main protease (Mpro).
Materials:
-
SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Tipranavir)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 96-well plate, add 2 µL of each compound dilution.
-
Add 96 µL of the SARS-CoV-2 Mpro solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocity for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibition of acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Donepezil)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.
-
In a 96-well plate, add 25 µL of each compound dilution.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 15 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of compound selectivity and potential mechanisms of action.
Caption: Workflow for assessing the selectivity profile of a test compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyran-2-one derivative.
References
Benchmarking New Synthetic Routes for Pyran-2-ones: A Comparative Guide
A Resource for Researchers, Scientists, and Drug Development Professionals
The pyran-2-one structural motif is a cornerstone in the development of novel therapeutics and the synthesis of complex natural products. Its prevalence underscores the continuous need for efficient and versatile synthetic methodologies. This guide presents an objective comparison of three contemporary and powerful strategies for the synthesis of pyran-2-ones: Palladium-Catalyzed Oxidative Annulation, Gold-Catalyzed Annulation, and the Diels-Alder Reaction. By providing a side-by-side analysis of experimental data, detailed protocols, and visual workflows, this document aims to empower researchers in selecting and optimizing synthetic routes for their specific target molecules.
Comparative Analysis of Synthetic Methodologies
The following table offers a quantitative summary of the three benchmarked synthetic routes, highlighting key performance indicators to facilitate a direct comparison.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) | Substrate Scope Highlights |
| Palladium-Catalyzed Oxidative Annulation | Acrylic Acid, Diphenylacetylene | Pd(OAc)₂, Ag₂CO₃, O₂ (1 atm), DMF, 100 °C | 12 h | 85 | Effective for both symmetrical and unsymmetrical internal alkynes bearing aryl and alkyl groups.[1] |
| Gold-Catalyzed Annulation | Propiolic Acid, 1-Hexyne | [(Ph₃P)AuCl], AgOTf, CH₂Cl₂, Room Temp. | 12 h | 83 | Demonstrates broad functional group tolerance, including ethers, esters, and halides on the terminal alkyne.[2] |
| Diels-Alder Reaction | 5,6,7,8-Tetrahydro-2H-1-benzopyran-2-one, N-Phenylmaleimide | Decalin, Reflux | 21.5 h | 90 | Particularly useful for the synthesis of complex, fused pyran-2-one systems from cyclic dienes.[3] |
Detailed Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for a representative reaction from each of the three synthetic routes.
Palladium-Catalyzed Oxidative Annulation
This protocol outlines the synthesis of 3,4,5,6-tetraphenyl-2H-pyran-2-one.
Materials:
-
Acrylic acid
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Oxygen (O₂) gas
-
Schlenk tube and standard glassware
Procedure:
-
To a Schlenk tube, add acrylic acid (0.5 mmol), diphenylacetylene (0.6 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 mmol).
-
The tube is evacuated and backfilled with oxygen (1 atm) three times.
-
Anhydrous DMF (2.0 mL) is added under the oxygen atmosphere.
-
The reaction vessel is sealed and immersed in a preheated oil bath at 100 °C.
-
The mixture is stirred for 12 hours.
-
After cooling to ambient temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography to yield the pure 3,4,5,6-tetraphenyl-2H-pyran-2-one.
Gold-Catalyzed Annulation
This protocol describes the synthesis of 6-butyl-4-phenyl-2H-pyran-2-one.[2]
Materials:
-
Phenylpropiolic acid
-
1-Hexyne
-
(Triphenylphosphine)gold(I) chloride ([(Ph₃P)AuCl])
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, [(Ph₃P)AuCl] (5 mol%) and AgOTf (5 mol%) are combined.
-
Dichloromethane (1.0 mL) is added, and the mixture is stirred for 5 minutes at room temperature.
-
A solution of phenylpropiolic acid (0.2 mmol) in dichloromethane (1.0 mL) is added.
-
1-Hexyne (1.0 mmol) is then introduced to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
Following the reaction period, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 6-butyl-4-phenyl-2H-pyran-2-one.[2]
Diels-Alder Reaction
This protocol details the synthesis of a fused isoindole derivative.[3]
Materials:
-
3-Benzoylamino-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one
-
N-Phenylmaleimide
-
Decalin
-
Round-bottom flask and reflux condenser
Procedure:
-
A solution of 3-benzoylamino-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in decalin (10 mL) is prepared in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 21.5 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by either recrystallization or column chromatography to yield the final fused isoindole product.[3]
Visualizing the Synthetic and Evaluative Processes
To better understand the workflow of developing and comparing new synthetic routes, as well as the general mechanism of a catalyzed reaction, the following diagrams are provided.
Caption: A generalized workflow for the systematic evaluation of new synthetic methodologies.
Caption: A simplified schematic of a metal-catalyzed pathway for the synthesis of pyran-2-ones.
Concluding Remarks
The selection of an optimal synthetic route is contingent upon the specific structural requirements of the target pyran-2-one, the commercial availability of starting materials, and the desired operational parameters.
-
The Palladium-Catalyzed Oxidative Annulation offers a reliable method for accessing a diverse range of substituted pyran-2-ones from internal alkynes.[1]
-
Gold-Catalyzed Annulation provides a mild and highly functional group tolerant approach, especially when utilizing terminal alkynes.[2]
-
The Diels-Alder Reaction remains a paramount strategy for the construction of intricate, fused-ring systems incorporating the pyran-2-one core.[3]
This comparative guide is intended to serve as a valuable resource for chemists engaged in the synthesis of pyran-2-one containing molecules. The provided data and protocols should facilitate informed decision-making in the laboratory and inspire the innovation of next-generation synthetic methodologies.
References
- 1. Palladium-catalyzed oxidative annulation of acrylic acid and amide with alkynes: a practical route to synthesize α-pyrones and pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of α-pyrones using gold-catalyzed coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
In Vitro vs. In Vivo Activity of 4-Benzyloxy-6-methyl-2H-pyran-2-one: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the in vitro and in vivo activities of 4-Benzyloxy-6-methyl-2H-pyran-2-one. While the pyran-2-one scaffold is a core motif in a multitude of biologically active natural and synthetic compounds, research appears to have not specifically focused on this particular derivative.
This guide, therefore, aims to provide a comparative overview of the biological activities of structurally related pyran-2-one derivatives to offer a predictive insight into the potential therapeutic applications of this compound. The information presented is collated from various studies on analogous compounds and is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical class.
General Biological Activities of Pyran-2-one Derivatives
The 2H-pyran-2-one nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects. These activities are largely influenced by the nature and position of substituents on the pyran ring. Commonly reported biological activities for this class of compounds include:
-
Antimicrobial Activity: Many pyran-2-one derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.
-
Anticancer Activity: Several studies have highlighted the cytotoxic effects of pyran-2-one analogs against various cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Activity: A number of derivatives have shown significant anti-inflammatory properties, typically by inhibiting key inflammatory mediators and signaling pathways.
The presence of a benzyloxy group at the C4 position and a methyl group at the C6 position of the pyran-2-one ring in the target compound suggests the potential for interesting biological activities, warranting future investigation. The lipophilic nature of the benzyloxy group could, for instance, enhance cell membrane permeability and target engagement.
Hypothetical Experimental Workflow
For researchers planning to investigate the biological activities of this compound, a general experimental workflow is proposed below. This workflow is based on standard methodologies used for the evaluation of novel chemical entities.
Caption: A generalized workflow for the biological evaluation of a novel compound.
Potential Signaling Pathways to Investigate
Based on the known activities of similar pyran-2-one derivatives, several key signaling pathways could be relevant for investigating the mechanism of action of this compound.
Caption: Potential signaling pathways modulated by pyran-2-one derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive research on analogous compounds provides a strong rationale for its investigation as a potential therapeutic agent. Future studies should focus on the synthesis and subsequent in vitro and in vivo evaluation of this specific compound to elucidate its pharmacological profile. The methodologies and potential targets outlined in this guide offer a strategic starting point for such research endeavors. The findings from these future studies will be crucial in determining the actual therapeutic potential of this compound and its place within the broader family of biologically active pyran-2-ones.
The Pivotal Role of Structure: A Comparative Guide to the Structure-Activity Relationships of Pyran Derivatives
The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5] The versatility of the pyran ring allows for extensive structural modifications, making it a "privileged structure" in the quest for novel therapeutic agents.[2] Understanding the structure-activity relationship (SAR) of pyran derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of SAR studies across various biological activities, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Pyran derivatives have demonstrated significant potential as anticancer agents, with numerous studies exploring their efficacy against various cancer cell lines.[1][2][6] The anticancer activity is often linked to the substituents on the pyran ring and fused ring systems.
SAR Analysis of Anticancer Pyran Derivatives
The antitumor activity of pyran derivatives is highly dependent on the nature and position of substituents on the pyran ring and any fused structures. For instance, in a series of benzo[a]pyrano[2,3-c]phenazine derivatives, the presence of a cyano (CN) group and a p-dimethylamino phenyl substituent on the γ-pyran ring resulted in the most potent activity against the HepG2 human liver cancer cell line.[7] Similarly, for coumarin-based pyran derivatives, substituents at the third and fourth positions of the coumarin core are critical for their antitumor effects.[1] Fused pyran derivatives, such as chromene analogs, have also emerged as promising anticancer agents by targeting cellular pathways that inhibit cancer cell growth and induce apoptosis.[6]
Key SAR observations for anticancer activity:
-
Substituents on the Pyran Ring: Electron-withdrawing groups like cyano (CN) and the nature of aromatic substituents significantly influence cytotoxicity.
-
Fused Ring Systems: Benzopyran and other fused pyran structures are common motifs in potent anticancer agents.[1] The fusion of pyran with other heterocyclic rings like pyrazole or imidazole can enhance activity.[8]
-
Specific Moieties: The incorporation of moieties like chalcone and coumarin into the pyran structure has led to derivatives with significant effects on cancer cell lines.[1]
Comparative Anticancer Activity of Pyran Derivatives
The following table summarizes the in vitro anticancer activity of selected pyran derivatives against various human cancer cell lines.
| Compound Series | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[a]pyrano[2,3-c]phenazines | CN and p-dimethylamino phenyl at ring C | HepG2 | 6.71 | [7] |
| 2,4-diarylpyrano[3,2-c]chromen-5(4H)-ones | Fusion of coumarin and chalcone | HCT 116 | 1.4 | [1] |
| Fused Imidazole-Pyran Derivatives | Imidazole ring fused to pyran | MCF-7 (Breast) | 4.22 | [8] |
| Fused Pyran Derivative 8c | N-based heterocycle fusion | HCT116 | Not specified, but highest inhibition rate | [6] |
| 6-Pyrazolinylcoumarin Analogs | Pyrazoline at position 6 of coumarin | Various | Potent activity reported | [1] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyran derivatives also exhibit a wide range of antimicrobial activities.[9][10][11] The structural modifications that confer potent antimicrobial properties have been a subject of intense research, especially in the face of rising antimicrobial resistance.
SAR Analysis of Antimicrobial Pyran Derivatives
For pyranopyrimidine derivatives, the introduction of electron-donating groups such as methoxy and hydroxy at the phenyl ring linked to the C4 position of the pyran ring enhances antibacterial activity.[12] In another study of spiro-4H-pyran derivatives, a compound containing both an indole and a cytosine-like ring showed significant antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes.[13][14] The presence of a spiro-fused system appears to be a key contributor to the antimicrobial potency of these compounds.[15]
Key SAR observations for antimicrobial activity:
-
Substituents on Fused Rings: Electron-donating groups on phenyl rings attached to the pyran system can increase antibacterial efficacy.[12]
-
Hybrid Molecules: Combining the pyran core with other bioactive moieties like indole and cytosine can lead to potent antimicrobial agents.[13]
-
Spiro-fused Systems: The spirocyclic nature of certain pyran derivatives is crucial for their activity against specific bacterial strains.[15]
Comparative Antimicrobial Activity of Pyran Derivatives
The table below presents the minimum inhibitory concentration (MIC) values for selected pyran derivatives against various microbial strains.
| Compound Series | Key Structural Features | Microorganism | MIC (µg/mL) | Reference |
| Pyrano[2,3-c] pyrazole derivative 5c | Phenyl group at C4 | E. coli, S. aureus, L. monocytogenes, K. pneumoniae | 6.25 - 50 | [16] |
| Spiro-aminopyran derivative 5d | Spiro[aminopyran-indole] with cytosine-like ring | S. aureus | 32 | [13] |
| Spiro-aminopyran derivative 5d | Spiro[aminopyran-indole] with cytosine-like ring | S. pyogenes | 64 | [13] |
| Fused Pyrano[2,3-b] Pyridine derivative 8 | Spiro pyran and pyridine moieties | S. aureus | >90% impact | [10] |
| Pyranopyrimidine derivatives 10d, 10e | Methoxy/hydroxy on phenyl at C4 | S. aureus, P. aeruginosa, E. coli | Potent activity reported | [12] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Several studies have highlighted the anti-inflammatory potential of pyran derivatives, often linked to their ability to inhibit enzymes like cyclooxygenase (COX).[17][18][19]
SAR Analysis of Anti-inflammatory Pyran Derivatives
In a series of pyrano[2,3-c]pyrazoles, specific analogs demonstrated remarkable anti-inflammatory profiles with significant COX-2 inhibition and selectivity.[19] The study revealed that the pyranopyrazole scaffold is a key contributor to the observed activity. Another study on heterocyclic derivatives containing pyran moieties found that certain compounds exhibited potent anti-inflammatory properties through in vitro protein denaturation inhibition and cell membrane protection assays.[18]
Key SAR observations for anti-inflammatory activity:
-
Fused Heterocyclic Systems: The fusion of pyran with pyrazole (pyranopyrazole) is a promising scaffold for developing selective COX-2 inhibitors.[19]
-
Substituent Effects: The nature and position of substituents on the fused ring systems play a critical role in modulating anti-inflammatory potency and COX selectivity.
Comparative Anti-inflammatory Activity of Pyran Derivatives
The following table summarizes the anti-inflammatory activity of selected pyran derivatives.
| Compound Series | Key Structural Features | Assay | Results | Reference |
| Pyrano[2,3-c]pyrazole 10 | Bipyrazole moiety | In vivo anti-inflammatory | ED50: 35.7 µmol/kg | [19] |
| Pyrano[2,3-c]pyrazole 27 | Pyranopyrazole scaffold | In vivo anti-inflammatory | ED50: 38.7 µmol/kg | [19] |
| Pyrano[2,3-c]pyrazole 10 | Bipyrazole moiety | In vitro COX-2 inhibition | SI: 7.83 | [19] |
| Pyrano[2,3-c]pyrazole 27 | Pyranopyrazole scaffold | In vitro COX-2 inhibition | SI: 7.16 | [19] |
| Pyran derivative 12 | Contains pyrazole and pyridine moieties | In vitro protein denaturation inhibition | Potent activity reported | [17][18] |
Visualizing SAR Workflows and Pathways
To better understand the process of SAR studies and the mechanisms of action of pyran derivatives, the following diagrams illustrate key concepts.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Logical relationship of structural modifications to pyran activity.
Caption: Simplified intrinsic apoptosis pathway targeted by pyran derivatives.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of SAR studies. Below are outlines of key experimental protocols commonly used in the evaluation of pyran derivatives.
General Procedure for One-Pot, Three-Component Synthesis of 4H-Pyrans
This method is frequently used for the efficient synthesis of a library of pyran derivatives for SAR studies.[5][9][20]
-
Reactant Preparation: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone) (1 mmol) is prepared.
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol. A catalyst (e.g., triphenylphosphine, an ionic liquid, or a heterogeneous catalyst) is added to the mixture.
-
Reaction Condition: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a duration determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 4H-pyran derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the pyran derivatives (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][16]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The pyran derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This comparative guide underscores the significance of the pyran scaffold in medicinal chemistry. The continued exploration of the structure-activity relationships of pyran derivatives will undoubtedly pave the way for the development of novel and more effective therapeutic agents for a range of diseases.
References
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 7. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]
- 11. sciencescholar.us [sciencescholar.us]
- 12. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Docking Analysis of Pyran-2-one Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyran-2-one inhibitors based on molecular docking studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development in this promising area of medicinal chemistry.
Pyran-2-one and its derivatives represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking studies are a crucial computational tool to predict the binding affinities and interaction modes of these inhibitors with their protein targets, thereby guiding the design of more potent and selective therapeutic agents. This guide synthesizes data from various studies to offer a comparative overview of the docking performance of different pyran-2-one derivatives.
Quantitative Docking Data Summary
The following tables summarize the binding energies and inhibitory concentrations (IC50) of various pyran-2-one derivatives against several key protein targets implicated in cancer and microbial infections. Lower binding energies typically indicate a higher predicted affinity of the inhibitor for the target protein.
| Derivative Class | Target Protein | PDB Code | Binding Energy (kcal/mol) | Reference |
| Pyrano[3,2-c]pyridine | EGFR | 1M17 | Not explicitly stated, but interactions were analyzed. | [3] |
| Pyrano[3,2-c]pyridine | VEGFR-2 | 4ASD | Not explicitly stated, but interactions were analyzed. | [3] |
| Hydrazine-hydroxy-pyran-2-one | Polo-like kinase 1 (PLK1) | 2Q85 | Not explicitly stated, but hydrogen bonding interactions were detailed. | [4] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Not specified | Docking scores were consistent with enzyme assay results. | [5] |
| Dihydropyranopyran | CDK2 | Not specified | -7.52 to -8.72 | [2] |
| Pyrano[2,3-c]pyrazole | CYP51 | Not specified | Binding free energy values were in agreement with experimental activity. | [6] |
| Derivative | Target Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]pyridine derivative 5 | HCT-116 (Colon) | 5.2 | [3] |
| Pyrano[3,2-c]pyridine derivative 5 | HepG-2 (Liver) | 3.4 | [3] |
| Pyrano[3,2-c]pyridine derivative 5 | MCF-7 (Breast) | 1.4 | [3] |
| Pyrano[2,3-d]pyrimidine-2,4-dione S2 | PARP-1 | 0.00406 | [5] |
| Pyrano[2,3-d]pyrimidine-2,4-dione S7 | PARP-1 | 0.00361 | [5] |
| Pyrano[2,3-d]pyrimidine-2,4-dione S8 | MCF-7 (Breast) | 0.66 | [5] |
| Pyrano[2,3-d]pyrimidine-2,4-dione S8 | HCT116 (Colon) | 2.76 | [5] |
| Dihydropyranopyran 4g | SW-480 (Colon) | 34.6 | [2] |
| Dihydropyranopyran 4i | SW-480 (Colon) | 35.9 | [2] |
| Dihydropyranopyran 4j | SW-480 (Colon) | 38.6 | [2] |
| Dihydropyranopyran 4g | MCF-7 (Breast) | 42.6 | [2] |
| Dihydropyranopyran 4i | MCF-7 (Breast) | 34.2 | [2] |
| Dihydropyranopyran 4j | MCF-7 (Breast) | 26.6 | [2] |
Experimental Protocols for Molecular Docking
The following is a generalized methodology for performing molecular docking studies with pyran-2-one inhibitors, based on protocols cited in the reviewed literature.
1. Software and Tools:
-
Docking Software: AutoDock 4.2, Molegro Virtual Docker, or similar programs are commonly used.[4]
-
Visualization Software: Discovery Studio Visualizer or PyMOL are used for analyzing and visualizing the docked complexes.[4]
2. Ligand Preparation:
-
The 2D structures of the pyran-2-one derivatives are drawn using a chemical drawing tool like ChemDraw.
-
The structures are then converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).
3. Target Protein Preparation:
-
The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).[4]
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
4. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the co-crystallized ligand or by using active site prediction tools.
-
Docking Algorithm: A genetic algorithm or a Lamarckian genetic algorithm is commonly employed to search for the best binding poses of the ligand within the protein's active site.
-
Number of Runs: Typically, a significant number of docking runs (e.g., 100) are performed for each ligand to ensure a thorough search of the conformational space.
5. Analysis of Docking Results:
-
The docking results are clustered based on root-mean-square deviation (RMSD).
-
The pose with the lowest binding energy in the most populated cluster is generally considered the most probable binding mode.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed and visualized.[4]
Visualizing the Docking Workflow and Key Interactions
The following diagrams illustrate the typical workflow for a comparative docking study and a conceptual representation of the signaling pathways often targeted by pyran-2-one inhibitors.
References
- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking and Antimicrobial Evaluation of Some Novel Pyrano[2,3-C] Pyrazole Derivatives [tips.sums.ac.ir]
Head-to-head comparison of different catalytic systems for pyrone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrones, a core scaffold in numerous natural products and pharmaceuticals, is a pivotal process in organic chemistry.[1][2] The development of efficient catalytic systems has revolutionized access to these valuable heterocycles. This guide provides a head-to-head comparison of prominent catalytic systems for pyrone synthesis, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for pyrone synthesis is often a trade-off between substrate scope, reaction efficiency, and operational simplicity. Transition metal catalysis, organocatalysis, and biocatalysis represent the main pillars in this field, each with distinct advantages and limitations. Below is a summary of quantitative data for different catalytic systems to facilitate a direct comparison.
| Catalyst System | Catalyst Example | Substrates | Product | Yield (%) | Solvent | Temperature (°C) | Time (h) | Ref. |
| Palladium | Pd(OAc)₂ | (Z)-2-en-4-ynoic acids | 6-alkyl-2H-pyran-2-ones | High | Not Specified | Not Specified | Not Specified | [1] |
| Pd-catalyzed | Alkynylzinc-haloacrylic acid | 6-alkyl-2H-pyran-2-ones | High | Not Specified | Not Specified | Not Specified | [1] | |
| Pd-NHC | Carboxylic acid ester, alkyne | 6-endo-dig product | High | Not Specified | Not Specified | Not Specified | [1] | |
| Rhodium | Rhodium-catalyzed | Substituted acrylic acids, alkynes/alkenes | 2-pyrone and butenolide derivatives | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Ruthenium | Ruthenium-catalyzed | Silylacetylenes, α,β-unsaturated ketones, CO | Tetrasubstituted 2-pyrones | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Ruthenium-catalyzed | Substituted propiolates | 2-pyrones | Not Specified | Not Specified | Not Specified | Not Specified | [1] | |
| Gold | Gold(I) catalyst | β-keto ester | Violapyrone C intermediate | 73 | AcOH/MeCN (4:1) | RT | Not Specified | [1] |
| Au nanoparticles on TiO₂ | Skipped diynones | γ-pyrones | Good | Aqueous dioxane | Not Specified | Not Specified | [3] | |
| N-Heterocyclic Carbene (NHC) | NHC B, Cs₂CO₃ (base) | Unsaturated aldehydes, aroyl-substituted nitromethane | 4,6-diaryl-2-pyrones | Not Specified | THF | Not Specified | Not Specified | [2] |
| NHC D, Cs₂CO₃ (base) | Brominated unsaturated aldehydes, 2-chloro-1,3-diketones | 4,5,6-trisubstituted α-pyrones | Efficient | THF | Not Specified | Not Specified | [2] | |
| NHC | α-chloro aldehydes, β-tosyl enones | 3,6-disubstituted α-pyrones | up to 97 | Not Specified | Not Specified | Not Specified | [2] | |
| Biocatalysis | Polyketide Synthases (PKS) | Acetyl-CoA, Malonyl-CoA | 4-hydroxy-2-pyrones | Not Specified | Aqueous | Physiological | Not Specified | [4] |
| 2-pyrone synthase | Acetyl-CoA, Malonyl-CoA | Triacetic acid lactone | Not Specified | Aqueous | Physiological | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Palladium-Catalyzed Oxidative Annulation
This protocol, developed by Jiang and co-workers, offers a highly efficient route to 2-pyrones using molecular oxygen as the sole oxidant.[1]
-
Reaction Setup: A mixture of the acrylic derivative (0.2 mmol), internal alkyne (0.4 mmol), and Pd(OAc)₂ (5 mol %) in a suitable solvent (e.g., DMF, 2 mL) is placed in a reaction vessel.
-
Reaction Conditions: The vessel is charged with O₂ (1 atm), and the reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 h).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-pyrone.
Gold(I)-Catalyzed Intramolecular Cyclization
A mild and efficient method for the synthesis of 2-pyrones from β-keto esters employing a gold(I) catalyst.[1]
-
Catalyst Preparation: In a dry reaction tube, --INVALID-LINK---gold(I) (5 mol %) is added.
-
Reaction Execution: A solution of the β-keto ester (0.1 mmol) in a 4:1 mixture of AcOH/MeCN (1 mL) is added to the catalyst. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Product Isolation: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography to yield the pure 2-pyrone.
N-Heterocyclic Carbene (NHC)-Catalyzed Annulation
A transition-metal-free approach for the synthesis of 3,6-disubstituted α-pyrones from α-chloro aldehydes and β-tosyl enones.[2]
-
Catalyst Generation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., N₂), the NHC precursor (e.g., a triazolium salt, 20 mol %) and a base (e.g., DBU, 1.2 equiv) are dissolved in a dry solvent (e.g., THF, 1 mL). The mixture is stirred at room temperature for 30 minutes to generate the active NHC catalyst.
-
Reaction: The α-chloro aldehyde (1.0 equiv) is added to the catalyst solution, followed by the β-tosyl enone (1.2 equiv). The reaction mixture is stirred at room temperature for the required duration (e.g., 12-24 h).
-
Purification: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography to give the 3,6-disubstituted α-pyrone.
Visualizing Catalytic Pathways and Workflows
To better understand the relationships between different catalytic strategies and the general experimental process, the following diagrams are provided.
Figure 1. Logical relationship of major catalytic systems for pyrone synthesis.
Figure 2. Generalized experimental workflow for catalytic pyrone synthesis.
References
- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile construction of 2-pyrones under carbene catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05596A [pubs.rsc.org]
- 3. 4-Pyrone synthesis [organic-chemistry.org]
- 4. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application | MDPI [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of Pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of pyran-2-one, a significant heterocyclic compound found in natural products and utilized as a versatile building block in organic synthesis.[1][2][3] The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of experimental results in research, development, and quality control. This document outlines the principles, performance characteristics, and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Comparative Overview of Analytical Methods
The choice of analytical method for pyran-2-one quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for this purpose.
| Parameter | HPLC-UV/PDA | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Measures absorbance of light at a specific wavelength.[4][5] |
| Selectivity | Good to Excellent. Can be optimized with column and mobile phase selection.[6] | Excellent. Provides structural information for analyte identification.[7][8] | Fair. Susceptible to interference from other UV-absorbing compounds.[9] |
| Sensitivity (LOD/LOQ) | Good (µg/mL to ng/mL range).[10][11] | Excellent (ng/mL to pg/mL range).[7][12] | Moderate (µg/mL range). |
| Linearity (R²) | Typically > 0.999.[10] | Typically > 0.99.[7] | Typically > 0.99. |
| Precision (%RSD) | < 2%.[10][13] | < 15-20%.[7] | < 5%. |
| Accuracy (% Recovery) | 98-102%.[13] | 80-120%. | 95-105%. |
| Sample Throughput | High. | Moderate. | High. |
| Cost (Instrument) | Medium.[9] | High.[9] | Low.[9] |
| Typical Application | Routine quality control, stability testing, quantification in complex mixtures.[14][15] | Identification and quantification of volatile and semi-volatile pyran-2-ones, impurity profiling.[16][17] | Preliminary quantification, high-throughput screening, concentration determination of pure samples.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any analytical method.[18] The following sections provide generalized protocols for the quantification of pyran-2-one using HPLC, GC-MS, and UV-Vis Spectrophotometry. These should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC)
A robust RP-HPLC method can be developed for the accurate quantification of pyran-2-one.[10]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[15]
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10][13]
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like phosphate or acetate buffer).[11][13][19] The exact ratio should be optimized to achieve good resolution and peak shape.
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Column Temperature: 25-30 °C.[13]
-
Detection Wavelength: Determined by measuring the UV spectrum of pyran-2-one to find the wavelength of maximum absorbance (λmax).[15]
-
Injection Volume: 10-20 µL.[10]
Method Validation Parameters (as per ICH Q2(R1) Guidelines): [10][14]
-
Specificity: Assessed by analyzing a blank, a placebo (if applicable), and a pyran-2-one standard to ensure no interference at the retention time of the analyte.[6][13]
-
Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of pyran-2-one (e.g., 5-50 µg/mL). The correlation coefficient (R²) should be > 0.999.[10]
-
Accuracy: Determined by the recovery of a known amount of pyran-2-one spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%).[13]
-
Precision: Evaluated at the intraday and interday levels by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be below 2%.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile pyran-2-one derivatives.[16]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.[8]
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[8]
Method Validation Parameters:
-
Specificity: Confirmed by the unique mass spectrum of pyran-2-one and its retention time.
-
Linearity: A calibration curve is generated using the peak area of a characteristic ion versus the concentration of pyran-2-one standards.
-
Accuracy and Precision: Assessed similarly to the HPLC method, with acceptance criteria generally being less stringent (e.g., %RSD < 15-20%).[7]
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the characteristic ion at low concentrations.
UV-Visible Spectrophotometry
This method is simple and cost-effective for the quantification of pyran-2-one in simple matrices without significant interfering substances.[5]
Instrumentation:
-
UV-Vis Spectrophotometer (double beam is recommended).[4]
Methodology:
-
Wavelength Selection: The UV-Vis spectrum of a known concentration of pyran-2-one in a suitable solvent (e.g., ethanol, methanol, or water) is recorded to determine the wavelength of maximum absorbance (λmax).[4]
-
Calibration Curve: A series of standard solutions of pyran-2-one with known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The absorbance of the sample solution is measured at the same wavelength, and the concentration is determined from the calibration curve using the Beer-Lambert Law.[4]
Method Validation Parameters:
-
Specificity: The spectrum of the sample should be compared to that of the standard to check for potential interferences.
-
Linearity: The calibration curve should exhibit a linear relationship with a correlation coefficient (R²) > 0.99.
-
Accuracy and Precision: Determined by analyzing replicate samples and spiked samples.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Signaling Pathway for Method Selection
The decision-making process for selecting the appropriate analytical method for pyran-2-one quantification can be visualized as follows.
Caption: A decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mt.com [mt.com]
- 6. scispace.com [scispace.com]
- 7. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tdi-bi.com [tdi-bi.com]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. jocpr.com [jocpr.com]
- 12. s4science.at [s4science.at]
- 13. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Separation of Methyl 2-oxo-2H-pyran-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. m.youtube.com [m.youtube.com]
- 21. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
A Comparative Guide to the Biological Activities of 4-Hydroxy-2-pyridone Alkaloids and 4-Hydroxy-2-pyrones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two structurally related classes of natural products: 4-hydroxy-2-pyridone alkaloids and 4-hydroxy-2-pyrones. While both classes of compounds exhibit a wide range of significant biological effects, this document aims to present the available experimental data to facilitate their evaluation as potential therapeutic agents.
Introduction
4-Hydroxy-2-pyridone alkaloids and 4-hydroxy-2-pyrones are heterocyclic compounds that have garnered considerable interest in the scientific community due to their diverse and potent biological activities.[1][2][3] The 4-hydroxy-2-pyridone scaffold is a nitrogen-containing heterocycle, whereas the 4-hydroxy-2-pyrone core contains an oxygen atom in the ring. This structural difference influences their physicochemical properties and biological targets, leading to distinct, though sometimes overlapping, pharmacological profiles. Both classes of compounds are found in a variety of natural sources, including fungi, bacteria, and plants.[3][4]
This guide summarizes the key biological activities of these two compound classes, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory properties. The information is presented through comparative data tables, detailed experimental protocols, and illustrative diagrams to provide a valuable resource for researchers in drug discovery and development.
Data Presentation: A Comparative Overview
Direct comparative studies evaluating the biological activities of 4-hydroxy-2-pyridone alkaloids and 4-hydroxy-2-pyrones under identical experimental conditions are scarce. Therefore, the following tables summarize the available quantitative data for representative compounds from each class, with the specific experimental contexts provided to aid in interpretation.
Table 1: Cytotoxic Activity of 4-Hydroxy-2-pyridone Alkaloids
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Furanpydone A | MKN-45 (Gastric) | 4.35 | [4] |
| HCT116 (Colon) | 5.12 | [4] | |
| K562 (Leukemia) | 6.28 | [4] | |
| A549 (Lung) | 7.54 | [4] | |
| DU145 (Prostate) | 8.19 | [4] | |
| SF126 (CNS) | 9.72 | [4] | |
| A-375 (Melanoma) | 6.88 | [4] | |
| 786O (Renal) | 5.43 | [4] | |
| 5637 (Bladder) | 7.11 | [4] | |
| PATU8988T (Pancreatic) | 8.96 | [4] | |
| Torrubiellone C | Jurkat T cells (Leukemia) | 7.05 | [5] |
| Cordypyridone H | KB3.1 (Cervical) | 0.08 | [6] |
| A549 (Lung) | 0.12 | [6] | |
| PC-3 (Prostate) | 0.35 | [6] | |
| 786-O (Renal) | 0.21 | [6] |
Table 2: Cytotoxic Activity of 4-Hydroxy-2-pyrones
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Hispidin | Various | Broad cytotoxic effects reported | [3] |
| Pyrone-embedded Cortistatin A analog 7 | HUVEC (Endothelial) | 0.09 | |
| KB3-1 (Cervical) | 62.8 | ||
| Pyrone-embedded Cortistatin A analog 11 | HUVEC (Endothelial) | 0.02 | |
| Bis-carboxamide pyrone derivative 12n | LS180 (Colon) | 16.1 | |
| MCF-7 (Breast) | 9.1 | ||
| HL-60 (Leukemia) | 13.8 |
Table 3: Antimicrobial Activity of 4-Hydroxy-2-pyridone Alkaloids
| Compound Name | Microbial Strain | MIC (µM) | Reference |
| Apiosporamide | Staphylococcus aureus | 1.56 - 6.25 | [4] |
| Methicillin-resistant S. aureus (MRSA) | 1.56 - 6.25 | [4] | |
| Bacillus subtilis | 1.56 - 6.25 | [4] | |
| Clostridium perfringens | 1.56 - 6.25 | [4] | |
| Ralstonia solanacarum | 1.56 - 6.25 | [4] | |
| Furanpydone A | Staphylococcus aureus | 12.5 | [4] |
| Methicillin-resistant S. aureus (MRSA) | 12.5 | [4] | |
| N-hydroxyapiosporamide | Staphylococcus aureus | 25.0 | [4] |
| Methicillin-resistant S. aureus (MRSA) | 25.0 | [4] | |
| Cordypyridone H | Bacillus subtilis | Low MIC reported | [6] |
| Staphylococcus aureus | Low MIC reported | [6] | |
| Escherichia coli | Low MIC reported | [6] | |
| Candida albicans | Low MIC reported | [6] | |
| Rhodotorula glutinis | Low MIC reported | [6] | |
| Schizosaccharomyces pombe | Low MIC reported | [6] |
Table 4: Antifungal Activity of 4-Hydroxy-2-pyrones
| Compound Name | Fungal Strain | MIC (µg/mL) | Reference |
| Fusapyrone | Botrytis cinerea | Considerable activity reported | [3] |
| Aspergillus parasiticus | Considerable activity reported | [3] | |
| Penicillium brevi-compactum | Considerable activity reported | [3] | |
| Deoxyfusapyrone | Botrytis cinerea | Considerable activity reported | [3] |
| Aspergillus parasiticus | Considerable activity reported | [3] | |
| Penicillium brevi-compactum | Considerable activity reported | [3] |
Table 5: Anti-inflammatory Activity (Nitric Oxide Inhibition) of Representative Alkaloids and Pyrones
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Alkaloid | Indole alkaloid 9 | RAW 264.7 | 1.2 | [7] |
| Alkaloid | Indole alkaloid 15 | RAW 264.7 | 5.0 | [7] |
| Pyranone | 6S-styrylpyrone (Goniothalamin) | Not specified | Comparable to positive control | [8] |
| Pyranone | 6S-styrylpyrone ((-)-5-hydroxygoniothalamin) | Not specified | Comparable to positive control | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, treat the cells with various concentrations of the test compounds (4-hydroxy-2-pyridone alkaloids or 4-hydroxy-2-pyrones) and incubate for another 24-72 hours.
-
Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Antifungal Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
Materials:
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium
-
Test compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. Turbidity can be assessed visually or by measuring the absorbance at 600 nm.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
DMEM medium supplemented with 10% FBS
-
LPS from E. coli
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO inhibition is calculated as: [(Nitrite concentration in LPS-stimulated cells - Nitrite concentration in treated cells) / Nitrite concentration in LPS-stimulated cells] x 100. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of these compounds.
References
- 1. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Cordypyridones E–J: Antibiofilm 2‑Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids with Nitric Oxide Inhibitory Activities from the Roots of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Sweet and Horny”: Biological Activities of the Annonaceae Family[v1] | Preprints.org [preprints.org]
Safety Operating Guide
Proper Disposal of 4-Benzyloxy-6-methyl-2H-pyran-2-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, it is crucial to handle 4-Benzyloxy-6-methyl-2H-pyran-2-one with care, assuming it may be hazardous until confirmed otherwise by a specific Safety Data Sheet (SDS) for this exact compound. While a safety data sheet for a structurally similar compound, (2R,3S,4R)-4-(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran-3-ol, indicates that it is not classified as a hazardous substance, this information should be used with caution as a definitive classification for this compound is not available.[1] Therefore, adherence to general laboratory chemical waste disposal guidelines is paramount.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Handling Precautions:
-
Avoid creating dust or aerosols.[1]
-
Work in a well-ventilated area, preferably within a fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke while handling the chemical.
II. Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Collect the absorbed or spilled material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, cleaning materials, and PPE) as hazardous waste.
III. Waste Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
IV. Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Unless explicitly confirmed to be non-hazardous by your institution's safety office, treat all this compound waste as hazardous chemical waste.[2]
-
Segregate this waste from other chemical waste streams to prevent accidental mixing with incompatible substances. For instance, store it separately from strong acids, bases, and oxidizers.[3]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any known hazard warnings (e.g., "Caution: Chemical of Unknown Toxicity").
-
Indicate the date when the first waste was added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in storage for a specified period (often up to one year for partially filled containers, but this can vary by institution), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[4]
-
Do not dispose of this compound down the sink or in the regular trash unless explicitly permitted by your institution's EH&S and local regulations.[2][5][6]
-
V. Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous chemical waste unless confirmed otherwise by institutional safety personnel. | [2] |
| PPE | Nitrile gloves, safety goggles, lab coat. | [1] |
| Spill Cleanup | Use inert absorbent material; collect in a labeled container for hazardous waste. | |
| Container | Chemically compatible, leak-proof, and clearly labeled. | [3] |
| Storage | Designated Satellite Accumulation Area, segregated from incompatible materials. | [3][4] |
| Final Disposal | Arrange for pickup by Environmental Health & Safety. | [2][4] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain without explicit permission. | [5][6] |
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific chemical hygiene plan and waste disposal procedures, as well as local, state, and federal regulations, to ensure full compliance and safety.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
